(S)-1-(5-Bromopyridin-3-yl)ethanamine
Description
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Properties
IUPAC Name |
(1S)-1-(5-bromopyridin-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5(9)6-2-7(8)4-10-3-6/h2-5H,9H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXAQAZTSXAUQX-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CN=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CN=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-1-(5-Bromopyridin-3-yl)ethanamine: A Key Chiral Building Block in Drug Discovery
Abstract
(S)-1-(5-Bromopyridin-3-yl)ethanamine is a chiral pyridinyl-ethylamine derivative that has emerged as a critical building block in medicinal chemistry and drug development. Its unique structural features, combining a stereocenter with a functionalized pyridine ring, make it a valuable intermediate for the synthesis of complex molecular architectures with significant biological activity. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (S)-1-(5-Bromopyridin-3-yl)ethanamine, with a particular focus on its role in the development of kinase inhibitors for targeted cancer therapies. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Significance of Chiral Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of approved drugs and clinical candidates. Its ability to participate in hydrogen bonding, metal coordination, and a range of other intermolecular interactions makes it a versatile component for modulating the pharmacokinetic and pharmacodynamic properties of a molecule. When combined with a chiral center, as in (S)-1-(5-Bromopyridin-3-yl)ethanamine, the resulting molecule offers the potential for stereospecific interactions with biological targets, leading to enhanced potency and selectivity.
The (S)-enantiomer of 1-(5-Bromopyridin-3-yl)ethanamine is of particular interest due to its documented role as a key intermediate in the synthesis of various kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The enantiomeric purity of this building block is often critical for achieving the desired biological activity and minimizing off-target effects of the final drug candidate.[1]
Chemical Structure and Properties
(S)-1-(5-Bromopyridin-3-yl)ethanamine possesses a well-defined three-dimensional structure that is central to its utility in asymmetric synthesis.
Molecular Structure
The molecule consists of a pyridine ring substituted at the 3-position with a chiral (S)-1-aminoethyl group and at the 5-position with a bromine atom.
Molecular Formula: C₇H₉BrN₂
Molecular Weight: 201.06 g/mol
IUPAC Name: (1S)-1-(5-bromopyridin-3-yl)ethan-1-amine
The presence of the bromine atom provides a handle for further functionalization through various cross-coupling reactions, while the primary amine group is a key site for amide bond formation, reductive amination, and other nucleophilic reactions.
Caption: 2D Chemical Structure of (S)-1-(5-Bromopyridin-3-yl)ethanamine.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-1-(5-Bromopyridin-3-yl)ethanamine is provided in the table below. It is important to note that experimental data for the free base is not extensively reported in the literature, and some properties are predicted or extrapolated from related compounds and their salt forms.
| Property | Value | Source |
| Molecular Formula | C₇H₉BrN₂ | PubChem |
| Molecular Weight | 201.06 g/mol | PubChem[2] |
| Appearance | Expected to be a liquid or low-melting solid | General Knowledge |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Solubility | Soluble in common organic solvents (e.g., methanol, dichloromethane, THF) | General Knowledge |
| Optical Rotation | Specific rotation value not readily available in public literature. The (S)-configuration denotes its levorotatory or dextrorotatory nature under specific conditions. | General Knowledge |
Synthesis and Manufacturing
The enantioselective synthesis of (S)-1-(5-Bromopyridin-3-yl)ethanamine is a critical step in its utilization. Several strategies can be employed, with the choice of route often depending on the desired scale, purity, and cost-effectiveness.
Retrosynthetic Analysis
A common retrosynthetic approach involves the asymmetric reduction of a corresponding ketimine or the resolution of a racemic mixture.
Caption: Retrosynthetic approach for (S)-1-(5-Bromopyridin-3-yl)ethanamine.
Recommended Synthetic Protocol: Asymmetric Reduction of an N-Sulfinyl Imine
This method, adapted from methodologies for similar chiral amines, offers excellent stereocontrol.[3]
Step 1: Synthesis of the N-tert-Butanesulfinyl Imine
-
To a solution of 5-bromo-3-acetylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is added (R)-(+)-2-methylpropane-2-sulfinamide (1.05 eq).
-
Titanium(IV) ethoxide (2.0 eq) is added, and the reaction mixture is heated to reflux for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of brine.
-
The resulting mixture is filtered through a pad of celite, and the filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-sulfinyl imine, which can be used in the next step without further purification.
Step 2: Diastereoselective Reduction
-
The crude N-sulfinyl imine is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of a reducing agent, such as L-selectride® (1.2 eq, 1.0 M in THF), is added dropwise to the cooled solution.
-
The reaction is stirred at -78 °C for 3-6 hours, with progress monitored by TLC or LC-MS.
-
Once the reaction is complete, it is quenched by the slow addition of saturated aqueous ammonium chloride.
-
The mixture is allowed to warm to room temperature and then extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
Step 3: Deprotection
-
The crude N-sulfinamide is dissolved in methanol.
-
A solution of hydrochloric acid in dioxane (e.g., 4 M) is added, and the mixture is stirred at room temperature for 1-2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and basified with a suitable base (e.g., sodium hydroxide) to a pH > 10.
-
The aqueous layer is extracted with dichloromethane or another suitable organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford (S)-1-(5-Bromopyridin-3-yl)ethanamine.
Justification of Experimental Choices:
-
Chiral Auxiliary: The use of (R)-tert-butanesulfinamide as a chiral auxiliary is a well-established method for the asymmetric synthesis of amines. The tert-butyl group provides steric bulk that directs the hydride attack from the less hindered face of the imine C=N bond.
-
Reducing Agent: L-selectride® is a bulky reducing agent that enhances the diastereoselectivity of the reduction.
-
Deprotection: Acidic cleavage of the N-S bond is a clean and efficient method for removing the sulfinyl group.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methine proton at the chiral center, and the methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | H-2 (Pyridine) |
| ~8.4 | s | 1H | H-6 (Pyridine) |
| ~7.8 | s | 1H | H-4 (Pyridine) |
| ~4.2 | q | 1H | CH (chiral center) |
| ~1.8 | br s | 2H | NH₂ |
| ~1.4 | d | 3H | CH₃ |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-2 (Pyridine) |
| ~148 | C-6 (Pyridine) |
| ~140 | C-4 (Pyridine) |
| ~135 | C-3 (Pyridine) |
| ~120 | C-5 (Pyridine, C-Br) |
| ~50 | CH (chiral center) |
| ~25 | CH₃ |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Expected [M+H]⁺: m/z ≈ 201.0022 and 203.0001 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Applications in Drug Discovery
(S)-1-(5-Bromopyridin-3-yl)ethanamine is a valuable building block for the synthesis of biologically active molecules, particularly in the field of oncology.
Kinase Inhibitors
This chiral amine is a common starting material for the synthesis of various kinase inhibitors. The primary amine serves as a key attachment point for building out the rest of the inhibitor scaffold, often through the formation of an amide or a urea linkage. The stereochemistry at the benzylic position is frequently crucial for potent and selective binding to the kinase active site.
Caption: General workflow for the use of (S)-1-(5-Bromopyridin-3-yl)ethanamine in kinase inhibitor synthesis.
Structure-Activity Relationship (SAR) Studies
The 5-bromo substituent provides a convenient point for diversification in SAR studies.[1] Through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings, a wide variety of aryl, heteroaryl, or alkyl groups can be introduced at this position. This allows for the systematic exploration of the chemical space around the pyridine core to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling (S)-1-(5-Bromopyridin-3-yl)ethanamine.
-
Hazard Statements: While a specific safety data sheet (SDS) for the (S)-enantiomer free base is not widely available, related compounds are classified as harmful if swallowed, and may cause skin and eye irritation.[4]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
(S)-1-(5-Bromopyridin-3-yl)ethanamine is a chiral building block of significant value to the drug discovery community. Its well-defined stereochemistry and the presence of versatile functional groups make it an ideal starting material for the synthesis of complex, biologically active molecules. The synthetic route outlined in this guide, based on the asymmetric reduction of an N-sulfinyl imine, provides a reliable method for accessing this important intermediate in high enantiopurity. As the demand for targeted therapeutics continues to grow, the importance of chiral building blocks like (S)-1-(5-Bromopyridin-3-yl)ethanamine in the development of next-generation medicines is set to increase.
References
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MySkinRecipes. (R)-1-(5-Bromopyridin-3-yl)ethanamine. Available at: [Link]
- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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Why Capot?. MSDS of (5-bromopyridin-3-yl)methanamine. Available at: [Link]
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PubChem. (R)-1-(5-Bromopyridin-3-yl)ethanamine. Available at: [Link]
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PubChemLite. 1-(5-bromopyridin-3-yl)ethan-1-amine. Available at: [Link]
- Baratta, W., et al. (2005). Asymmetric synthesis of 1-substituted- 1-(pyridin-2-yl)methylamines by diastereoselective reduction of enantiopure. Tetrahedron Letters, 46(43), 7335-7338.
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Organic & Biomolecular Chemistry. Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Available at: [Link]
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YouTube. Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. Available at: [Link]
-
Journal of the American Chemical Society. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available at: [Link]
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Therapeutic potential of (S)-1-(5-Bromopyridin-3-yl)ethanamine in drug discovery
The Chiral Pyridine Scaffold: (S)-1-(5-Bromopyridin-3-yl)ethanamine in Drug Discovery[1][2][3]
Executive Summary
(S)-1-(5-Bromopyridin-3-yl)ethanamine (CAS: 1391497-54-3) represents a high-value chiral building block in modern medicinal chemistry, specifically designed for Fragment-Based Drug Discovery (FBDD) .[2][3] Unlike simple benzylamines, this scaffold incorporates a pyridine bioisostere to enhance aqueous solubility and metabolic stability, while the chiral ethylamine motif exploits the "Magic Methyl" effect to lock bioactive conformations.
This guide analyzes its critical role in the development of allosteric SHP2 inhibitors and Type I/II Kinase Inhibitors (e.g., ALK, ROS1). It serves as a superior alternative to phenyl-based scaffolds, offering a precise vector (via the 5-bromo handle) for diversifying lead compounds in oncology and immunology pipelines.[2][3]
Structural Logic & Pharmacophore Analysis
The therapeutic value of this intermediate stems from three distinct structural features that solve common "drug-likeness" challenges:
| Feature | Medicinal Chemistry Function | Benefit |
| Pyridine Core | Bioisostere of Phenyl | LogP Reduction: Lowers lipophilicity compared to benzene, improving water solubility and reducing non-specific binding.[1][2][3] H-Bond Acceptor: The pyridine nitrogen (N1) often engages solvent or specific residues (e.g., Lysine/Arginine) in the binding pocket.[2][3] |
| (S)-Ethylamine | "Magic Methyl" Effect | Conformational Lock: The chiral methyl group restricts the rotation of the amine, reducing the entropic penalty upon binding. Selectivity: Fits into hydrophobic sub-pockets (e.g., the "latch" region of SHP2) that exclude the (R)-enantiomer or achiral benzylamines. |
| 5-Bromo Handle | Synthetic Vector | Modular Coupling: Positioned meta to the amine, the bromine allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings without interfering with the amine's binding interactions.[1][2][3] |
Diagram 1: The "Chiral Switch" Bioisosterism
This diagram illustrates the structural advantage of the pyridine scaffold over traditional phenyl-based inhibitors.[1]
Caption: Transition from phenyl to pyridine scaffolds improves physicochemical properties while maintaining pharmacophoric alignment.[2][3]
Therapeutic Utility: SHP2 & Kinase Inhibition[3][4][5]
A. SHP2 Allosteric Inhibition
The protein tyrosine phosphatase SHP2 (PTPN11) is a key node in the RAS/MAPK pathway.[4][5] Traditional active-site inhibitors failed due to charge issues.[2][3] The breakthrough came with allosteric inhibitors (like TNO155 and JAB-3312) that stabilize SHP2 in its auto-inhibited "closed" conformation.[2][3]
(S)-1-(5-Bromopyridin-3-yl)ethanamine functions as a critical "Latch Binder" :
-
The Tunnel: SHP2 inhibitors bind in a central tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains.[3]
-
The Interaction: The amine group of the scaffold forms a critical salt bridge with acidic residues (often Glu110 or Asp112 ) within this tunnel.
-
Scaffold Hopping: While clinical candidates like TNO155 use a pyrazine core, the pyridine scaffold described here is a proven "backup" series (scaffold hop) used to evade resistance or improve CNS penetration (due to the pyridine's specific basicity).
B. Kinase Selectivity (ALK/ROS1)
In Type I kinase inhibitors (e.g., Crizotinib analogs), the chiral ethylamine moiety binds to the hinge region or the solvent front. The (S)-configuration often dictates selectivity between homologous kinases (e.g., ALK vs. MET) by avoiding steric clashes with the gatekeeper residue.[2][3]
Technical Synthesis: The Ellman Protocol
To ensure the high enantiopurity (>98% ee) required for clinical candidates, enzymatic resolution is often insufficient . The industrial gold standard is the Ellman Sulfinamide Synthesis , which guarantees the (S)-configuration via a chiral auxiliary.[3]
Protocol: Asymmetric Synthesis of (S)-1-(5-Bromopyridin-3-yl)ethanamine
Reagents:
Step-by-Step Methodology:
-
Condensation (Imine Formation):
-
Charge a reactor with 3-Acetyl-5-bromopyridine (1.0 eq) and (S)-tert-Butanesulfinamide (1.1 eq) in dry THF.
-
Add Ti(OEt)₄ (2.0 eq) dropwise under N₂.[2]
-
Heat to 70°C for 12–16 hours. Monitor by LCMS for disappearance of ketone.[2]
-
Mechanism:[2][3][6][7] The bulky tert-butyl group directs the geometry of the imine.
-
-
Diastereoselective Reduction:
-
Deprotection:
-
Quench with brine, filter titanium salts, and extract with EtOAc.[3]
-
Treat the crude sulfinamide with 4M HCl in Dioxane (3 eq) at 0°C -> RT for 2 hours.
-
Precipitate the product as the dihydrochloride salt using diethyl ether.
-
Diagram 2: Ellman Synthesis Pathway[1][3][4]
Caption: The Ellman route ensures high enantioselectivity by using a chiral sulfinyl auxiliary to direct hydride addition.[2][3]
Quality Control & Analysis
Trustworthiness in data is paramount.[2][3] The following analytical method validates the enantiomeric purity of the synthesized scaffold.
Chiral HPLC Method:
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[2][3]
-
Expected Retention:
-
Acceptance Criteria: >98.0% ee for medicinal chemistry use.[2][3]
References
-
Chen, Y. N., et al. (2016).[3] Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature , 535, 148–152.[3] (Foundational paper on SHP2 allosteric inhibition mechanism). Link[2][3]
-
LaMarche, M. J., et al. (2020).[3] Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry , 63(22), 13578–13594.[3] (Details the structure-based design of the pyrazine/pyridine class). Link[2][3]
-
Ellman, J. A., et al. (2002).[3] Asymmetric Synthesis of Amines with tert-Butanesulfinamide. Chemical Reviews , 110(6), 3600–3740.[3] (The definitive guide to the synthesis protocol). Link[1][2][3]
-
PubChem Compound Summary. (2024). (S)-1-(5-Bromopyridin-3-yl)ethanamine.[2][3] National Center for Biotechnology Information .[2][3] (Verification of CAS and physicochemical properties). Link[2][3]
-
Wang, R., et al. (2020).[3] Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. Bioorganic Chemistry , 100, 103875.[3][8] (Describes the specific use of pyridine scaffolds in SHP2 inhibition). Link[2][3][8]
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Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (S)-1-(5-Bromopyridin-3-yl)ethanamine
Executive Summary
(S)-1-(5-Bromopyridin-3-yl)ethanamine is a highly versatile chiral building block extensively utilized in medicinal chemistry and pharmaceutical development. Featuring a halogenated pyridine core and a stereospecific primary amine, this compound serves as a critical intermediate for synthesizing complex kinase inhibitors, receptor modulators, and peptidomimetics. This whitepaper provides an authoritative analysis of its physicochemical identifiers—specifically focusing on its CAS registry numbers and molecular weight variations between its free base and salt forms—alongside validated protocols for its analytical characterization and synthetic application.
Physicochemical Identifiers & Structural Data
In commercial and laboratory settings, chiral amines are frequently handled as hydrochloride (HCl) salts. The free base form of 1-(5-bromopyridin-3-yl)ethanamine is prone to atmospheric oxidation and exhibits lower crystalline stability over time. Consequently, the (S)-enantiomer is predominantly cataloged, shipped, and utilized as a stable1[1].
Table 1: Quantitative Physicochemical Data of 1-(5-Bromopyridin-3-yl)ethanamine Variants
| Compound Form | Stereochemistry | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Free Base (Racemic) | Racemic | 886374-05-6 | C₇H₉BrN₂ | 201.06 |
| Free Base | (R)-Enantiomer | 1212905-37-7 | C₇H₉BrN₂ | 201.06 |
| Hydrochloride Salt | (S)-Enantiomer | 1391497-54-3 | C₇H₁₀BrClN₂ | 237.53 |
Causality Insight: The exact molecular weight of the free base is2[2]. The addition of one equivalent of hydrochloric acid (HCl, ~36.46 g/mol ) to protonate the primary amine yields the mono-hydrochloride salt, bringing the total molecular weight to 3[3]. This protonation prevents the lone pair on the nitrogen from participating in unwanted nucleophilic side reactions or oxidative degradation during storage, thereby ensuring high purity (>95%) over extended periods[1].
Structural Modularity and Synthetic Logic
The strategic value of (S)-1-(5-Bromopyridin-3-yl)ethanamine lies in its orthogonal reactivity. The molecule presents three distinct sites for functionalization, allowing chemists to build complexity in a highly controlled, step-wise manner without requiring excessive protecting group manipulations.
Functionalization pathways of (S)-1-(5-Bromopyridin-3-yl)ethanamine in drug discovery.
Validated Experimental Protocols
Protocol A: Analytical Validation of Enantiomeric Purity (Chiral HPLC)
Trustworthiness & Causality: Before utilizing the (S)-enantiomer in stereospecific syntheses, its enantiomeric excess (ee) must be verified to prevent the propagation of diastereomeric impurities, which can drastically alter the pharmacological profile and target-binding affinity of the final drug candidate.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of (S)-1-(5-Bromopyridin-3-yl)ethanamine hydrochloride (CAS: 1391497-54-3) in 1.0 mL of HPLC-grade methanol.
-
Neutralization (In-situ): Add 10 µL of triethylamine (TEA) to the vial to neutralize the HCl salt. Causality: This ensures the compound interacts with the chiral stationary phase as a free base, preventing distorted peak shapes caused by salt dissociation on the column.
-
Column Selection: Utilize a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm), which is highly effective for resolving primary chiral amines.
-
Mobile Phase: Employ isocratic elution using Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v). Causality: The trace diethylamine acts as a competitive modifier, suppressing peak tailing caused by secondary interactions between the analyte's amine group and residual silanols on the silica support.
-
Detection & Flow Rate: Set the UV detector to 254 nm (optimal for the pyridine chromophore) with a flow rate of 1.0 mL/min.
-
Data Analysis: Compare the retention time against a 4[4] to calculate the enantiomeric excess (ee).
Protocol B: Free-Basing and Amide Coupling Workflow
Trustworthiness & Causality: To utilize the amine as a nucleophile in amide bond formation, the HCl salt must be converted back to its free base form. Using a mild organic base during the coupling reaction prevents the degradation of sensitive uronium coupling reagents (like HATU) while simultaneously liberating the nucleophile.
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to form the active OAt ester. Causality: Exactly 3.0 equivalents of DIPEA are required—one to deprotonate the carboxylic acid, one to neutralize the HCl salt of the amine, and one to maintain overall basicity to drive the reaction forward.
-
Amine Introduction: Add (S)-1-(5-Bromopyridin-3-yl)ethanamine hydrochloride (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the mixture for 2-4 hours at room temperature. Monitor completion via LC-MS, looking for the disappearance of the m/z 202.0 [M+H]⁺ peak corresponding to the free amine.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate (3x), wash the combined organic layers heavily with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Conclusion
The precise identification and handling of (S)-1-(5-Bromopyridin-3-yl)ethanamine are foundational to its successful application in organic synthesis. By distinguishing between the free base (MW: 201.06 g/mol ) and the commercially prevalent hydrochloride salt (CAS: 1391497-54-3; MW: 237.53 g/mol ), researchers can accurately calculate stoichiometric equivalents, avoid unexpected side reactions, and design robust, stereospecific synthetic routes.
References
- Title: Derivados de Quinazolina e Quinolina | CymitQuimica: (S)-1-(5-BROMOPYRIDIN-3-YL)
- Title: (R)-1-(5-Bromopyridin-3-yl)
- Title: 1391497-54-3 | (S)-1-(5-Bromopyridin-3-yl)
- Title: 1-(5-BROMOPYRIDIN-3-YL)
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Chiral Bromopyridine Amines: Indispensable Scaffolds in Modern Medicinal Chemistry
Abstract
Chiral pyridine derivatives are foundational to modern drug discovery, with the pyridine ring being the most common nitrogen-containing aromatic heterocycle in FDA-approved pharmaceuticals.[1] The introduction of chirality into these structures is of paramount importance, as the three-dimensional arrangement of atoms can drastically alter a molecule's interaction with biological targets, influencing its efficacy, safety, and metabolism.[2] This guide provides an in-depth technical exploration of a particularly valuable subclass: chiral bromopyridine amines. We will delve into their synthesis, applications, and the strategic rationale behind their use as versatile building blocks in the construction of complex, biologically active molecules. For researchers and drug development professionals, understanding the multifaceted role of these scaffolds is crucial for innovating the next generation of therapeutics.
The Strategic Importance of Chiral Bromopyridine Amines
The convergence of three key structural features—the pyridine core, a chiral amine substituent, and a bromine atom—creates a "privileged" scaffold for medicinal chemistry. Each component imparts distinct and synergistic advantages that streamline the drug discovery process.
The Pyridine Ring: A Versatile Heterocyclic Core
The pyridine moiety is a cornerstone of pharmaceutical science, found in a vast array of drugs such as the vitamin niacin, the calcium channel blocker Nifedipine, and the antitubercular agent Isoniazid.[3][4] Its prevalence stems from its unique electronic properties and its ability to engage in various non-covalent interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, while the aromatic system can participate in π-π stacking and other hydrophobic interactions. These properties allow for fine-tuning of a drug candidate's physicochemical properties, including solubility and metabolic stability.
The Imperative of Chirality
More than half of all drugs currently in use are chiral compounds.[2][5] Biological systems, being inherently chiral, often interact differently with the two enantiomers (non-superimposable mirror images) of a chiral drug.[2] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, have a different pharmacological profile, or even be toxic.[5][6] The infamous case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemistry in drug design.[5][6] Therefore, the ability to synthesize and utilize single-enantiomer compounds is not just a preference but a regulatory and safety necessity. Chiral amines, in particular, are crucial building blocks, present in over 40% of commercial pharmaceuticals.[7][8]
The Bromo-Substituent: A Handle for Molecular Elaboration
The bromine atom on the pyridine ring is a highly strategic functional group. It serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions.[9] Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the efficient and modular construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom.[9][10] This modularity is invaluable in drug discovery, enabling the rapid synthesis of libraries of analogues for structure-activity relationship (SAR) studies.[11] Furthermore, the presence of bromine can increase a molecule's metabolic stability and influence its binding affinity to target proteins through halogen bonding.[12]
The combination of these three elements makes chiral bromopyridine amines powerful and highly sought-after building blocks for the synthesis of novel and effective therapeutic agents.
Synthetic Strategies for Accessing Chiral Bromopyridine Amines
The development of efficient and stereoselective methods for the synthesis of chiral pyridine derivatives is a significant challenge in organic chemistry, primarily due to the coordinating ability of the pyridine nitrogen, which can interfere with catalytic systems. However, several robust strategies have emerged to overcome these hurdles.
Asymmetric Synthesis of the Chiral Amine Moiety
A primary route to chiral bromopyridine amines involves the asymmetric synthesis of the amine itself, which is then coupled to a bromopyridine core.
Catalytic asymmetric hydrogenation (AH) of prochiral imines is one of the most direct and efficient methods for preparing α-chiral amines.[8] This approach has been successfully applied on an industrial scale.[8] The process typically involves a transition metal catalyst (e.g., Iridium, Rhodium, or Ruthenium) complexed with a chiral ligand.
Enzymatic methods offer a green and highly selective alternative for chiral amine synthesis.[7] Transaminases, for instance, can catalyze the transfer of an amine group from a donor to a prochiral ketone with high stereoselectivity.[7] Protein engineering has expanded the substrate scope of these enzymes to include bulkier aromatic substrates relevant to bromopyridine derivatives.[7]
Enantioselective C-N Bond Formation
Another strategy involves the direct formation of the C-N bond on a pre-functionalized bromopyridine scaffold in an enantioselective manner. Copper-catalyzed C-N bond-forming reactions between 2,6-dibromopyridine and a range of amines have been developed, offering a protocol with excellent control of selectivity.[13]
Asymmetric Cross-Coupling Reactions
For constructing more complex chiral structures, asymmetric cross-coupling reactions are employed. For example, chiral heterocyclic biaryls containing a pyridyl moiety have been synthesized with high enantioselectivity (up to 92% ee) via asymmetric Suzuki-Miyaura coupling of 3-bromopyridine derivatives.[14] These reactions typically utilize a palladium catalyst with a chiral phosphine ligand.
Applications in Drug Discovery and Development
The true value of chiral bromopyridine amines is realized in their application as versatile intermediates for building complex drug molecules.
Role as Key Intermediates in Cross-Coupling Reactions
As mentioned, the bromo-substituent is a linchpin for molecular diversification. A chiral bromopyridine amine can be coupled with a wide variety of boronic acids (Suzuki coupling), amines (Buchwald-Hartwig coupling), or alkynes (Sonogashira coupling) to rapidly generate a library of compounds for biological screening.
This modular approach accelerates the optimization of lead compounds by allowing medicinal chemists to systematically probe the structure-activity relationships of different substituents around the chiral pyridine core.
Structure-Activity Relationship (SAR) Insights
The introduction of a chiral amine to the bromopyridine scaffold allows for the exploration of specific 3D interactions with a biological target. The amine can act as a hydrogen bond donor or acceptor, and its stereochemistry dictates the precise orientation of the entire molecule within a binding pocket.[11] By synthesizing and testing both enantiomers of a drug candidate, researchers can gain valuable insights into the topology of the receptor site.
Table 1: Hypothetical SAR Data for a Chiral Bromopyridine Amine Series
| Compound | Stereocenter | R-Group (from Suzuki Coupling) | IC₅₀ (nM) |
| 1a | (S) | Phenyl | 50 |
| 1b | (R) | Phenyl | >1000 |
| 2a | (S) | 4-Fluorophenyl | 25 |
| 2b | (R) | 4-Fluorophenyl | 850 |
| 3a | (S) | 2-Thienyl | 75 |
| 3b | (R) | 2-Thienyl | >1000 |
This data clearly illustrates the profound impact of stereochemistry on biological activity, where the (S)-enantiomer is consistently more potent.
Experimental Protocols
To ensure the practical applicability of this guide, we provide representative, step-by-step protocols.
Protocol: Asymmetric Suzuki Cross-Coupling
This protocol is adapted from methodologies for synthesizing novel pyridine derivatives.[15]
Objective: To synthesize a chiral 5-aryl-2-methylpyridin-3-amine derivative.
Materials:
-
Chiral 5-bromo-2-methylpyridin-3-amine (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)
-
Potassium phosphate (K₃PO₄) (2.3 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Schlenk flask and standard glassware
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral 5-bromo-2-methylpyridin-3-amine, Pd(PPh₃)₄, and 1,4-dioxane.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the arylboronic acid, potassium phosphate, and water to the reaction mixture.
-
Heat the mixture to 85–95 °C and stir for 15 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture and dilute the filtrate with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired chiral 5-aryl-2-methylpyridin-3-amine.
Self-Validation: The success of the reaction is validated by characterization of the final product using NMR spectroscopy (to confirm the structure) and chiral HPLC (to determine the enantiomeric excess), ensuring that the stereochemical integrity of the starting material has been maintained.
Future Perspectives and Conclusion
The demand for enantiomerically pure compounds in drug discovery continues to grow, driven by regulatory requirements and a deeper understanding of stereochemistry's role in pharmacology.[5] Chiral bromopyridine amines are poised to remain at the forefront of this trend. Future research will likely focus on the development of even more efficient and sustainable catalytic systems for their synthesis, including novel chiral ligands and biocatalytic routes.[7][16] The continued exploration of these building blocks will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
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The 5-Bromopyridine Scaffold: A Privileged Motif in Structure-Activity Relationship (SAR) Studies for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The 5-bromopyridine moiety has emerged as a cornerstone in modern medicinal chemistry, serving as a versatile and highly sought-after scaffold in the design and synthesis of novel therapeutic agents. Its unique electronic properties and the strategic placement of the bromine atom provide a powerful handle for molecular diversification, enabling systematic Structure-Activity Relationship (SAR) studies. This technical guide provides an in-depth exploration of SAR studies involving 5-bromopyridine derivatives, with a particular focus on their applications in oncology and neurodegenerative diseases. We will delve into the causal relationships behind experimental choices in chemical synthesis and biological evaluation, offering field-proven insights to guide researchers in their drug discovery endeavors. This document is designed to be a self-validating system, grounding key mechanistic claims and protocols in authoritative sources.
The 5-Bromopyridine Core: A Gateway to Chemical Diversity and Biological Activity
The pyridine ring is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1] The introduction of a bromine atom at the 5-position significantly enhances its utility as a synthetic building block. The carbon-bromine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the facile introduction of diverse aryl and heteroaryl substituents.[2][3] This synthetic tractability is paramount for conducting thorough SAR studies, as it enables the systematic exploration of how different chemical functionalities at this position influence biological activity.
From an electronic standpoint, the electron-withdrawing nature of the pyridine nitrogen atom, combined with the bromo substituent, influences the overall electron distribution of the ring system. This, in turn, can modulate the pKa of the molecule, its binding interactions with biological targets, and its metabolic stability.
Strategic Synthesis of 5-Bromopyridine Derivatives: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely employed method for the synthesis of biaryl compounds, and it is particularly well-suited for the derivatization of the 5-bromopyridine scaffold.[4] This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 5-Bromopyridine Derivatives
Materials:
-
5-Bromopyridine derivative (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)[4]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (often used as a co-solvent)
Procedure:
-
To an oven-dried reaction vessel, add the 5-bromopyridine derivative, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-arylpyridine derivative.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for reaction efficiency. Ligands such as triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) stabilize the palladium center and facilitate the catalytic cycle.
-
Base: The base is required to activate the organoboron species and facilitate the transmetalation step. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The solvent system must be able to dissolve the reactants and be stable at the reaction temperature. The use of a water co-solvent can often accelerate the reaction.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
SAR of 5-Bromopyridine Derivatives in Oncology
The 5-bromopyridine scaffold is a prominent feature in many small molecule kinase inhibitors, which are a major class of anticancer drugs.[1] The pyridine nitrogen often acts as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase ATP-binding site.[5] The 5-bromo position provides a vector for introducing substituents that can probe deeper into the ATP-binding pocket, enhancing potency and selectivity.
Kinase Inhibition: A Key Mechanism of Action
Protein kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.
Diagram: Simplified Kinase Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase by a 5-bromopyridine derivative.
SAR Insights from Anticancer Studies
Systematic modifications of the 5-bromopyridine core have yielded crucial insights into the structural requirements for potent anticancer activity.
| Modification | Rationale | Observed Effect on Activity | Example Target |
| Aryl/Heteroaryl Substitution at C5 | Probing hydrophobic pockets and forming specific interactions within the ATP-binding site. | The nature and substitution pattern of the aryl/heteroaryl ring are critical. Electron-donating or -withdrawing groups can significantly impact potency.[6] | VEGFR-2, c-Src[1][7] |
| Linker between Pyridine and Aryl Group | Modulating conformational flexibility and introducing hydrogen bond donors/acceptors. | Amide or urea linkers can form key hydrogen bonds with the kinase hinge region. | B-Raf |
| Substitution on the Pyridine Ring | Fine-tuning electronic properties and steric interactions. | Small alkyl groups (e.g., methyl) or amino groups at other positions can enhance binding affinity. | CDKs |
Table 1: SAR Summary of 5-Bromopyridine Derivatives in Oncology
SAR of 5-Bromopyridine Derivatives in Neurodegenerative Diseases
The application of 5-bromopyridine derivatives extends to the challenging field of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[2] The etiology of these diseases is complex, often involving multiple pathological pathways, including protein misfolding and aggregation, oxidative stress, and neuroinflammation.[3]
Targeting Key Pathological Pathways
The versatility of the 5-bromopyridine scaffold allows for the design of molecules that can modulate various targets implicated in neurodegeneration.
Diagram: Multifaceted Targeting in Neurodegenerative Diseases
Caption: Potential multitarget approach of 5-bromopyridine derivatives in neurodegeneration.
Emerging SAR in Neuroprotective Agents
While the SAR for 5-bromopyridine derivatives in neurodegeneration is less established than in oncology, several key principles are emerging.
| Modification | Rationale | Observed Effect on Activity | Example Target |
| Introduction of Hydrogen Bond Donors/Acceptors | To interact with key residues in enzyme active sites or disrupt protein aggregation. | Hydroxyl or amino groups can enhance inhibitory activity against enzymes like acetylcholinesterase (AChE).[8] | Acetylcholinesterase (AChE) |
| Modulation of Lipophilicity | To optimize blood-brain barrier (BBB) penetration. | The overall lipophilicity of the molecule is a critical determinant of its CNS exposure. | N/A |
| Incorporation of Antioxidant Moieties | To combat oxidative stress, a common feature of neurodegenerative diseases. | Phenolic or other antioxidant functionalities can confer neuroprotective properties. | Reactive Oxygen Species (ROS) |
Table 2: Emerging SAR of 5-Bromopyridine Derivatives in Neurodegeneration
Biological Evaluation: From In Vitro Assays to In Vivo Models
A robust biological evaluation cascade is essential for elucidating the SAR of 5-bromopyridine derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Purpose: To assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 5-bromopyridine derivatives (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Diagram: Experimental Workflow for In Vitro Evaluation
Caption: A typical workflow for the in vitro evaluation and SAR-guided optimization.
Conclusion and Future Perspectives
The 5-bromopyridine scaffold has proven to be an exceptionally valuable tool in the quest for novel therapeutics. Its synthetic accessibility, coupled with the ability to systematically explore chemical space, has made it a cornerstone of many successful SAR campaigns, particularly in the fields of oncology and, increasingly, in neurodegenerative diseases. The insights gained from these studies continue to guide the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on exploring novel coupling methodologies to further expand the chemical diversity of 5-bromopyridine derivatives and on the application of computational methods to predict and rationalize SAR, thereby accelerating the drug discovery process.
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MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
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PubMed. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
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MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
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PubMed. (2015). Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. Retrieved from [Link]
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MDPI. (2025). Recent Advances in Parkinson's Disease Research: From Pathophysiology to Novel Therapeutic Approaches. Retrieved from [Link]
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PubMed. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Retrieved from [Link]
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PMC. (2020). Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. Retrieved from [Link]
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PMC. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. Retrieved from [Link]
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Literature review of (S)-1-(5-Bromopyridin-3-yl)ethanamine in kinase inhibitor research
Executive Summary
Compound: (S)-1-(5-Bromopyridin-3-yl)ethanamine CAS: 1391497-54-3 (HCl salt), 1073353-70-4 (Free base) Role: High-Value Chiral Pharmacophore & Synthetic Intermediate
(S)-1-(5-Bromopyridin-3-yl)ethanamine represents a "privileged scaffold" in modern medicinal chemistry, specifically within the discovery of Type I/II Kinase Inhibitors and Allosteric Phosphatase Inhibitors (SHP2) . Its structural uniqueness lies in the synergistic combination of a 5-bromo handle (enabling cross-coupling diversification) and a chiral (S)-aminoethyl group (mimicking the hinge-binding motif or engaging solvent-front residues).
This technical guide synthesizes the literature to provide a comprehensive review of this moiety's utility, focusing on its application in Fragment-Based Drug Discovery (FBDD) , its critical role in Structure-Activity Relationship (SAR) optimization for selectivity, and the robust synthetic protocols required to generate it with high enantiomeric excess (
Part 1: Structural Analysis & Synthetic Utility
The Pharmacophore Triad
The molecule functions as a versatile "triad" scaffold:
-
The Pyridine Core: Acts as a hydrogen bond acceptor (N-atom) and a rigid linker. In kinase pockets, this often interacts with the hinge region (e.g., Met319 in ALK or Glu residues in SHP2).
-
The (S)-Ethylamine Moiety: The chiral methyl group provides a "magic methyl" effect, restricting conformational freedom and enhancing hydrophobic packing against the protein backbone (e.g., the "gatekeeper" residue). The primary amine serves as a vector for amide/urea formation.
-
The 5-Bromo Handle: A chemically orthogonal site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of "tail" groups that occupy the hydrophobic pocket II or solvent channel.
Target Landscape
Literature and patent analysis correlates this scaffold primarily with two therapeutic classes:
-
SHP2 (PTPN11) Allosteric Inhibitors: The (S)-amine moiety is critical for bridging the interface between the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited "closed" conformation. Analogues of TNO155 and JAB-3312 often utilize pyridine-amine pharmacophores to induce this clamping mechanism.
-
ALK/ROS1/MET Kinase Inhibitors: Used to construct the hinge-binding region of next-generation macrocyclic or linear inhibitors, overcoming resistance mutations (e.g., G1202R in ALK) by altering the vector of the solvent-front group.
Part 2: Experimental Protocols (Self-Validating Systems)
Synthesis of (S)-1-(5-Bromopyridin-3-yl)ethanamine (Ellman’s Auxiliary Method)
Rationale: This protocol uses (S)-(-)-tert-Butanesulfinamide to induce chirality. It is preferred over classical resolution due to higher yields and predictable stereochemistry (
Reagents:
-
3-Acetyl-5-bromopyridine (1.0 eq)
-
(S)-(-)-tert-Butanesulfinamide (1.1 eq)
-
Titanium(IV) ethoxide (
) (2.0 eq) -
Sodium borohydride (
) (4.0 eq) -
THF (anhydrous), HCl (4M in dioxane)
Step-by-Step Protocol:
-
Condensation (Imine Formation):
-
Charge a flame-dried flask with 3-Acetyl-5-bromopyridine and (S)-tert-Butanesulfinamide in anhydrous THF (0.5 M).
-
Add
dropwise under atmosphere. -
Reflux at 70°C for 16 hours. Monitor by LC-MS for disappearance of ketone.
-
Checkpoint: The formation of the N-sulfinyl ketimine intermediate is quantitative.
-
Quench: Cool to RT, pour into brine, filter the titanium salts through Celite. Concentrate the filtrate.
-
-
Diastereoselective Reduction:
-
Dissolve the crude ketimine in THF at -48°C (Cryocooler or dry ice/acetonitrile bath).
-
Add
slowly. The low temperature is critical to maximize the diastereomeric ratio ( ). -
Stir for 4 hours, allowing the temp to rise to -20°C.
-
Mechanism:[1] The bulky tert-butyl group directs the hydride attack to the Re-face, yielding the (S,S)-sulfinamide.
-
-
Deprotection (Amine Liberation):
-
Treat the purified sulfinamide with 4M HCl in dioxane at 0°C for 1 hour.
-
Precipitate the product by adding diethyl ether.
-
Filtration: Collect the white solid ((S)-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride).
-
Validation: Check optical rotation
and Chiral HPLC (e.g., Chiralpak AD-H column).
-
Data Summary Table
| Parameter | Specification | Validation Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (HPLC) | UV at 254 nm | |
| Enantiomeric Excess | Chiral HPLC (Hexane/IPA 90:10) | |
| Structural Confirmation | ||
| MS (ESI+) | Mass Spectrometry (Br pattern) |
Part 3: Visualization & Logic
Pathway: Scaffold Diversification in Drug Discovery
The following diagram illustrates how this intermediate serves as a divergence point for multiple inhibitor classes.
Caption: Divergent synthesis workflow utilizing the orthogonal reactivity of the bromine and amine handles for library generation.
Logic: The "Magic Methyl" Effect
The (S)-methyl group is not merely a spacer; it is a conformational lock.
-
Without Methyl: The ethylamine chain has high entropic penalty upon binding.
-
With (S)-Methyl: The group favors a specific rotamer that pre-organizes the amine for hydrogen bonding with the kinase hinge (e.g., Leu/Val backbone carbonyls).
-
With (R)-Methyl: Often leads to steric clash with the "ceiling" of the ATP pocket (e.g., the Gly-rich loop), drastically reducing potency (
shift > 100-fold).
Part 4: Future Outlook & Emerging Trends
-
PROTAC Linkers: The amine handle is increasingly used as an attachment point for E3 ligase recruiters (e.g., Cereblon ligands) in the design of SHP2 degraders.
-
Covalent Inhibitors: Substitution of the bromine with acrylamide warheads (via Heck reaction) allows for the targeting of non-catalytic cysteines in the kinase cystome.
References
-
Chen, Y. et al. (2016). Discovery of Allosteric SHP2 Inhibitors for Cancer Therapy.[2] Journal of Medicinal Chemistry.[2][3]
-
Ellman, J. A. et al. (2002). Asymmetric Synthesis of Chiral Amines via tert-Butanesulfinamide. Chemical Reviews.
-
Novartis AG. (2020). Patent: Pyrazine Derivatives as SHP2 Inhibitors (Reference to related pyridine intermediates). World Intellectual Property Organization. (Note: Generalized link to patent database for verification).
-
Wang, J. et al. (2024). Discovery of JAB-3312: A Potent SHP2 Allosteric Inhibitor.[4][5] Journal of Medicinal Chemistry.[2][3] [3]
-
ChemScene. (2024). Product Monograph: (R)-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride.
Sources
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- 2. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer (Journal Article) | OSTI.GOV [osti.gov]
- 3. Discovery of JAB-3312, a Potent SHP2 Allosteric Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Jacobio’s SHP2 Inhibitor JAB-3312 Published in Journal of Medicinal Chemistry | Jacobio Pharma [jacobiopharma.com]
An In-depth Technical Guide to the Physicochemical Profile and logP of (S)-1-(5-Bromopyridin-3-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the physicochemical properties of (S)-1-(5-Bromopyridin-3-yl)ethanamine, a chiral intermediate of significant interest in pharmaceutical research and development. The following sections will delve into the theoretical and practical aspects of its physicochemical profile, with a particular focus on its lipophilicity (logP), a critical parameter in drug design.
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
The journey of a drug candidate from initial discovery to a marketed therapeutic is fraught with challenges, with a significant rate of attrition often attributed to suboptimal pharmacokinetic and pharmacodynamic properties.[1] A thorough understanding and optimization of a molecule's physicochemical properties are therefore paramount to success.[2] Key parameters such as lipophilicity (logP/logD), solubility, and the acid dissociation constant (pKa) govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target.[[“]] Early-stage physicochemical characterization enables a more rational approach to drug design, allowing for the selection and optimization of candidates with a higher probability of clinical success.[4]
(S)-1-(5-Bromopyridin-3-yl)ethanamine is a valuable chiral building block used in the synthesis of various pharmaceutical agents. Its enantiomeric purity is often crucial for achieving the desired biological activity and selectivity.[5] This guide will provide a detailed analysis of its key physicochemical attributes to aid researchers in its effective utilization.
Predicted Physicochemical Profile
| Property | Predicted Value | Source |
| Molecular Formula | C₇H₉BrN₂ | PubChem[6] |
| Molecular Weight | 201.06 g/mol | PubChem[6] |
| logP | 2.7074 | ChemScene[7] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | ChemScene[7] |
| Hydrogen Bond Donors | 1 | ChemScene[7] |
| Hydrogen Bond Acceptors | 2 | ChemScene[7] |
| pKa (estimated) | ~8.2 (amine), ~3.8 (pyridine) | See Section 4.2 |
Lipophilicity: The Octanol-Water Partition Coefficient (logP)
Lipophilicity is a critical physicochemical property that describes a compound's affinity for a nonpolar environment relative to a polar one. It is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target toxicities.[8] The logarithm of the partition coefficient between n-octanol and water (logP) is the most widely used measure of lipophilicity.
Theoretical Considerations
The structure of (S)-1-(5-Bromopyridin-3-yl)ethanamine, with its bromopyridine ring and ethylamine side chain, suggests a moderate level of lipophilicity. The bromine atom and the aromatic ring contribute to its lipophilic character, while the primary amine and the nitrogen atom in the pyridine ring provide hydrophilicity. The predicted logP of approximately 2.7 indicates a compound with a balanced solubility profile, potentially favoring lipid environments but still retaining some aqueous solubility.
Experimental Determination of logP
While computational predictions are valuable for initial assessments, experimental determination of logP is crucial for accurate characterization. Two primary methods are widely employed:
The shake-flask method is the traditional and most reliable technique for measuring logP.[9] It involves directly measuring the concentration of the analyte in both the n-octanol and aqueous phases after they have reached equilibrium.
Experimental Workflow: Shake-Flask logP Determination
Caption: Workflow for the Shake-Flask Method of logP Determination.
Causality Behind Experimental Choices:
-
Pre-saturation of solvents: This step is critical to ensure that the volume of each phase does not change during the experiment due to mutual solubility, which would affect the concentration measurements.
-
Vigorous shaking and sufficient time for equilibration: This ensures that the compound has fully partitioned between the two phases, leading to a true thermodynamic equilibrium value.
-
Careful phase separation: Contamination of one phase with the other is a major source of error. Centrifugation can aid in achieving a clean separation.[9]
RP-HPLC offers a high-throughput alternative to the shake-flask method for estimating logP.[10][11] This technique correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
Experimental Workflow: RP-HPLC logP Determination
Caption: Workflow for RP-HPLC-based logP Determination.
Causality Behind Experimental Choices:
-
Isocratic elution: This ensures that the mobile phase composition remains constant, allowing for a direct and reproducible correlation between retention time and lipophilicity.
-
Selection of appropriate standards: The standards should have a range of logP values that bracket the expected logP of the analyte to ensure the accuracy of the interpolation.
-
Determination of dead time (t0): An unretained compound is used to measure the void volume of the column, which is essential for the accurate calculation of the capacity factor.
Computational Prediction of logP
A variety of computational methods are available to predict logP values. These methods are broadly categorized into atom-based, fragment-based, and property-based approaches. The predicted logP value of 2.7074 for the (R)-enantiomer was likely generated using one of these in silico models.[7] While computationally efficient, the accuracy of these predictions can vary depending on the algorithm and the training dataset used. Therefore, experimental verification is always recommended.
Acidity and Basicity: The pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like (S)-1-(5-Bromopyridin-3-yl)ethanamine, the pKa of its conjugate acid indicates the pH at which the compound is 50% ionized. This is a critical parameter as the ionization state of a drug affects its solubility, permeability, and interaction with its target.
Theoretical Considerations
(S)-1-(5-Bromopyridin-3-yl)ethanamine has two potential basic centers: the primary amine of the ethylamine side chain and the nitrogen atom of the pyridine ring.
-
Ethylamine side chain: The primary amine is expected to be the more basic of the two nitrogens. The pKa of ethylamine's conjugate acid is approximately 10.6. The electron-withdrawing effect of the bromopyridine ring will likely decrease the basicity of the side-chain amine, lowering its pKa.
-
Pyridine ring: The nitrogen in the pyridine ring is less basic than the side-chain amine due to the sp² hybridization of the nitrogen and the delocalization of its lone pair within the aromatic system. The pKa of the pyridinium ion is about 5.2. The bromine atom at the 5-position is electron-withdrawing, which will further decrease the basicity of the pyridine nitrogen. A predicted pKa for the related compound 3-amino-5-bromopyridine is 3.81.[12][13]
Based on these considerations, we can estimate that the pKa of the protonated primary amine will be in the range of 8-9, while the pKa of the protonated pyridine nitrogen will be around 3-4.
Experimental Determination of pKa
Potentiometric titration is the most common and accurate method for determining pKa values. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH.
Computational Prediction of pKa
Several software packages are available for the in silico prediction of pKa values, such as ACD/pKa, Epik, and MoKa.[14][15][16] These programs use various algorithms, including those based on quantum mechanics and empirical data, to estimate the pKa of different functional groups within a molecule. A predicted pKa value for (1S)-1-(5-Bromo(3-pyridyl))ethylamine hydrochloride is 8.21.[17]
Aqueous Solubility
Aqueous solubility is a crucial factor for oral drug absorption and for achieving the desired concentrations in in vitro and in vivo assays.[18] The solubility of (S)-1-(5-Bromopyridin-3-yl)ethanamine will be highly dependent on the pH of the solution due to its basic nature.
Theoretical Considerations
As a basic compound, its solubility is expected to be higher at lower pH values where it will be protonated and exist as the more soluble salt form. At physiological pH (around 7.4), a significant fraction of the molecule will be in its neutral, less soluble form. The hydrochloride salt of the compound is commercially available, indicating that salt formation is a viable strategy to enhance its aqueous solubility.[19]
Experimental Determination of Thermodynamic Solubility
The "gold standard" for solubility measurement is the shake-flask method to determine the thermodynamic solubility, which represents the true equilibrium solubility of a compound.[20][21]
Experimental Workflow: Thermodynamic Solubility Assay
Caption: Workflow for the Thermodynamic Solubility Assay.
Causality Behind Experimental Choices:
-
Use of excess solid: This ensures that a saturated solution is formed and that the system reaches equilibrium.
-
Extended incubation time: This allows sufficient time for the dissolution process to reach a true thermodynamic equilibrium.
-
Temperature control: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.
Conclusion
The physicochemical profile of (S)-1-(5-Bromopyridin-3-yl)ethanamine, characterized by a predicted logP of approximately 2.7 and two basic centers with estimated pKa values around 8-9 and 3-4, suggests a molecule with a favorable balance of lipophilicity and hydrophilicity. This profile makes it an attractive intermediate for the synthesis of drug candidates with potentially good membrane permeability and aqueous solubility, particularly at lower pH. Experimental verification of these predicted properties using the robust methodologies outlined in this guide is strongly recommended to enable informed decisions in the drug discovery and development process.
References
-
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Sygnature Discovery. [Link]
-
ACD/pKa. ACD/Labs. [Link]
-
What is the impact of physicochemical profiling on rational drug design?. (2023). Consensus. [Link]
-
Bevan, C. D., & Lloyd, R. S. (2001). High throughput physicochemical profiling for drug discovery. PubMed. [Link]
-
MoKa - pKa modelling. Molecular Discovery. [Link]
-
Physicochemical Profiling. Sygnature Discovery. [Link]
-
Di, L., & Kerns, E. H. (2003). Physicochemical Profiling in Drug Research and Development. ResearchGate. [Link]
-
pKa Prediction. Rowan. [Link]
-
Balogh, G. T., & Tarcsay, A. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Chemaxon. [Link]
-
A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. (2023). ScienceDirect. [Link]
-
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). PubMed. [Link]
-
Ciura, K., Dziomba, S., & Nowak, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Epik. Schrödinger. [Link]
-
Thermodynamic Solubility Assay. Domainex. [Link]
-
Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]
-
LogP / LogD shake-flask method v1. ResearchGate. [Link]
-
In-vitro Thermodynamic Solubility. (2025). Protocols.io. [Link]
-
Thermodynamic Solubility Assay. Evotec. [Link]
-
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. [Link]
- Valko, K. (2002). Determination of logP coefficients via a RP-HPLC column.
-
(R)-1-(5-Bromopyridin-3-yl)ethanamine. PubChem. [Link]
-
Physicochemical Properties in Modern Drug Development. (2025). Aimil Ltd. [Link]
-
Predicted pKa values for the secondary and tertiary amines shown in... ResearchGate. [Link]
-
Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. (2016). Reddit. [Link]
-
Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. (2024). Rowan. [Link]
-
(R)-1-(5-Bromopyridin-3-yl)ethanamine. MySkinRecipes. [Link]
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An In-depth Technical Guide to the (S) and (R) Enantiomers of 1-(5-Bromopyridin-3-yl)ethanamine
Introduction: The Critical Role of Chirality in Modern Drug Discovery
In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. A significant portion of small-molecule drugs are chiral, meaning they exist as a pair of non-superimposable mirror images known as enantiomers.[1][2] These enantiomers, designated as (S) and (R), can exhibit markedly different pharmacological and toxicological profiles due to their differential interactions with the chiral environment of the human body, such as enzymes and receptors.[3] Consequently, the ability to synthesize and analyze enantiomerically pure compounds is a cornerstone of modern drug development, ensuring optimal therapeutic efficacy and minimizing potential adverse effects.[3]
This guide provides a comprehensive technical overview of the (S) and (R) enantiomers of 1-(5-Bromopyridin-3-yl)ethanamine, a key chiral intermediate in the synthesis of various pharmaceutical agents.[4] We will delve into the stereospecific synthesis, analytical separation, and distinct properties of these enantiomers, offering valuable insights for researchers, scientists, and drug development professionals.
The Molecular Landscape: (S) and (R)-1-(5-Bromopyridin-3-yl)ethanamine
The structure of 1-(5-Bromopyridin-3-yl)ethanamine features a stereogenic center at the carbon atom attached to the amino group, giving rise to the (S) and (R) enantiomers.
| Property | (S)-1-(5-Bromopyridin-3-yl)ethanamine | (R)-1-(5-Bromopyridin-3-yl)ethanamine |
| CAS Number | 1391497-54-3 (hydrochloride)[5] | 1212905-37-7[6] |
| Molecular Formula | C₇H₉BrN₂ | C₇H₉BrN₂ |
| Molecular Weight | 201.06 g/mol | 201.06 g/mol [6] |
| Synonyms | (1S)-1-(5-bromopyridin-3-yl)ethanamine | (1R)-1-(5-bromopyridin-3-yl)ethanamine[6] |
Stereoselective Synthesis: Crafting Enantiomeric Purity
The synthesis of enantiomerically pure 1-(5-Bromopyridin-3-yl)ethanamine can be achieved through two primary strategies: asymmetric synthesis to directly obtain the desired enantiomer, or the resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric hydrogenation of the precursor imine, derived from 3-acetyl-5-bromopyridine, is a highly efficient method for producing chiral amines.[1][7] This approach utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively deliver hydrogen to the imine double bond.
The choice of the chiral ligand is critical in determining the enantioselectivity of the reaction. For instance, ruthenium or rhodium complexes with chiral phosphine ligands have been successfully employed for the asymmetric hydrogenation of a wide range of imines, yielding chiral amines with high enantiomeric excess.[1][7]
Biocatalysis offers another powerful tool for the enantioselective synthesis of chiral amines.[8] Engineered enzymes, such as transaminases, can catalyze the asymmetric amination of a ketone precursor with high stereoselectivity under mild reaction conditions.
Chiral Resolution
In cases where a racemic mixture of 1-(5-Bromopyridin-3-yl)ethanamine is synthesized, the individual enantiomers can be separated through chiral resolution. This technique involves the use of a chiral resolving agent to form diastereomeric salts with the racemic amine. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent yields the enantiomerically pure amines.
Workflow for Stereoselective Synthesis and Chiral Resolution
Caption: Synthetic routes to enantiomerically pure 1-(5-Bromopyridin-3-yl)ethanamine.
Chiral Separation and Analysis: Ensuring Enantiomeric Purity
The accurate determination of enantiomeric purity is crucial in drug development. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique for the separation and quantification of enantiomers.[9][10]
Experimental Protocol: Chiral HPLC Separation
Objective: To separate and quantify the (S) and (R) enantiomers of 1-(5-Bromopyridin-3-yl)ethanamine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column such as amylose or cellulose derivatives).[9]
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized for the specific CSP used.
Procedure:
-
Sample Preparation: Dissolve a known concentration of the 1-(5-Bromopyridin-3-yl)ethanamine sample in the mobile phase.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 254 nm).
-
-
Injection: Inject a small volume of the prepared sample onto the HPLC system.
-
Data Analysis: The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times. The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for the determination of the enantiomeric excess (% ee).
Workflow for Chiral HPLC Analysis
Sources
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Engineering Novel Pyridine Scaffolds for Fragment-Based Drug Design (FBDD): A Technical Blueprint
Executive Summary
Fragment-Based Drug Design (FBDD) has fundamentally transformed early-stage drug discovery by shifting the paradigm from screening large, complex molecules to optimizing small, low-molecular-weight fragments (MW < 300 Da)[1]. Unlike traditional High-Throughput Screening (HTS), which often yields highly lipophilic hits with poor developmental trajectories, FBDD probes binding surfaces with high precision to identify highly efficient, albeit weak, initial binders[1]. Among the diverse chemical space available, pyridine and pyrimidine scaffolds have emerged as highly privileged structures[2]. This technical guide explores the mechanistic rationale, synthetic functionalization, and biophysical screening protocols required to successfully leverage novel pyridine fragments in hit-to-lead optimization pipelines.
The Mechanistic Rationale: Why Pyridine Scaffolds?
The selection of a fragment library is not arbitrary; it is governed by strict physicochemical parameters (the "Rule of Three") and the potential for high-quality intermolecular interactions[3]. Pyridine scaffolds offer a distinct thermodynamic and structural advantage over their carbocyclic counterparts (e.g., phenyl rings) for several causal reasons:
-
Directional Hydrogen Bonding: The lone pair of electrons on the pyridine nitrogen serves as a powerful, highly directional hydrogen bond acceptor (HBA). In kinase inhibitor design, such as the development of ALK inhibitors, the pyridine nitrogen forms critical hydrogen bonds with the protein backbone of the kinase hinge region, anchoring the fragment in the active site[4].
-
Aqueous Solubility for High-Concentration Assays: FBDD relies on biophysical assays (NMR, SPR) that require fragments to be screened at high concentrations (0.1 mM to 2 mM). The incorporation of a basic nitrogen atom significantly lowers the partition coefficient (cLogP) compared to purely aromatic hydrocarbons, preventing compound aggregation and false positives.
-
Ligand Efficiency (LE): Because pyridine fragments are small, the binding energy contributed by the nitrogen-hinge interaction results in exceptionally high Ligand Efficiency (LE = −ΔG / Heavy Atom Count). For example, the 3-(3-methyl-1H-pyrazol-5-yl)pyridine fragment (F-1) demonstrated an LE of 0.42 against ALK, providing a robust foundation for further elaboration[4].
Vectorial Functionalization: Unlocking Chemical Space
A fragment is only as valuable as its capacity to be chemically elaborated. A critical challenge in FBDD is that many commercial fragments lack the functional handles necessary for multi-directional growth[5]. To address this, modern medicinal chemistry focuses on the vectorial functionalization of heterocyclic cores.
A prime example is the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds[5]. By designing a core with orthogonal reactive sites, medicinal chemists can systematically explore adjacent sub-pockets in the target protein without disrupting the primary binding anchor.
Fig 1. Multi-vectorial functionalization strategies for pyrazolo[3,4-c]pyridine scaffolds.
-
C-3 Vector: Accessed via tandem borylation and Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups[5].
-
C-5 Vector: Functionalized through Palladium-catalyzed Buchwald-Hartwig amination to explore solvent-exposed regions[5].
-
C-7 Vector: Modified via selective metalation (e.g., using TMPMgCl·LiCl) followed by electrophilic trapping[5].
Self-Validating Biophysical Screening Protocols
To ensure scientific integrity, fragment hits must be validated through orthogonal biophysical techniques. A single assay is insufficient due to the high false-positive rate inherent to weak-affinity screening.
Fig 2. Self-validating biophysical workflow for pyridine fragment screening.
Protocol 1: Primary Screening via Saturation Transfer Difference (STD) NMR
Causality: STD-NMR is ligand-observed. Unlike protein-observed HSQC, it does not require costly N15/C13 isotopically labeled protein and consumes microgram quantities of target material, making it the ideal primary filter.
-
Sample Preparation: Prepare a 500 μL solution containing 10–20 μM of the target protein and a cocktail of 4–5 structurally distinct pyridine fragments (1 mM each) in deuterated buffer (PBS, D2O, pH 7.4).
-
Saturation Transfer: Apply a train of Gaussian-shaped radiofrequency pulses specifically to the protein methyl resonances (approx. -0.5 ppm) to saturate the protein.
-
Difference Spectrum Generation: Subtract the on-resonance spectrum from an off-resonance spectrum (irradiated at 40 ppm).
-
Validation Check: A true hit is validated only if the difference spectrum reveals sharp ligand peaks. This confirms transient binding and rapid exchange (K_d in the μM to mM range). If peaks are broad, it indicates aggregation or non-specific precipitation.
Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)
Causality: While NMR confirms binding, SPR provides the necessary kinetic parameters (
-
Immobilization: Covalently couple the target protein to a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of 3000–5000 Response Units (RU) to account for the low mass of fragments.
-
Reference Channel: Critical Step - Leave one flow cell unmodified (ethanolamine blocked) to subtract bulk refractive index changes caused by the high DMSO concentrations (typically 2-5%) used to solubilize fragments.
-
Analyte Injection: Inject the pyridine fragment hit in a multi-cycle kinetic format (concentrations ranging from 10 μM to 2 mM).
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 steady-state affinity model. Calculate LE =
. Proceed only if LE > 0.30.
Protocol 3: High-Throughput X-ray Crystallography
Causality: To enable structure-based drug design, the exact binding pose and protonation state of the pyridine nitrogen must be mapped[6].
-
Soaking: Soak apo-protein crystals in a cryoprotectant solution containing 20–50 mM of the validated pyridine fragment for 1–24 hours.
-
Data Collection & Refinement: Collect diffraction data. The high electron density of the pyridine ring usually allows for unambiguous placement within the active site, revealing specific H-bond networks and guiding subsequent elaboration.
Fragment Elaboration Strategies
Once a high-quality pyridine fragment is structurally validated, it must be evolved into a lead compound. The elaboration must maintain the original binding orientation while capturing new interactions[1].
Fig 3. Fragment elaboration mechanisms: Growing, Merging, and Linking.
-
Fragment Growing: The most common approach. For instance, in the development of STAT3 inhibitors, a pyridine fragment was grown by adding a phenyl substituent at the 6-position of the pyridine ring (Compound 19), which captured an adjacent hydrophobic sub-pocket and significantly enhanced anticancer activity[7].
-
Fragment Merging: If two distinct fragments bind to overlapping regions of the active site, their structural features can be merged into a single, highly potent hybrid scaffold.
-
Fragment Linking: When two fragments bind to adjacent, non-overlapping pockets (e.g., a hinge-binding pyridine and an allosteric pocket binder), they can be tethered using a carefully designed linker to achieve exponential gains in affinity[1].
Quantitative Fragment-to-Lead Metrics
The transition from a millimolar fragment to a nanomolar lead requires careful tracking of binding affinity and ligand efficiency. The table below summarizes key data points demonstrating the successful elaboration of pyridine scaffolds across various oncological targets.
| Scaffold / Compound | Target Protein | Elaboration Strategy | Binding Affinity (IC₅₀ / K_d) | Ligand Efficiency (LE) | Mechanistic Role of Pyridine |
| Fragment F-1 | ALK Kinase | Primary Screen Hit | 220 μM | 0.42 | CH−π interaction with Gly1202; HBA at hinge[4] |
| Crizotinib (Lead) | ALK Kinase | Fragment Growing | 1.8 nM | 0.35 | 2-aminopyridine forms dual H-bonds at hinge[4] |
| Compound 22 | STAT3 | 2-Ph Group Addition | Low μM | N/A | Hydrophobic packing in SH2 domain[7] |
| Compound 19 | STAT3 | 6-Ph Substitution | Sub-μM | N/A | Extended hydrophobic interaction[7] |
| sCLU Hit | Clusterin | Fragment Growing | -34.01 kcal/mol (ΔG) | > 0.30 | Disruption of protein-protein interactions[3] |
Note: Maintaining a high Ligand Efficiency (LE > 0.3) during the fragment growing phase is the ultimate indicator of a successful FBDD campaign.
References
1.7 - NIH.gov 2.4 - ACS Omega 3.6 - Philipps-Universität Marburg 4. 5 - NIH.gov 5.1 - arXiv 6.3 - NIH.gov 7. 2 - ResearchGate
Sources
- 1. FragmentGPT: A Unified GPT Model for Fragment Growing, Linking, and Merging in Molecular Design [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming Clusterin-Induced Chemoresistance in Cancer: A Computational Study Using a Fragment-Based Drug Discovery Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 7. Fragment-based drug design and identification of HJC0123, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage Conditions for (S)-1-(5-Bromopyridin-3-yl)ethanamine
Technical Guide | Version 1.0
Executive Technical Summary
(S)-1-(5-Bromopyridin-3-yl)ethanamine (CAS: 1391497-54-3 for HCl salt; Free base analog) is a chiral, halogenated aminopyridine intermediate critical in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds. Its stability profile is governed by three competing physicochemical factors: the nucleophilicity of the primary amine, the electron-deficient nature of the brominated pyridine ring, and the lability of the chiral center at the benzylic-like position.
Core Storage Recommendation:
-
Preferred Form: Dihydrochloride (2HCl) or Hydrochloride (HCl) salt.
-
Temperature: -20°C (Long-term) or 2–8°C (Working stock).
-
Atmosphere: Anhydrous Argon or Nitrogen headspace.
-
Critical Hazard: Rapid formation of carbamates upon exposure to atmospheric CO₂; slow racemization under basic or high-thermal conditions.
Physicochemical Profile & Critical Properties
Understanding the molecular architecture is prerequisite to implementing effective storage protocols.
| Property | Specification | Technical Note |
| Chemical Structure | (S)-1-(5-Bromopyridin-3-yl)ethanamine | Pyridine ring withdraws electron density, increasing acidity of the |
| Molecular Weight | 201.06 g/mol (Free Base) | ~274 g/mol as Dihydrochloride salt. |
| Physical State | Free Base: Viscous oil / Low-melting solidSalt: White to pale yellow crystalline powder | Free base is significantly more prone to oxidation and CO₂ absorption. |
| Chirality | (S)-Enantiomer | Benzylic-like chiral center; susceptible to base-catalyzed racemization. |
| pKa (Calc.) | ~8.8 (Amine), ~2.5 (Pyridine N) | The amine is moderately basic; the pyridine nitrogen is weakly basic due to the Br substituent. |
Mechanisms of Instability
To preserve the integrity of this compound, one must mitigate three specific degradation pathways.
Atmospheric Carbamylation (The "White Crust" Phenomenon)
Primary amines are potent nucleophiles. Upon exposure to atmospheric carbon dioxide (CO₂), (S)-1-(5-Bromopyridin-3-yl)ethanamine reacts to form carbamic acid, which often stabilizes as a carbamate salt. This is observed as a white crust forming on the rim of bottles stored improperly.
-
Reaction:
Base-Catalyzed Racemization
The chiral center is located at the benzylic position relative to the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen, amplified by the inductive effect of the 5-Bromo substituent, increases the acidity of the benzylic proton (
-
Mechanism: In the presence of moisture or basic impurities, the
can be abstracted, forming an achiral planar enamine/anion intermediate, which re-protonates to form the racemate. -
Risk Factor: High in free base form; low in salt form.
Photolytic Dehalogenation
While aryl bromides are generally stable, the pyridine ring can sensitize the C-Br bond to UV light (254–365 nm), leading to radical cleavage and formation of des-bromo impurities or homocoupling products.
Visualizing Degradation Pathways
Figure 1: Primary degradation pathways for (S)-1-(5-Bromopyridin-3-yl)ethanamine showing environmental triggers.
Storage & Handling Protocols
The following protocols are designed to create a self-validating storage system.
The "Salt-First" Strategy
Whenever possible, convert the free base to the Dihydrochloride (2HCl) or Hydrochloride (HCl) salt for storage.
-
Why: Protonation of the primary amine eliminates its nucleophilicity (preventing carbamylation) and prevents it from acting as a base to abstract its own benzylic proton (preventing racemization).
-
Validation: Salts are crystalline solids with higher melting points, significantly reducing molecular mobility and reactivity.
Storage Conditions Matrix[1][2]
| Parameter | Protocol A: Long-Term (>1 Month) | Protocol B: Working Stock (<1 Month) |
| Form | Hydrochloride Salt | Hydrochloride Salt (Preferred) or Free Base |
| Temperature | -20°C ± 5°C | 2°C to 8°C |
| Container | Amber glass vial with Teflon-lined screw cap. Parafilm seal over cap. | Amber glass vial. |
| Atmosphere | Argon or Nitrogen (Anhydrous). | Nitrogen flush after every use. |
| Desiccant | Store vial inside a secondary jar containing silica gel or CaSO₄. | N/A |
Handling the Free Base (Liquid/Oil)
If you must handle the free base (e.g., for immediate coupling reactions):
-
Thaw: Allow the container to reach room temperature before opening to prevent condensation of atmospheric water.
-
Dispense: Use a gas-tight syringe or work inside a glovebox.
-
Re-seal: Purge headspace with Nitrogen immediately.
Decision Workflow for Storage
Figure 2: Logical decision tree for processing and storing incoming batches of the compound.
Quality Control & Analytical Monitoring
Trustworthiness in experimental data relies on verifying the integrity of your reagents.
Chiral HPLC Method (Enantiomeric Excess)
Racemization is the "silent killer" of this reagent. Regular chiral HPLC monitoring is mandatory if the compound has been stored as a free base or subjected to thermal stress.
-
Column: Daicel Chiralpak® IA or IG (Immobilized polysaccharide type) are robust for amines. Crown ether columns (e.g., Crownpak® CR-I) are excellent specifically for primary amines.[1]
-
Mobile Phase:
-
For Crownpak: Aqueous HClO₄ (pH 1.0–2.0) / Methanol.[2]
-
For Chiralpak: Hexane / Ethanol / Diethylamine (0.1%) (Normal Phase).
-
-
Detection: UV at 254 nm (Pyridine absorption).
-
Acceptance Criteria: >98% ee for asymmetric synthesis applications.
1H-NMR Verification
-
Check for Oxidation: Look for broad peaks around 8.0–9.0 ppm (Carbamate/Ammonium protons) or shifts in the ethyl group signals.
-
Check for Hydrolysis: Presence of water peak (variable shift) or shifts in the amine protons.
References
-
Teke Tuncel, S., et al. (2023). Stable hemiaminals from axially chiral pyridine compounds. Chirality, 35(6), 365-375.[3] Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (S)-1-(5-Bromopyridin-3-yl)ethanamine
Introduction: The Significance of Chiral Pyridylethylamines in Drug Discovery
Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals and agrochemicals, with estimates suggesting that over 40% of commercial drugs contain a chiral amine moiety.[1] Specifically, enantiomerically pure 1-(pyridin-3-yl)ethanamine derivatives are crucial building blocks in the synthesis of various therapeutic agents, including kinase inhibitors for targeted cancer therapy.[2] The (S)-enantiomer of 1-(5-Bromopyridin-3-yl)ethanamine, in particular, serves as a key intermediate where its specific stereochemistry is critical for ensuring high binding affinity and selectivity to biological targets, ultimately influencing the efficacy and safety profile of the final active pharmaceutical ingredient (API).[2]
The development of robust, scalable, and efficient asymmetric methods to access such chiral intermediates is a paramount objective in process chemistry and drug development.[3] This guide provides detailed protocols for two distinct and highly effective methods for the asymmetric synthesis of (S)-1-(5-Bromopyridin-3-yl)ethanamine: Asymmetric Transfer Hydrogenation and Chiral Auxiliary-Mediated Synthesis . These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also insights into the rationale behind the chosen methodologies.
Method 1: Asymmetric Transfer Hydrogenation of 3-Acetyl-5-bromopyridine
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, and by extension, the reductive amination of ketones to chiral amines.[1] This approach avoids the use of high-pressure hydrogen gas, employing instead a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.[1] The stereochemical outcome is controlled by a chiral catalyst, typically a Ruthenium(II) complex with a chiral diamine ligand.[1]
Scientific Rationale and Mechanistic Insight
The catalytic cycle of Ru(II)-catalyzed ATH involves the formation of a ruthenium-hydride species from the hydrogen donor. The prochiral ketone (3-acetyl-5-bromopyridine) coordinates to this chiral metal complex. The stereochemistry of the final amine is determined by the facial selectivity of the hydride transfer from the metal to the carbonyl carbon, which is dictated by the chiral environment created by the ligand. The resulting chiral alcohol is then converted to the amine. This method is highly valued for its functional group tolerance and high enantioselectivity.[1]
Caption: Fig. 1: Simplified Catalytic Cycle for ATH
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is adapted from established procedures for the ATH of heteroaromatic ketones.[1]
Materials:
-
3-Acetyl-5-bromopyridine
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
2-Propanol (IPA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Catalyst Pre-formation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and (S,S)-TsDPEN (0.011 mmol, 2.2 mol%). Add anhydrous, degassed 2-propanol (5 mL) and stir the mixture at 80°C for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve 3-acetyl-5-bromopyridine (1.0 mmol) in a 5:2 mixture of formic acid and triethylamine (2.8 mL).
-
Hydrogenation: Cool the catalyst mixture to room temperature. Add the solution of the ketone in the HCOOH/TEA mixture to the catalyst solution.
-
Reaction Monitoring: Stir the reaction mixture at 40°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford (S)-1-(5-Bromopyridin-3-yl)ethanamine.
Data Summary
| Parameter | Expected Value |
| Yield | 85-95% |
| Enantiomeric Excess (ee) | >95% |
| Reaction Time | 12-24 hours |
| Catalyst Loading | 1 mol% [Ru] |
Note: Yield and ee are based on typical results for analogous substrates and may require optimization for this specific compound.
Method 2: Chiral Auxiliary-Mediated Diastereoselective Synthesis
The use of a chiral auxiliary is a classic and highly reliable strategy for asymmetric synthesis. The Ellman auxiliary, (R)- or (S)-tert-butanesulfinamide, is particularly effective for the synthesis of chiral amines due to its high diastereoselectivity in additions to the derived sulfinylimines and the straightforward removal of the auxiliary under mild acidic conditions.[2]
Scientific Rationale and Mechanistic Insight
This method involves a two-step sequence:
-
Condensation: 3-Acetyl-5-bromopyridine is condensed with (S)-tert-butanesulfinamide to form the corresponding N-sulfinylimine. This reaction is typically promoted by a Lewis acid like Ti(OEt)₄.
-
Diastereoselective Reduction: The C=N bond of the chiral N-sulfinylimine is then reduced. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the hydride reagent (e.g., from NaBH₄) to the opposite face. This results in a highly diastereoselective reduction, forming the corresponding sulfinamide. The stereochemistry of the newly formed chiral center is controlled by the chirality of the sulfinamide auxiliary. Subsequent acidic hydrolysis cleaves the N-S bond to release the desired chiral primary amine.
Caption: Fig. 2: Workflow for Chiral Auxiliary-Mediated Synthesis
Experimental Protocol: Chiral Auxiliary-Mediated Synthesis
This protocol is adapted from established procedures for the synthesis of chiral amines using Ellman's auxiliary.[2]
Materials:
-
3-Acetyl-5-bromopyridine
-
(S)-tert-Butanesulfinamide
-
Titanium (IV) ethoxide (Ti(OEt)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in methanol
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
Step 1: Formation of (S,E)-N-(1-(5-bromopyridin-3-yl)ethylidene)-2-methylpropane-2-sulfinamide
-
Reaction Setup: To a solution of 3-acetyl-5-bromopyridine (1.0 mmol) and (S)-tert-butanesulfinamide (1.1 mmol) in anhydrous THF (10 mL), add Ti(OEt)₄ (2.0 mmol) dropwise at room temperature under an inert atmosphere.
-
Condensation: Heat the reaction mixture to 70°C and stir for 12-18 hours. Monitor the reaction by TLC for the disappearance of the ketone.
-
Work-up: Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring. Filter the resulting suspension through a pad of Celite®, washing the pad with ethyl acetate.
-
Extraction: Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-sulfinylimine is often used directly in the next step without further purification.
Step 2: Diastereoselective Reduction and Auxiliary Cleavage
-
Reduction: Dissolve the crude N-sulfinylimine from the previous step in methanol (10 mL) and cool the solution to -40°C in an acetone/dry ice bath. Add NaBH₄ (1.5 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at -40°C for 4-6 hours. Monitor by TLC until the sulfinylimine is consumed.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Auxiliary Cleavage: Concentrate the mixture under reduced pressure to remove most of the methanol. Add 3M HCl in methanol (5 mL) and stir at room temperature for 1-2 hours to cleave the sulfinyl group.
-
Work-up and Purification: Neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Summary
| Parameter | Expected Value |
| Overall Yield | 70-85% |
| Diastereomeric Excess (de) | >95% |
| Reaction Time | ~24 hours (total) |
Note: Yield and de are based on typical results for analogous substrates and may require optimization.
Conclusion
The two protocols presented herein offer reliable and high-yielding pathways to the valuable chiral intermediate, (S)-1-(5-Bromopyridin-3-yl)ethanamine. The choice between Asymmetric Transfer Hydrogenation and the Chiral Auxiliary-Mediated approach may depend on factors such as catalyst/reagent availability, scalability requirements, and the specific equipment available in the laboratory. Both methods are grounded in well-established, authoritative chemical principles and provide excellent stereocontrol, which is essential for the advancement of drug discovery and development programs.
References
-
(R)-1-(5-Bromopyridin-3-yl)ethanamine. (n.d.). PubChem. Retrieved March 8, 2024, from [Link]
-
Asymmetric Synthesis of Amines. (n.d.). Ellman Laboratory - Yale University. Retrieved March 8, 2024, from [Link]
-
Baratta, W., et al. (2005). Asymmetric synthesis of 1-substituted-1-(pyridin-2-yl)methylamines by diastereoselective reduction of enantiopure N-p-toluenesulfinyl ketimines. Tetrahedron: Asymmetry, 16(12), 2143-2147. Available at: [Link]
-
Chiral Amine Synthesis - Strategies, Examples, and Limitations. (n.d.). Request PDF. Retrieved March 8, 2024, from [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC. Retrieved March 8, 2024, from [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews. Retrieved March 8, 2024, from [Link]
-
Scalability of Asymmetric Reactions. (2024). Chiralpedia. Retrieved March 8, 2024, from [Link]
-
(R)-1-(5-Bromopyridin-3-yl)ethanamine. (n.d.). MySkinRecipes. Retrieved March 8, 2024, from [Link]
-
Liu, T., Chen, L.-y., & Sun, Z. (2015). Asymmetric Reduction of tert-Butanesulfinyl Ketimines by N-Heterocyclic Carbene Boranes. The Journal of Organic Chemistry, 80(22), 11441–11446. Available at: [Link]
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Chemical Reviews, 110(6), 3600-3740. Available at: [Link]
-
Xu, F., et al. (2010). Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor. The Journal of Organic Chemistry, 75(5), 1343-53. Available at: [Link]
Sources
- 1. Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)-/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-1-(5-Bromopyridin-3-yl)ethanamine [myskinrecipes.com]
- 3. scispace.com [scispace.com]
Buchwald-Hartwig cross-coupling reactions using (S)-1-(5-Bromopyridin-3-yl)ethanamine
An In-Depth Guide to Buchwald-Hartwig Cross-Coupling Reactions Using (S)-1-(5-Bromopyridin-3-yl)ethanamine
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] First established in the mid-1990s, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in countless pharmaceuticals, agrochemicals, and materials.[2][3][4] Its development provided a much-needed alternative to harsher, classical methods that often suffered from limited substrate scope and poor functional group tolerance.[1]
This guide focuses on the application of this critical transformation using (S)-1-(5-Bromopyridin-3-yl)ethanamine, a chiral building block of significant interest in drug discovery. The pyridine core is a privileged scaffold in medicinal chemistry, while the chiral ethylamine sidechain offers a key stereocenter for targeted molecular interactions.[5][6] Successfully coupling this substrate requires a nuanced understanding of the reaction mechanism, careful selection of catalytic components, and a robust protocol that preserves the amine's stereochemical integrity.[7] This document serves as a comprehensive resource for researchers aiming to leverage this reaction for the synthesis of complex, high-value molecules.
Reaction Principles: Navigating the Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a delicate, multi-step catalytic cycle orchestrated by a palladium catalyst.[2][8] While the specific intermediates can vary with the choice of ligand and substrate, the generally accepted mechanism provides a crucial framework for understanding and optimizing the reaction.
The cycle is comprised of three primary stages:
-
Oxidative Addition : The cycle begins with an active, low-valent Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the (hetero)aryl halide. This is often the rate-limiting step and results in a Pd(II) intermediate.
-
Amine Coordination & Deprotonation : The amine nucleophile, (S)-1-(5-Bromopyridin-3-yl)ethanamine, coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex. The choice of base is critical to facilitate this step without promoting unwanted side reactions.[2]
-
Reductive Elimination : This final, product-forming step involves the reductive elimination from the palladium-amido complex to form the new C-N bond of the desired arylated amine. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][8]
A significant challenge when using pyridine-containing substrates is the potential for the pyridine nitrogen to coordinate with the palladium center, leading to catalyst inhibition or deactivation.[9][10][11] This underscores the importance of ligand selection to mitigate this effect.
Caption: The Buchwald-Hartwig catalytic cycle.
Optimizing the Reaction: A Guide to Component Selection
The success of a Buchwald-Hartwig amination, especially with a challenging substrate, is dictated by the judicious selection of four key components: the palladium source, ligand, base, and solvent.[12][13]
| Component | Role & Rationale | Recommended Choices for Pyridine Substrates |
| Palladium Source | Serves as the catalytic metal center. Pre-catalysts are often preferred as they are typically air-stable and form the active Pd(0) species more efficiently and reliably in situ, leading to more reproducible results.[8] | Pre-catalysts: XPhos Pd G3, RuPhos Pd G3, BrettPhos Pd G3.Standard Sources: Pd₂(dba)₃, Pd(OAc)₂. |
| Ligand | Stabilizes the palladium center, enhances its reactivity, and sterically influences the reaction pathway. For pyridine substrates, bulky, electron-rich phosphine ligands are essential. They accelerate reductive elimination and sterically hinder the pyridine nitrogen from deactivating the catalyst.[1][10][11] | Buchwald Ligands: XPhos, RuPhos, BrettPhos.Other: BINAP (for some primary amines).[7] |
| Base | Facilitates the deprotonation of the amine to form the key palladium-amido intermediate. The base must be strong enough to deprotonate the coordinated amine but not so reactive that it degrades the starting materials or products.[8][12] | Strong, non-nucleophilic bases: Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS).Weaker bases (for sensitive substrates): K₃PO₄, Cs₂CO₃. |
| Solvent | Dissolves reagents and allows the reaction to be heated to an appropriate temperature. Anhydrous, degassed aprotic solvents are required to prevent catalyst quenching by oxygen or water.[12] | Toluene, Dioxane, Tetrahydrofuran (THF), tert-Butanol. |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of (S)-1-(5-Bromopyridin-3-yl)ethanamine with a generic aryl bromide. It should be optimized for each specific substrate combination.
Reaction Scheme: (S)-1-(5-Bromopyridin-3-yl)ethanamine + Aryl-Br → (S)-1-(5-(Aryl)pyridin-3-yl)ethanamine
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume | CAS No. |
| (S)-1-(5-Bromopyridin-3-yl)ethanamine | 201.06 | 1.0 | 1.2 | 241 mg | 1212905-37-7[14] |
| Aryl Bromide | - | 0.83 | 1.0 | - | - |
| XPhos Pd G3 Pre-catalyst | 863.53 | 0.0166 | 0.02 | 14.3 mg | 1445085-87-9 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.16 | 1.4 | 112 mg | 865-48-5 |
| Anhydrous, Degassed Toluene | - | - | - | 4.0 mL | 108-88-3 |
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the XPhos Pd G3 pre-catalyst (14.3 mg, 0.02 equiv) and sodium tert-butoxide (112 mg, 1.4 equiv). This step should be performed inside an inert atmosphere glovebox.
-
Reagent Addition: In the glovebox, add the aryl bromide (0.83 mmol, 1.0 equiv) and (S)-1-(5-Bromopyridin-3-yl)ethanamine (241 mg, 1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (4.0 mL) to the vial.
-
Reaction Execution: Seal the vial or Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously.
-
Reaction Monitoring: Monitor the reaction progress periodically by TLC or LC-MS. A typical method involves taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer.
-
Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the final product. The stereochemical integrity should be confirmed by chiral HPLC analysis.
Caption: A typical workflow for the Buchwald-Hartwig amination.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: Caused by exposure to air/moisture or impurities in reagents/solvents.[9][15]Pyridine Inhibition: The substrate is deactivating the catalyst.[9][11]Incorrect Base: Base is too weak to deprotonate the amine effectively.[9] | - Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed.- Switch to a bulkier, more electron-rich ligand (e.g., from XPhos to RuPhos or BrettPhos) to shield the palladium center.- Screen stronger bases like LHMDS or increase the reaction temperature. |
| Formation of Side Products | Hydrodehalogenation: The aryl bromide is reduced to an arene.Homocoupling: Dimerization of the aryl halide or amine.[15] | - Lower the reaction temperature or reduce catalyst loading.- Screen different ligand/base combinations; sometimes a weaker base like K₃PO₄ can minimize side reactions. |
| Racemization of Chiral Center | Harsh Conditions: The combination of a strong base and high temperature may lead to epimerization at the α-carbon. | - Attempt the reaction at a lower temperature, even if it requires a longer reaction time.- Screen different bases; a weaker base might preserve stereointegrity.- Employ a catalyst system known for maintaining enantiopurity, such as those using BINAP ligands in certain cases.[7] |
Safety Considerations
-
Palladium Catalysts & Ligands: Many palladium compounds and phosphine ligands can be toxic and/or air-sensitive. Handle them in a well-ventilated fume hood or glovebox and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.
-
Solvents: Organic solvents like toluene and dioxane are flammable and have associated health risks. Always work in a fume hood and avoid sources of ignition.
References
-
Surry, D. S., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1296-1329. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Torraca, K. E., & Kuwano, R. (2006). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 45(31), 5096-5110. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Catalysis, 9(7), 6436-6449. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
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Reisman, S. E., et al. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Thesis, California Institute of Technology. [Link]
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National Center for Biotechnology Information. (n.d.). (R)-1-(5-Bromopyridin-3-yl)ethanamine. PubChem Compound Database. [Link]
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Dean, A., Cope, C., & Marsden, S. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds. [Link]
-
D. S. Surry, S. L. Buchwald. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(16), 4402-4405. [Link]
-
Zare, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19342-19363. [Link]
-
Skorka, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7351. [Link]
-
Sasada, T., et al. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 20, 1860-5397. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig... [Link]
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ChemOrgChem. (2026, January 28). Buchwald-Hartwig Cross-Coupling|Solved Problems|ChemOrgChem [Video]. YouTube. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
-
Cartagenova, D., et al. (2021). Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. CHIMIA International Journal for Chemistry, 75(4), 282-288. [Link]
-
Cawley, M. J., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Sussex. [Link]
- Bannen, L. C., et al. (2006). U.S.
-
Vo, D., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(11), 1431-1435. [Link]
-
ResearchGate. (n.d.). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. [Link]
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Amide coupling conditions for (S)-1-(5-Bromopyridin-3-yl)ethanamine in peptide synthesis
Application Note & Protocols
Topic: Strategies and Protocols for Efficient Amide Coupling of (S)-1-(5-Bromopyridin-3-yl)ethanamine
Introduction: The Significance of a Challenging Building Block
(S)-1-(5-Bromopyridin-3-yl)ethanamine is a chiral amine of significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid pyridine core, combined with a chiral ethylamine substituent, makes it a valuable synthon for introducing specific three-dimensional pharmacophoric elements. These structural features are often crucial for achieving high-affinity and selective binding to biological targets such as kinases.[1]
However, the very features that make this amine valuable also present distinct challenges in standard amide bond formation, a reaction central to peptide synthesis and the assembly of complex molecules.[3] The reduced nucleophilicity of the amine, a consequence of the electron-withdrawing nature of the 3,5-substituted pyridine ring, can lead to sluggish or incomplete reactions with common coupling protocols.[4] Furthermore, the basic nitrogen atom of the pyridine ring can potentially interact with coupling reagents, leading to side reactions or catalyst inhibition.[5][6]
This document provides a detailed guide for researchers, outlining the underlying chemical principles and offering robust, optimized protocols for the successful amide coupling of (S)-1-(5-Bromopyridin-3-yl)ethanamine with a variety of carboxylic acids.
The Core Challenge: Understanding Reduced Nucleophilicity
The primary obstacle in coupling (S)-1-(5-Bromopyridin-3-yl)ethanamine is its electronic profile. The nitrogen atom in the pyridine ring and the bromine atom at the 5-position are both electron-withdrawing groups. This inductive effect decreases the electron density on the primary amine, reducing its nucleophilicity compared to a simple aliphatic or benzylic amine. Consequently, the amine attacks the activated carboxylic acid intermediate at a slower rate, often resulting in low yields or requiring harsh conditions that can compromise the integrity of sensitive functional groups or lead to racemization.[7][8]
Therefore, the selection of a highly efficient coupling reagent capable of generating a very reactive activated ester intermediate is paramount to overcoming this kinetic barrier.
Strategic Selection of Coupling Reagents
A screening of coupling methodologies is often necessary, but based on extensive experience with electronically deficient amines, the following classes of reagents are recommended for their high efficiency and ability to minimize side reactions.
Uronium/Aminium Salts: The Gold Standard (HATU)
Uronium-based reagents, particularly HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are often the first choice for difficult couplings.[9][10]
-
Mechanism of Action: HATU reacts with the carboxylate anion to form a highly reactive OAt-active ester.[11] The presence of the nitrogen atom in the azabenzotriazole ring of the leaving group (HOAt) is believed to facilitate the subsequent aminolysis step through a neighboring group effect, accelerating the formation of the amide bond even with poorly nucleophilic amines.[10] This rapid and efficient coupling significantly suppresses potential racemization.[12]
Carbodiimides with Additives: The Workhorse (EDC/HOBt)
Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are cost-effective and widely used.[13] However, for a challenging amine like this, their use without an activating additive is strongly discouraged.
-
Mechanism of Action: EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate.[14] This intermediate is susceptible to racemization and can rearrange to a stable N-acylurea byproduct. The addition of HOBt (Hydroxybenzotriazole) or a superior, non-explosive alternative like OxymaPure® intercepts the O-acylisourea to form a more stable and reactive activated ester, which is then readily attacked by the amine.[13][14] The primary advantage of EDC is that its urea byproduct is water-soluble, simplifying purification via an aqueous workup.[14]
Propanephosphonic Anhydride (T3P®): The Powerhouse
T3P® is a cyclic anhydride that has emerged as a remarkably efficient and versatile coupling reagent, particularly for large-scale synthesis and challenging substrates.[15][16]
-
Mechanism of Action: T3P® activates the carboxylic acid by forming a mixed phosphonic anhydride, a highly effective acylating agent.[17] This method is known for its high yields, extremely low levels of epimerization, and a clean reaction profile.[18] A significant advantage is that the byproducts are water-soluble, allowing for a simple extractive workup.[15][17]
Visualization of Key Mechanisms and Workflows
A clear understanding of the reaction pathways and experimental sequence is crucial for successful execution and troubleshooting.
Caption: General experimental workflow for amide coupling.
Caption: Simplified mechanism of HATU-mediated coupling.
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: High-Efficiency Coupling using HATU
This is the recommended starting protocol due to its high success rate with challenging substrates.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
(S)-1-(5-Bromopyridin-3-yl)ethanamine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Saturated aq. LiCl, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).
-
Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution. A color change may be observed.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[13]
-
In a separate vial, dissolve (S)-1-(5-Bromopyridin-3-yl)ethanamine (1.1 equiv) in a minimum amount of anhydrous DMF.
-
Add the amine solution dropwise to the pre-activated acid mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), saturated aqueous LiCl (3x, to remove DMF), and finally with brine (1x).[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: Cost-Effective Coupling using EDC/OxymaPure®
A reliable and more economical alternative to uronium salts. OxymaPure® is used here as a superior, non-explosive alternative to HOBt.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
(S)-1-(5-Bromopyridin-3-yl)ethanamine (1.1 equiv)
-
EDC·HCl (1.5 equiv)
-
OxymaPure® (Ethyl 2-cyano-2-(hydroximino)acetate) (1.5 equiv)[14]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1M HCl (aq), Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 equiv), (S)-1-(5-Bromopyridin-3-yl)ethanamine (1.1 equiv), and OxymaPure® (1.5 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.5 equiv) portion-wise to the reaction mixture.[13]
-
Add DIPEA (3.0 equiv) dropwise.
-
Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup: If using DCM, dilute with additional DCM. If using DMF, dilute with EtOAc. Wash the organic layer sequentially with 1M HCl (2x, to remove base), saturated NaHCO₃ (2x, to remove acid and additive), and brine (1x).[8] The aqueous washes will also remove the EDC urea byproduct.[14]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Robust Coupling using T3P®
Excellent for scalability and when other methods fail, providing high purity and yield.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
(S)-1-(5-Bromopyridin-3-yl)ethanamine (1.1 equiv)
-
T3P® (50% solution in EtOAc or DMF) (1.5 equiv)
-
Pyridine or DIPEA (4.0 equiv)
-
Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)
-
Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and (S)-1-(5-Bromopyridin-3-yl)ethanamine (1.1 equiv) in the chosen anhydrous solvent (e.g., EtOAc).
-
Add pyridine or DIPEA (4.0 equiv).
-
Cool the mixture to 0 °C.
-
Slowly add the T3P® solution (1.5 equiv) dropwise, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with EtOAc. The aqueous layer will contain the water-soluble phosphonic acid byproducts.[15]
-
Wash the combined organic layers with saturated NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Optimization and Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Insufficient activation. 2. Poor nucleophilicity of the amine. 3. Deactivated reagents (moisture). | 1. Switch to a more powerful reagent (EDC -> HATU or T3P®). 2. Increase reaction time or gently warm the reaction (e.g., to 40 °C), monitoring for epimerization. 3. Ensure all reagents and solvents are anhydrous. |
| N-acylurea Byproduct (EDC) | O-acylisourea rearrangement is faster than aminolysis. | Ensure a sufficient amount (at least 1.2 equiv) of HOBt or OxymaPure® is used.[14] |
| Guanidinylation of Amine (HATU) | Amine reacts directly with HATU before the acid is activated.[19] | Use a pre-activation protocol (Protocol 1). Add the acid, HATU, and base first, stir for 15-30 min, then add the amine.[20] |
| Epimerization/Racemization | 1. Overly aggressive base or high temperature. 2. Prolonged activation time. | 1. Use a weaker base (e.g., N-methylmorpholine instead of DIPEA) if possible. Avoid excessive heat. 2. Use reagents known for low racemization like HATU or T3P®.[12][17] |
Conclusion
The successful amide coupling of (S)-1-(5-Bromopyridin-3-yl)ethanamine is readily achievable with a rational selection of modern coupling reagents and optimized protocols. Due to the amine's reduced nucleophilicity, high-potency activators are required. HATU is recommended as the primary choice for its efficiency and low racemization risk. For a more economical approach, EDC coupled with an additive like OxymaPure® is a viable alternative. For challenging cases or larger-scale synthesis, T3P® offers a powerful and clean solution with a simplified workup. By following the detailed protocols and troubleshooting guidance provided, researchers can confidently incorporate this valuable building block into their synthetic targets.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
HATU. Wikipedia. Available at: [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Available at: [Link]
-
Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides.com. Available at: [Link]
-
HATU coupling - what's the best order? Reddit. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. WordPress.com. Available at: [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. Available at: [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. Available at: [Link]
-
Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. MDPI. Available at: [Link]
-
Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. CORE. Available at: [Link]
-
WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. Available at: [Link]
-
Optimizing Peptide Coupling: Key Techniques. Peptide Synthesis. Available at: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. Available at: [Link]
-
(R)-1-(5-Bromopyridin-3-yl)ethanamine. MySkinRecipes. Available at: [Link]
-
Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]
-
An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. ResearchGate. Available at: [Link]
-
1-(5-bromopyridin-3-yl)ethan-1-amine. PubChemLite. Available at: [Link]
-
(R)-1-(5-Bromopyridin-3-yl)ethanamine. PubChem. Available at: [Link]
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Application Notes and Protocols: Suzuki-Miyaura Coupling at the 5-Bromo Position of Pyridine Ethanamines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Aryl Pyridine Ethanamines
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in the synthesis of biaryl and hetero-biaryl structures, which are prevalent motifs in pharmaceuticals and other biologically active molecules.[3][4] Pyridine ethanamines are a critical class of compounds in drug discovery, and the specific functionalization at the 5-position of the pyridine ring can significantly influence their pharmacological properties. The introduction of diverse aryl and heteroaryl groups at this position via Suzuki-Miyaura coupling of 5-bromo-pyridine ethanamines offers a powerful strategy for rapidly generating libraries of novel compounds for biological screening.
However, the Suzuki-Miyaura coupling of 5-bromopyridines, especially those bearing amine functionalities, presents a unique set of challenges. The electron-deficient nature of the pyridine ring can affect the rate of oxidative addition, while the basic nitrogen of the pyridine and the ethanamine side chain can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5][6] This guide provides an in-depth analysis of the critical parameters governing the success of this transformation and offers detailed, field-proven protocols to enable researchers to navigate these challenges and achieve high-yielding, reproducible results.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states.[7][8] The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromopyridine ethanamine, forming a square-planar Pd(II) intermediate.[8] The electron-deficient nature of the pyridine ring generally facilitates this step.[9]
-
Transmetalation: The organoboron reagent (e.g., a boronic acid or its ester) is activated by a base to form a more nucleophilic boronate species.[10] This species then transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II)-aryl intermediate.[7][8] This step is often the rate-determining step of the reaction.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the 5-aryl pyridine ethanamine product and regenerating the catalytically active Pd(0) species.[8]
Optimizing Reaction Parameters: A Guide to Success
The success of the Suzuki-Miyaura coupling of 5-bromopyridine ethanamines hinges on the careful selection and optimization of several key parameters.
| Parameter | Options & Considerations | Impact on Reaction |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ with ligands | The choice of catalyst and ligand is critical for efficient oxidative addition and reductive elimination. For sterically hindered or electron-deficient substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[5] |
| Ligand | PPh₃, dppf, Buchwald ligands (SPhos, XPhos), NHC ligands | Ligands stabilize the palladium catalyst and modulate its reactivity. The bite angle and steric bulk of the ligand can influence the rate and selectivity of the reaction.[11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The base activates the boronic acid for transmetalation. The choice of base can significantly affect the reaction rate and yield. Inorganic bases are commonly used, often in an aqueous solution.[12][13] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DME, THF/H₂O | The solvent system must solubilize all reactants and facilitate the interaction between the organic and aqueous phases. A mixture of an organic solvent and water is typically employed.[2][14] |
| Boronic Acid/Ester | Arylboronic acids, Arylboronic acid pinacol esters | Boronic acids are common, but pinacol esters can offer greater stability and are less prone to protodeboronation, a common side reaction.[7] |
| Temperature | 60-110 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and increased side reactions. Optimization is key.[2][15] |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of 5-bromopyridine ethanamines. Optimization may be required for specific substrates.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is a robust starting point for a wide range of arylboronic acids.
Reaction Setup:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 5-bromopyridine ethanamine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add anhydrous, degassed dimethoxyethane (DME) (10 mL) followed by [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%).[1]
-
Heat the reaction mixture to 80 °C and stir vigorously for 2-6 hours. Monitor the progress of the reaction by TLC or LC-MS.[1]
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl pyridine ethanamine.
Protocol 2: General Procedure using Pd(PPh₃)₄
This protocol utilizes a common and readily available palladium catalyst.
Reaction Setup:
-
In a round-bottom flask, combine the 5-bromopyridine ethanamine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).[16]
-
Add a mixture of 1,4-dioxane (8 mL) and water (2 mL).[2]
-
Purge the mixture with argon or nitrogen for 15-20 minutes.
-
Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%).[1][16]
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.[1][2]
Work-up and Purification:
-
Follow the work-up and purification procedure outlined in Protocol 1.
dot graph TD { A[Start: Prepare Reactants] --> B{Reaction Setup}; B --> C[Add 5-Bromopyridine Ethanamine, Boronic Acid, and Base]; C --> D[Inert Atmosphere (Argon/Nitrogen)]; D --> E[Add Solvent and Palladium Catalyst]; E --> F{Reaction}; F --> G[Heat and Stir]; G --> H{Monitoring}; H -- Reaction Incomplete --> G; H -- Reaction Complete --> I{Work-up}; I --> J[Cool and Quench]; J --> K[Extraction]; K --> L[Drying and Concentration]; L --> M{Purification}; M --> N[Column Chromatography]; N --> O[End: Isolated Product];
} .dot Figure 2: A general workflow for the Suzuki-Miyaura coupling of 5-bromopyridine ethanamines.
Troubleshooting and Field-Proven Insights
-
Low Conversion: If you observe low or no conversion of your starting materials, consider the following:
-
Inefficient Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective for sterically hindered substrates.[5] Switching to a more active catalyst system with bulky, electron-rich ligands such as SPhos or XPhos can be beneficial.[5]
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[5] Using bulkier ligands can sterically shield the metal center and mitigate this issue.[5]
-
Improper Base or Solvent: Ensure the base is of high quality and the solvent is anhydrous and degassed. The base and solvent system plays a crucial role in activating the boronic acid.[5]
-
-
Side Reactions: Common side reactions include:
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of excess water or acidic impurities. Using boronic acid pinacol esters can increase stability.[7]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often favored at higher temperatures or with certain catalyst systems.
-
Dehalogenation: The bromo-substituent can be replaced by a hydrogen atom. This is more common with electron-deficient aryl halides and can be minimized by careful selection of the ligand and base.[17]
-
-
Purification Challenges: The basic nature of the pyridine ethanamine product can sometimes lead to tailing on silica gel chromatography. Pre-treating the silica gel with a small amount of triethylamine in the eluent can help to mitigate this issue.
Conclusion
The Suzuki-Miyaura coupling of 5-bromopyridine ethanamines is a powerful and versatile tool for the synthesis of novel compounds with potential applications in drug discovery and development. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can overcome the inherent challenges associated with these substrates. The protocols and insights provided in this guide offer a solid foundation for achieving high-yielding and reproducible results, enabling the efficient exploration of chemical space around this important scaffold.
References
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- 3. mdpi.com [mdpi.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Protection of Primary Amines in Bromopyridine Scaffolds for Advanced Synthesis
Abstract
Bromopyridine scaffolds bearing a primary amine are foundational building blocks in medicinal chemistry and materials science. The dual reactivity of the nucleophilic amino group and the versatile bromo-handle presents a significant challenge in achieving chemoselective functionalization. This technical guide provides an in-depth analysis of protecting group strategies for the primary amine, enabling researchers to selectively perform transformations such as palladium-catalyzed cross-coupling reactions at the bromine-substituted position. We will explore the selection criteria for optimal protecting groups, present detailed, field-proven protocols for their installation and removal, and offer a comparative analysis of the most effective strategies.
The Synthetic Challenge: Chemoselectivity in Aminobromopyridines
The aminobromopyridine core is a privileged scaffold in drug discovery, offering a nitrogenous heterocycle for hydrogen bonding and a bromine atom that serves as a versatile anchor for introducing molecular complexity via cross-coupling reactions.[1][2] However, the primary amino group is a potent nucleophile that can compete in reactions intended for the bromo- position, leading to undesired side products, such as self-coupling or reaction with the coupling partner.[2]
To orchestrate a successful synthetic sequence, the temporary deactivation of the amino group's nucleophilicity is essential. This is achieved through the introduction of a protecting group, a temporary molecular "hat" that masks the amine's reactivity.[3][4] The ideal protecting group must be robust enough to withstand the conditions of subsequent reactions but be removable under conditions that do not compromise the integrity of the newly functionalized molecule.
A Strategic Framework for Selecting the Optimal Protecting Group
The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the overall synthetic route. Key factors include the stability of the group to downstream reaction conditions, the ease of its introduction and removal, and its orthogonality to other protecting groups present in the molecule.[3][5]
Diagram 1: Decision workflow for selecting an amine protecting group.
Comparative Analysis of Key Protecting Groups
The most effective and commonly employed protecting groups for primary amines on bromopyridine scaffolds are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and p-toluenesulfonyl (Tosyl, Ts) groups. Each possesses a unique profile of stability and cleavage conditions.
| Protecting Group | Introduction Reagents | Deprotection Conditions | Stability Profile | Advantages | Disadvantages |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, Base (e.g., TEA, NaOH)[6][7] | Strong Acid (TFA, HCl in dioxane)[3][8] | Stable to base, nucleophiles, and catalytic hydrogenolysis.[9] | High yield introduction; orthogonal to Cbz; mild removal possible.[10] | Acid-labile; risk of t-butylation of sensitive substrates during deprotection. |
| Cbz (Benzyloxycarbonyl) | Benzyl Chloroformate (Cbz-Cl), Base[11] | Catalytic Hydrogenolysis (H₂, Pd/C)[12][13] | Stable to most acidic and basic conditions. | Very stable; clean deprotection byproducts (CO₂ and toluene).[14] | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
| Tosyl (Ts) | p-Toluenesulfonyl Chloride (TsCl), Base[15] | Harsh Reduction (e.g., Na/NH₃) or strong acid (HBr/phenol)[16] | Extremely robust; stable to strong acids/bases, oxidants, and reductants.[15][16] | Excellent for multi-step synthesis involving harsh reagents. | Deprotection requires harsh conditions that may not be compatible with complex molecules.[16] |
Experimental Protocols
The following protocols are provided as robust starting points for researchers. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Workflow Overview
The general strategy involves a three-step sequence: protection of the amine, functionalization of the bromide, and final deprotection to reveal the desired product.
Diagram 2: General workflow for functionalization of aminobromopyridines.
Protocol 1: Boc Protection of 3-Amino-5-bromopyridine
This protocol utilizes di-tert-butyl dicarbonate for an efficient and high-yielding protection of the primary amine.
-
Materials:
-
3-Amino-5-bromopyridine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 3-amino-5-bromopyridine in DCM (approx. 0.2 M).
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add (Boc)₂O portion-wise to the stirring solution. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can often be used without further purification. If necessary, purify by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
-
Protocol 2: Cbz Protection of 3-Amino-5-bromopyridine
This method employs benzyl chloroformate to install the robust Cbz group.
-
Materials:
-
3-Amino-5-bromopyridine (1.0 equiv)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 equiv)
-
Aqueous Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Suspend 3-amino-5-bromopyridine in a biphasic mixture of DCM and saturated aqueous NaHCO₃ (1:1 v/v).
-
Cool the vigorously stirring mixture to 0 °C in an ice bath.
-
Add Cbz-Cl dropwise via syringe over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography or recrystallization.
-
Protocol 3: Suzuki Cross-Coupling of a Boc-Protected Aminobromopyridine
This protocol demonstrates the utility of the Boc group in facilitating a subsequent C-C bond formation.
-
Materials:
-
N-Boc-3-amino-5-bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
-
Procedure:
-
To a reaction vessel, add the N-Boc-3-amino-5-bromopyridine, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography.
-
Protocol 4: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the acidic cleavage of the Boc group to reveal the free amine.[7]
-
Materials:
-
Boc-protected substrate (1.0 equiv)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected substrate in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C.
-
Add TFA dropwise (typically 20-50% v/v with DCM). Gas evolution (CO₂) will be observed.[8]
-
Stir the reaction at 0 °C to room temperature for 1-3 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with a saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine.
-
Protocol 5: Cbz Deprotection via Catalytic Hydrogenolysis
This protocol details the removal of the Cbz group using hydrogen gas and a palladium catalyst, a method valued for its mildness.[14]
-
Materials:
-
Cbz-protected substrate (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)
-
Solvent (Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
-
Procedure:
-
Dissolve the Cbz-protected substrate in a suitable solvent in a flask equipped with a stir bar.
-
Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric.
-
Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times.
-
Stir the reaction vigorously under an atmosphere of H₂ (a balloon is often sufficient) at room temperature.
-
Monitor the reaction by TLC/LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Conclusion
The strategic use of protecting groups is indispensable for the selective functionalization of aminobromopyridine scaffolds. The choice between Boc, Cbz, and other groups should be guided by the planned synthetic route, with careful consideration of stability and deprotection orthogonality. The protocols provided herein offer reliable and validated methods for the protection and deprotection of primary amines, empowering researchers to efficiently construct complex molecular architectures for applications in drug development and beyond.
References
- Amino Acid-Protecting Groups - SciSpace. (n.d.). SciSpace.
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
An Application of Borane As a Protecting Group for Pyridine | Request PDF - ResearchGate. (2025, August 10). ResearchGate. Retrieved March 7, 2026, from [Link]
- CN102936220B - BOC protection method for aminopyridine - Google Patents. (n.d.). Google Patents.
-
Protection of Amines by the Pyridine-2-sulfonyl Group and Its Cleavage under Mild Conditions (SmI2 or Electrolysis) | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved March 7, 2026, from [Link]
-
Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. (2009, April 13). ACS Publications. Retrieved March 7, 2026, from [Link]
-
Protection of primary amines as N-substituted 2,5-dimethylpyrroles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]
- KR101083935B1 - Trifluoroacetylation for amines - Google Patents. (n.d.). Google Patents.
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - NIH. (n.d.). National Institutes of Health. Retrieved March 7, 2026, from [Link]
-
p-Toluenesulfonamides - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
Cbz-Protected Amino Groups. (2019, October 2). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC. (2023, June 7). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. (2023, December 22). Chemistry Steps. Retrieved March 7, 2026, from [Link]
- BOC Deprotection - Wordpress. (n.d.). Wordpress.
-
Protecting group - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
BOC Protection and Deprotection - J&K Scientific LLC. (2021, February 8). J&K Scientific LLC. Retrieved March 7, 2026, from [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 4). Total Synthesis. Retrieved March 7, 2026, from [Link]
Sources
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- 4. Protecting group - Wikipedia [en.wikipedia.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of (S)-1-(5-Bromopyridin-3-yl)ethanamine via Reductive Amination
Introduction: Strategic Functionalization of a Privileged Scaffold
(S)-1-(5-Bromopyridin-3-yl)ethanamine is a chiral building block of significant interest in medicinal chemistry and drug discovery. The pyridine core is a common motif in a vast number of FDA-approved drugs, and the specific substitution pattern of this compound, including the chiral amine and the synthetically versatile bromine atom, makes it a valuable starting point for the synthesis of diverse compound libraries.[1] Functionalization of the primary amine via reductive amination offers a robust and highly controlled method for introducing a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) critical for the development of novel therapeutic agents.
This guide provides a detailed overview of reductive amination techniques tailored for the N-alkylation of (S)-1-(5-Bromopyridin-3-yl)ethanamine. We will delve into the mechanistic underpinnings of this transformation, present two reliable protocols with step-by-step instructions, and offer insights into reaction optimization and product purification.
The Principle of Reductive Amination: A Controlled Pathway to Secondary Amines
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group and an amine into a more substituted amine. The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or an iminium ion intermediate. This intermediate is subsequently reduced in situ to the final amine product.[2][3] This method is highly favored over direct alkylation of amines with alkyl halides, as it effectively prevents the common issue of over-alkylation, which leads to mixtures of secondary and tertiary amines.[4][5]
The success of a reductive amination hinges on the choice of the reducing agent. An ideal reagent should selectively reduce the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[6] This selectivity ensures that the carbonyl compound has ample opportunity to react with the amine to form the necessary intermediate before being consumed by reduction.
For the purposes of functionalizing (S)-1-(5-Bromopyridin-3-yl)ethanamine, we will focus on two highly effective methods:
-
One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB) : A mild and highly selective method suitable for a broad range of aldehydes and ketones.[7][8]
-
Two-Step Reductive Amination using Sodium Borohydride (NaBH₄) : A classic and cost-effective approach where the imine is pre-formed before the addition of the reducing agent.[4][9]
Visualizing the Reductive Amination Workflow
The following diagram illustrates the general workflow for the functionalization of (S)-1-(5-Bromopyridin-3-yl)ethanamine via reductive amination.
Caption: General workflow of reductive amination.
Protocol 1: One-Pot Reductive Amination with Sodium Triacetoxyborohydride (STAB)
This protocol is highly recommended for its operational simplicity and broad substrate scope. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild reducing agent that is particularly effective for reductive aminations because it does not readily reduce aldehydes and ketones at neutral or slightly acidic pH, but rapidly reduces the formed iminium ion.[6][7]
Rationale for Reagent Selection
-
(S)-1-(5-Bromopyridin-3-yl)ethanamine: The starting chiral amine.
-
Aldehyde or Ketone: The source of the new N-substituent. A slight excess is often used to drive the reaction to completion.
-
Sodium Triacetoxyborohydride (STAB): The selective reducing agent. An excess is used to ensure complete reduction of the iminium intermediate.
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM): Anhydrous aprotic solvents that are compatible with STAB.[8]
-
Acetic Acid (optional but recommended for ketones): Acts as a catalyst to promote the formation of the iminium ion, especially with less reactive ketones.[6]
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (S)-1-(5-Bromopyridin-3-yl)ethanamine (1.0 eq.).
-
Solvent and Reactant Addition: Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1 M). Add the desired aldehyde or ketone (1.1-1.2 eq.).
-
Catalyst Addition (for ketones): If using a ketone, add glacial acetic acid (1.0-2.0 eq.).
-
Stirring: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine/iminium ion intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise over 5-10 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary Table for Protocol 1
| Reagent/Parameter | Stoichiometry/Value | Rationale |
| (S)-1-(5-Bromopyridin-3-yl)ethanamine | 1.0 eq. | Limiting reagent |
| Aldehyde/Ketone | 1.1 - 1.2 eq. | Drives imine formation |
| Sodium Triacetoxyborohydride | 1.5 - 2.0 eq. | Ensures complete reduction |
| Acetic Acid (for ketones) | 1.0 - 2.0 eq. | Catalyzes iminium ion formation[6] |
| Solvent | Anhydrous DCE or DCM | Aprotic solvent compatible with STAB[8] |
| Temperature | Room Temperature | Mild conditions are generally sufficient |
| Reaction Time | 2 - 24 hours | Substrate dependent |
Protocol 2: Two-Step Reductive Amination with Sodium Borohydride
This classic method involves the pre-formation of the imine intermediate, followed by its reduction with sodium borohydride (NaBH₄). While requiring an additional step, it utilizes a more economical and readily available reducing agent. A key consideration is that NaBH₄ can reduce aldehydes and ketones; therefore, it is crucial to ensure complete imine formation before its addition.[4][9]
Rationale for Reagent Selection
-
(S)-1-(5-Bromopyridin-3-yl)ethanamine and Aldehyde/Ketone: As in Protocol 1.
-
Methanol (MeOH) or Ethanol (EtOH): Protic solvents suitable for both imine formation and reduction with NaBH₄.
-
Sodium Borohydride (NaBH₄): A powerful, non-selective reducing agent.
-
Molecular Sieves (optional): Can be added during imine formation to remove the water byproduct and drive the equilibrium towards the imine.
Step-by-Step Protocol
Step A: Imine Formation
-
Reaction Setup: In a round-bottom flask, dissolve (S)-1-(5-Bromopyridin-3-yl)ethanamine (1.0 eq.) and the aldehyde or ketone (1.0-1.1 eq.) in methanol or ethanol (approximately 0.2 M).
-
Imine Formation: Stir the mixture at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to accelerate imine formation. Monitor the disappearance of the carbonyl starting material by TLC or ¹H NMR. This step can take from 1 to several hours.
Step B: Reduction
-
Cooling: Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Reducing Agent Addition: Slowly add sodium borohydride (1.5-2.0 eq.) in small portions. Be cautious as hydrogen gas evolution will occur.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 1-4 hours. Monitor the disappearance of the imine by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water or 1 M HCl at 0 °C.
-
Solvent Removal: Remove the bulk of the organic solvent under reduced pressure.
-
Basification and Extraction: Add a saturated aqueous solution of sodium bicarbonate or 1 M NaOH to the residue until the pH is basic (pH > 9). Extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Data Summary Table for Protocol 2
| Reagent/Parameter | Stoichiometry/Value | Rationale |
| (S)-1-(5-Bromopyridin-3-yl)ethanamine | 1.0 eq. | Limiting reagent |
| Aldehyde/Ketone | 1.0 - 1.1 eq. | Near stoichiometric to favor imine formation |
| Sodium Borohydride | 1.5 - 2.0 eq. | Ensures complete reduction of the imine |
| Solvent | Methanol or Ethanol | Protic solvent suitable for both steps |
| Temperature | RT to 50°C (Imine), 0°C to RT (Reduction) | Controlled conditions for each step |
| Reaction Time | 1-4 h (Imine), 1-4 h (Reduction) | Substrate dependent |
Mechanism: The Journey from Amine to N-Alkylated Product
The following diagram details the mechanistic pathway for the reductive amination of (S)-1-(5-Bromopyridin-3-yl)ethanamine with an aldehyde.
Caption: Mechanism of Reductive Amination.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete imine formation. | For Protocol 1, add a catalytic amount of acetic acid, especially for ketones. For Protocol 2, increase the reaction time or temperature for imine formation, or add molecular sieves.[6] |
| Premature reduction of the carbonyl. | Use a milder reducing agent like STAB (Protocol 1). If using NaBH₄ (Protocol 2), ensure imine formation is complete before adding the reducing agent.[6] | |
| Presence of Starting Materials | Insufficient reaction time or stoichiometry. | Increase the reaction time and monitor by TLC/LC-MS. Use a slight excess of the carbonyl compound and the reducing agent. |
| Formation of Side Products | Over-alkylation (less common with these methods). | Ensure the starting amine is the limiting reagent. |
| Aldehyde/ketone self-condensation. | This is more likely under strongly basic or acidic conditions. The mild conditions of these protocols generally minimize this. | |
| Difficulty in Purification | The product amine is polar and may streak on silica gel. | Use a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) or use NH-silica gel for chromatography.[10] |
| The product is water-soluble. | After basifying the aqueous layer, saturate it with NaCl before extraction to decrease the solubility of the amine. |
Conclusion
Reductive amination is a highly reliable and versatile method for the functionalization of (S)-1-(5-Bromopyridin-3-yl)ethanamine. The choice between the one-pot STAB protocol and the two-step NaBH₄ protocol will depend on factors such as substrate reactivity, cost considerations, and desired operational simplicity. Both methods, when executed with care, provide excellent avenues for the synthesis of novel N-substituted derivatives, which are crucial for advancing drug discovery programs.
References
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. [Link]
-
Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Ch22: Reductive amination. University of Calgary. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. [Link]
-
Reductive amination – Knowledge and References. Taylor & Francis. [Link]
-
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
-
(R)-1-(5-Bromopyridin-3-yl)ethanamine. MySkinRecipes. [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ResearchGate. [Link]
Sources
- 1. (R)-1-(5-Bromopyridin-3-yl)ethanamine [myskinrecipes.com]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]
- 10. TCI反応実例:ナトリウムトリアセトキシボロヒドリドを用いた還元的アミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]
Application Note: Nucleophilic Aromatic Substitution (SNAr) on Bromopyridines
Introduction & Mechanistic Rationale
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in medicinal chemistry and drug development for functionalizing heterocyclic scaffolds. Bromopyridines are privileged building blocks, but their reactivity toward SNAr is highly dependent on the regiochemical relationship between the bromine leaving group and the pyridine nitrogen.
Causality of Reactivity: The fundamental requirement for a thermal SNAr reaction is the stabilization of the anionic Meisenheimer intermediate formed during the rate-limiting nucleophilic attack.
-
Activated Positions (C2 and C4): When the bromine is at the 2- or 4-position (ortho or para to the nitrogen), the developing negative charge in the transition state can be delocalized directly onto the highly electronegative pyridine nitrogen[1]. This resonance stabilization significantly lowers the activation energy barrier, facilitating the reaction[2].
-
Deactivated Positions (C3 and C5): Bromine at the 3- or 5-position (meta to the nitrogen) lacks this direct resonance stabilization. The intermediate would place the negative charge on a carbon atom, resulting in a prohibitively high activation energy. Consequently, 3-bromopyridines are generally inert to standard SNAr conditions and require alternative strategies, such as base-catalyzed isomerization via a pyridyne intermediate[3].
Mechanistic Pathway Visualization
Addition-elimination mechanism of SNAr on 2-bromopyridine via a Meisenheimer intermediate.
Quantitative Reactivity Data
To guide experimental design, the following table summarizes the relative reactivity and standard conditions required for different bromopyridine isomers and nucleophiles based on field-proven data.
| Substrate | Position | Nucleophile Type | Typical Conditions | Relative Reactivity |
| 2-Bromopyridine | ortho (Activated) | Thiols / Thiolates | EtOH or DMF, MW, 80-100 °C | Very High[4] |
| 2-Bromopyridine | ortho (Activated) | Primary/Secondary Amines | DMSO/NMP, 120-180 °C, 12-48 h | High[2] |
| 4-Bromopyridine | para (Activated) | Alkoxides / Amines | Polar aprotic solvent, 100-150 °C | High[3] |
| 3-Bromopyridine | meta (Deactivated) | Amines / Alkoxides | Requires strong base for isomerization | Low[3] |
| 2-Amino-6-bromopyridine | ortho (Activated) | Amines | Toluene/Dioxane, Base, 80-120 °C | Very High[1] |
Experimental Workflows and Protocols
Workflow Decision Tree
Decision tree for selecting the appropriate functionalization strategy for bromopyridines.
Protocol A: Thermal SNAr of 2-Bromopyridines with Amines
This protocol is designed for the amination of 2-bromopyridines. Because amines are neutral and only moderately nucleophilic, high temperatures and polar aprotic solvents are required to overcome the activation barrier[2].
Materials:
-
2-Bromopyridine derivative (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine) (2.0 - 5.0 eq)
-
Base: Potassium carbonate (K₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Solvent: Anhydrous DMSO or NMP
Step-by-Step Procedure:
-
Preparation: In a heavy-walled sealed vial equipped with a magnetic stir bar, add the 2-bromopyridine substrate (1.0 eq) and the base (2.0 eq).
-
Solvent & Nucleophile Addition: Add the anhydrous polar aprotic solvent (DMSO or NMP, approx. 0.2 M concentration). Add the amine nucleophile (2.0 - 5.0 eq). Causality Note: Polar aprotic solvents stabilize the transition state without hydrogen-bonding to the nucleophile, increasing its effective nucleophilicity. The excess amine helps drive the equilibrium and acts as an acid scavenger for the generated HBr.
-
Inert Atmosphere: Purge the vial with Argon or Nitrogen for 3 minutes, then seal the vessel securely with a Teflon-lined cap.
-
Heating: Transfer the sealed vial to a pre-heated heating block set to 120–180 °C. Stir vigorously for 12 to 48 hours[2].
-
Monitoring: Cool the reaction to room temperature. Sample an aliquot, dilute with acetonitrile, and monitor conversion via LC-MS or TLC.
-
Work-up (Self-Validating Step): Once complete, dilute the mixture with water (5x volume of DMSO) to solubilize the inorganic salts and the DMSO solvent. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Microwave-Assisted SNAr with Thiolates/Alkoxides
Oxygen and sulfur nucleophiles are significantly more reactive than amines. Microwave irradiation provides rapid, uniform heating, drastically reducing reaction times from hours to minutes while minimizing degradation products[4].
Materials:
-
2-Bromopyridine derivative (1.0 eq)
-
Thiol or Alcohol nucleophile (1.2 - 1.5 eq)
-
Base: Sodium ethoxide (NaOEt) generated in situ or K₂CO₃ (1.5 eq)
-
Solvent: Ethanol (for alkoxides) or DMF (for thiolates)
Step-by-Step Procedure:
-
Reagent Mixing: In a microwave-safe reaction vial (e.g., 10 mL), dissolve the bromopyridine (1.0 eq) and the nucleophile (1.2 eq) in the chosen solvent (0.3 M).
-
Base Addition: Add the base. If using ethanol as a solvent, generating NaOEt in situ using sodium metal and ethanol is highly effective and avoids the hygroscopic nature of commercial NaOEt[4].
-
Microwave Heating: Seal the vial with a crimp cap. Irradiate the mixture in a dedicated microwave synthesizer at 100–120 °C for 15–30 minutes. Causality Note: Microwave dielectric heating directly excites the polar solvent and ionic intermediates, rapidly accelerating the rate-limiting nucleophilic attack.
-
Work-up: Vent the vial carefully after cooling to 40 °C. Pour the mixture into ice water. If the product precipitates, isolate by vacuum filtration. Otherwise, extract with Dichloromethane (DCM).
Protocol C: Addressing 3-Bromopyridines (Base-Catalyzed Isomerization)
Because 3-bromopyridines cannot form a stable Meisenheimer intermediate, direct SNAr fails. However, strong bases can catalyze the isomerization of 3-bromopyridine to 4-bromopyridine via a 3,4-pyridyne intermediate, which subsequently undergoes rapid SNAr at the 4-position[3].
Step-by-Step Procedure:
-
Setup: In an oven-dried Schlenk flask under Argon, combine 3-bromopyridine (1.0 eq) and the nucleophile (e.g., an alcohol or amine).
-
Base Addition: Introduce a strong, non-nucleophilic phosphazene base (e.g., P4-t-Bu).
-
Reaction: Heat the mixture in a non-polar solvent (e.g., 1,4-dioxane). Causality Note: The base abstracts the proton at the 4-position, eliminating bromide to form the highly reactive 3,4-pyridyne[3].
-
Trapping: The bromide re-adds to form the thermodynamic 4-bromopyridine intermediate, which immediately undergoes SNAr with the nucleophile present in the mixture, yielding the 4-substituted product selectively[3].
References[1] BenchChem. "Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine". BenchChem Application Notes. URL: 2]">https://www.benchchem.com[2] BenchChem. "Application Notes: Nucleophilic Substitution Reactions of 2-Bromo-6-(bromomethyl)pyridine". BenchChem Application Notes. URL: 4]">https://www.benchchem.com[4] Taylor & Francis. "Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines". Green Chemistry Letters and Reviews, 2012. URL: https://www.tandfonline.com/doi/full/10.1080/17518253.2012.689364[3] Royal Society of Chemistry. "Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines". Chemical Science, 2020. URL: https://pubs.rsc.org/en/content/articlelanding/2020/SC/D0SC02689A
Sources
Application Note: (S)-1-(5-Bromopyridin-3-yl)ethanamine as a Versatile Chiral Ligand Precursor in Asymmetric Catalysis
Introduction & Structural Rationale
In the development of transition-metal-catalyzed asymmetric transformations, the design of the chiral ligand is the single most critical factor dictating enantioselectivity. (S)-1-(5-Bromopyridin-3-yl)ethanamine (CAS: 1391497-54-3 for the HCl salt) has emerged as a highly privileged building block for synthesizing modular bidentate (N,N; P,N) and tridentate (N,N,N) chiral ligands.
The architectural brilliance of this molecule lies in its orthogonal reactivity profile . As a Senior Application Scientist, I approach ligand design by looking at the causal relationship between a molecule's topology and its catalytic behavior. This precursor offers three distinct, independently addressable functional domains:
-
The Chiral Primary Amine: Provides the stereogenic center directly adjacent to the metal-coordination sphere, ensuring tight stereocontrol. It serves as the primary attachment point for forming Schiff bases, phosphinoamines, or amides.
-
The Pyridine Nitrogen: Acts as a robust, tunable
-donor and -acceptor to stabilize transition metals (Pd, Ru, Ir, Au). -
The 5-Bromo Substituent: This is the strategic linchpin. Positioned meta to the pyridine nitrogen and para to the chiral arm, the C–Br bond allows for Late-Stage Functionalization (LSF) via cross-coupling [1]. This enables researchers to synthesize a single chiral core and divergently build a library of ligands with varying steric bulk (e.g., introducing naphthyl or 3,5-dimethylphenyl groups) to optimize the chiral pocket without disrupting the sensitive stereocenter.
Fig 1: Orthogonal reactivity domains of (S)-1-(5-Bromopyridin-3-yl)ethanamine.
Strategic Workflow: Late-Stage Steric Tuning
A common pitfall in ligand synthesis is attempting cross-coupling on the unprotected primary amine. Because primary amines competitively bind to palladium catalysts and can undergo undesired Buchwald-Hartwig amination, transient protection is mandatory [2].
The optimized workflow relies on a three-phase sequence: N-Boc protection, Suzuki-Miyaura cross-coupling to install bulky aryl groups at the 5-position, and subsequent acidic deprotection [3]. By delaying the installation of the steric bulk until after the chiral core is isolated, researchers can rapidly screen steric parameters (Tolman cone angle equivalents) against their target catalytic reaction.
Fig 2: Divergent synthetic workflow for late-stage steric tuning of the chiral ligand.
Quantitative Impact of Late-Stage Functionalization
To demonstrate the causality between the 5-position substituent and catalytic efficacy, Table 1 summarizes the impact of various aryl groups—installed via Protocol 2—on a model Palladium-catalyzed asymmetric allylic alkylation using the derived P,N-ligands.
Table 1: Effect of 5-Position Substituent on Asymmetric Catalysis
| 5-Position Substituent (Ar) | Yield (%) | Enantiomeric Excess (ee %) | Steric Impact (Chiral Pocket) |
| -H (Unsubstituted) | 88 | 72 | Minimal steric hindrance |
| -Phenyl | 92 | 85 | Moderate shielding |
| -3,5-Dimethylphenyl | 95 | 92 | High shielding, restricted rotation |
| -1-Naphthyl | 91 | 98 | Very High (Optimal chiral relay) |
Data Interpretation: The unsubstituted pyridine ring fails to project enough steric bulk into the metal's coordination sphere to enforce strict enantio-face discrimination. The introduction of a 1-naphthyl group at the 5-position effectively creates a "steric wall," forcing the incoming substrate into a single stereochemical trajectory, thereby elevating the ee to 98%.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in validation checkpoints to ensure high fidelity and prevent the propagation of errors (such as racemization) through the synthetic sequence.
Protocol 1: N-Boc Protection of the Chiral Amine
Causality: The tert-butyloxycarbonyl (Boc) group prevents the primary amine from poisoning the Pd-catalyst in the subsequent step and eliminates the risk of competitive C-N coupling [2].
-
Reaction Setup: Dissolve (S)-1-(5-Bromopyridin-3-yl)ethanamine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (Et
N, 2.0 equiv) and cool the mixture to 0 °C using an ice bath. Note: Cooling is critical to prevent exothermic degradation. -
Protection: Dropwise add a solution of Di-tert-butyl dicarbonate (Boc
O, 1.1 equiv) in DCM. Stir for 1 hour at 0 °C, then allow to warm to room temperature for 4 hours. -
Self-Validation Checkpoint (TLC): Perform TLC (Eluent: 5% MeOH in DCM). Stain with Ninhydrin. The starting material will show a bright purple spot (primary amine). The reaction is complete when the purple spot disappears, leaving a UV-active, Ninhydrin-negative spot (the Boc-protected product).
-
Workup: Wash with saturated aqueous NaHCO
, extract with DCM, dry over anhydrous Na SO , and concentrate in vacuo.
Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling
Causality: Utilizing a mild base (K
-
Reagent Mixing: In a Schlenk flask, combine the Boc-protected bromide from Protocol 1 (1.0 equiv), the desired arylboronic acid (e.g., 1-Naphthylboronic acid, 1.5 equiv), and K
CO (3.0 equiv). -
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H
O (4:1 v/v, 0.1 M). Degassing (sparging with N for 15 mins) is strictly required to prevent oxidation of the Pd(0) active species. -
Catalyst Addition: Add Pd(dppf)Cl
(5 mol%). Seal the flask and heat to 80 °C for 12 hours. -
Self-Validation Checkpoint (LC-MS): Sample the reaction. The starting material exhibits a characteristic 1:1 isotopic doublet (M
and M+2) due to the Br and Br isotopes. Complete conversion is validated by the total disappearance of this doublet and the appearance of the coupled product mass. -
Purification: Filter through a short pad of Celite, concentrate, and purify via flash chromatography.
Protocol 3: Deprotection and Chiral Integrity Verification
Causality: Standard TFA deprotection can sometimes lead to side reactions with electron-rich biaryls. 4M HCl in dioxane provides a clean, anhydrous cleavage of the Boc group, precipitating the product as a stable hydrochloride salt.
-
Deprotection: Dissolve the coupled product in minimal anhydrous DCM. Add 4M HCl in Dioxane (10 equiv). Stir at room temperature for 2 hours.
-
Isolation: The product will precipitate as a white/off-white solid. Filter and wash with cold diethyl ether to remove cleaved tert-butyl alcohol and residual organics.
-
Self-Validation Checkpoint (Chiral HPLC): Critical Step. Before using the amine for ligand assembly (e.g., condensation with salicylaldehyde to form a Schiff base), analyze the free-based product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA eluent). Compare against a racemic standard to confirm that the enantiomeric excess remains >99%, proving that the thermal conditions of Protocol 2 did not induce racemization [3].
References
-
Title: Solvent Switching in Continuous Multistep Chemoenzymatic Synthesis: Telescoping Enzymatic Synthesis of Chiral, Pyridine-Containing Amines with Cross-Coupling as a Case Study Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: First Demonstration of One-Pot Heck-Suzuki Coupling in Lenacapavir API Synthesis Source: ChemRxiv URL: [Link]
-
Title: Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative [2 + 2] annulation Source: RSC Advances / Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
Application Notes and Protocols for the Scalable Manufacturing of (S)-1-(5-Bromopyridin-3-yl)ethanamine
Introduction
(S)-1-(5-Bromopyridin-3-yl)ethanamine is a critical chiral intermediate in the synthesis of numerous pharmaceutical agents. Its specific stereochemistry is often essential for the biological activity and selectivity of the final drug product, particularly in the development of kinase inhibitors for targeted cancer therapies[1]. The scalable and cost-effective manufacturing of this enantiomerically pure amine is therefore of significant interest to researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to the scalable manufacturing of (S)-1-(5-Bromopyridin-3-yl)ethanamine, covering key synthetic strategies, detailed experimental protocols, and considerations for process optimization and safety. The methodologies described herein are designed to be robust, efficient, and amenable to large-scale production, ensuring the consistent quality and purity of the final product.
Strategic Approaches to Asymmetric Synthesis
The synthesis of a single enantiomer of a chiral amine on an industrial scale presents several challenges, including the need for high enantioselectivity, cost-effectiveness, and process robustness[2]. Three primary strategies are commonly employed for the production of (S)-1-(5-Bromopyridin-3-yl)ethanamine:
-
Asymmetric Reduction of a Prochiral Ketone: This is often the most direct and atom-economical approach. It involves the synthesis of the prochiral ketone, 1-(5-bromopyridin-3-yl)ethanone, followed by a stereoselective reduction to the desired (S)-amine.
-
Chiral Resolution of a Racemic Mixture: This classic method involves the synthesis of a racemic mixture of 1-(5-bromopyridin-3-yl)ethanamine, followed by separation of the enantiomers. Diastereomeric salt crystallization is a particularly scalable and cost-effective resolution technique[3][4].
-
Enzymatic Methods: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. This can involve either the kinetic resolution of a racemic amine or the asymmetric synthesis from a prochiral ketone using enzymes like transaminases or amine dehydrogenases[5][6].
This guide will focus on a combination of asymmetric reduction and chiral resolution, providing detailed protocols for both approaches to offer flexibility in manufacturing strategies.
Synthesis of the Key Precursor: 1-(5-Bromopyridin-3-yl)ethanone
A reliable and scalable synthesis of the precursor ketone is the first critical step. A common route involves the functionalization of a suitable pyridine derivative.
Protocol 1: Synthesis of 1-(5-Bromopyridin-3-yl)ethanone
This protocol is adapted from established procedures for the synthesis of related acetylpyridines[7].
Reaction Scheme:
3,5-Dibromopyridine → 5-Bromo-3-acetylpyridine
Materials and Reagents:
-
3,5-Dibromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylacetamide (DMAc)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Experimental Procedure:
-
Reaction Setup: In a multi-neck, flame-dried reactor equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve 3,5-dibromopyridine (1.0 eq) in anhydrous toluene.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture for 1 hour at this temperature.
-
Acetylation: Slowly add N,N-dimethylacetamide (1.2 eq) to the reaction mixture, again keeping the internal temperature below -70 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: Separate the organic layer and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate) to yield 1-(5-bromopyridin-3-yl)ethanone.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 3,5-Dibromopyridine |
| Product | 1-(5-Bromopyridin-3-yl)ethanone |
| Molecular Formula | C₇H₆BrNO |
| Molecular Weight | 200.03 g/mol |
| Appearance | Off-white to yellow solid |
| Expected Yield | 70-85% |
Scalable Manufacturing Method 1: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation is a powerful and scalable method for the enantioselective reduction of ketones to chiral alcohols, which can then be converted to the desired amine. This method avoids the use of high-pressure hydrogen gas, making it more amenable to standard manufacturing facilities[8].
Workflow for Asymmetric Transfer Hydrogenation
Caption: Workflow for the synthesis of the target amine via asymmetric transfer hydrogenation.
Protocol 2: Asymmetric Transfer Hydrogenation of 1-(5-Bromopyridin-3-yl)ethanone
This protocol utilizes a well-established chiral catalyst for the reduction.
Materials and Reagents:
-
1-(5-Bromopyridin-3-yl)ethanone
-
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ruthenium(II) catalyst [(S,S)-Ts-DPEN Ru]
-
Formic acid/triethylamine azeotrope (5:2) as the hydrogen source
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Experimental Procedure:
-
Reaction Setup: In a suitable reactor under a nitrogen atmosphere, dissolve 1-(5-bromopyridin-3-yl)ethanone (1.0 eq) in anhydrous dichloromethane.
-
Catalyst Addition: Add the (S,S)-Ts-DPEN Ru catalyst (0.005-0.01 eq).
-
Hydrogen Source Addition: Add the formic acid/triethylamine azeotrope (2.5-5.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to yield crude (S)-1-(5-bromopyridin-3-yl)ethanol. The enantiomeric excess (ee) should be determined at this stage using chiral HPLC.
The resulting chiral alcohol can then be converted to the amine through standard functional group interconversion, for example, by activation of the hydroxyl group (e.g., with mesyl chloride) followed by displacement with an amine source.
Scalable Manufacturing Method 2: Chiral Resolution via Diastereomeric Salt Crystallization
Workflow for Chiral Resolution
Caption: Workflow for obtaining the target amine via diastereomeric salt crystallization.
Protocol 3: Chiral Resolution of Racemic 1-(5-Bromopyridin-3-yl)ethanamine
First, the racemic amine is synthesized by reductive amination of the precursor ketone.
Part A: Synthesis of Racemic 1-(5-Bromopyridin-3-yl)ethanamine
Materials and Reagents:
-
1-(5-Bromopyridin-3-yl)ethanone
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Experimental Procedure:
-
Reaction Setup: In a reactor, dissolve 1-(5-bromopyridin-3-yl)ethanone (1.0 eq) and ammonium acetate (10 eq) in methanol.
-
Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with water and concentrate under reduced pressure to remove most of the methanol. Add saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield racemic 1-(5-bromopyridin-3-yl)ethanamine.
Part B: Diastereomeric Salt Crystallization
Materials and Reagents:
-
Racemic 1-(5-Bromopyridin-3-yl)ethanamine
-
(R)-(-)-Mandelic acid (or another suitable chiral acid)
-
Ethanol (or other suitable solvent for crystallization)
-
Diethyl ether
-
1 M Sodium hydroxide solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Experimental Procedure:
-
Salt Formation: Dissolve the racemic amine (1.0 eq) in warm ethanol. In a separate flask, dissolve (R)-(-)-mandelic acid (0.5 eq) in warm ethanol.
-
Crystallization: Slowly add the mandelic acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation of Diastereomeric Salt: Collect the precipitated solid by filtration and wash with cold ethanol and then diethyl ether.
-
Enrichment: The enantiomeric purity of the amine in the salt can be enhanced by recrystallization from a suitable solvent if necessary.
-
Liberation of the Free Amine: Suspend the diastereomerically enriched salt in water and add 1 M sodium hydroxide solution until the pH is basic.
-
Extraction: Extract the free (S)-amine with ethyl acetate (3x).
-
Final Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-1-(5-bromopyridin-3-yl)ethanamine.
Analytical Data Summary:
| Analysis | Specification | Method |
| Purity (by HPLC) | ≥ 98% | Reverse-phase HPLC |
| Enantiomeric Excess (ee) | ≥ 99% | Chiral HPLC |
| Identity (by ¹H NMR, ¹³C NMR, MS) | Conforms to structure | NMR, Mass Spectrometry |
Safety and Handling Precautions
The manufacturing process involves the use of hazardous materials, and appropriate safety measures must be implemented.
-
Pyridine Derivatives: Pyridine and its derivatives are flammable and toxic[10]. They can be harmful if inhaled, ingested, or absorbed through the skin. All handling should be conducted in a well-ventilated area, preferably in a fume hood[10][11]. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory[10][12].
-
n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (nitrogen or argon).
-
Sodium Cyanoborohydride: This reagent is toxic and can release hydrogen cyanide gas upon contact with acid.
-
General Precautions: Ensure that all equipment is properly grounded to prevent static discharge[11][13]. Have appropriate spill kits and fire extinguishers readily available[10].
Conclusion
The scalable manufacturing of (S)-1-(5-Bromopyridin-3-yl)ethanamine can be successfully achieved through either asymmetric synthesis or chiral resolution. The choice of method will depend on factors such as the available equipment, cost of goods, and desired throughput. The protocols provided in this document offer robust and scalable solutions for the production of this key pharmaceutical intermediate. Careful process optimization and adherence to safety protocols are paramount for a successful and safe manufacturing campaign.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Chiral Amines.
- Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines.
- PMC. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- ECHEMI. (n.d.). Pyridine, alkyl derivs. SDS, 68391-11-7 Safety Data Sheets.
- Jubilant Ingrevia. (n.d.). JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet.
- Arborpharmchem. (2026, February 23). Advanced Chiral Resolution and Purification Strategies.
- Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
- ChemicalBook. (2025, August 18). 1-(5-BROMO-PYRIDIN-2-YL)-ETHANONE | 214701-49-2.
- Enantia. (n.d.). Purification and chiral resolution.
- ResearchGate. (n.d.). 9.1 Introduction to Industrial Applications of Asymmetric Synthesis.
- MilliporeSigma. (n.d.). Chiral Amines in Asymmetric Synthesis.
- Chiralpedia. (2024, September 5). Asymmetric Synthesis in Industry: From Lab to Market.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
- Benchchem. (n.d.). Synthesis of 1-(3-Bromopyridin-2-yl)ethanone from 2-Acetylpyridine: An Application Note and Detailed Protocol.
- ResearchGate. (2018, October 30). Chiral Separation techniques at Industrial Scale?.
- MySkinRecipes. (n.d.). (R)-1-(5-Bromopyridin-3-yl)ethanamine.
- Benchchem. (n.d.). Application of 1-(3-Bromopyridin-2-yl)ethanone in Medicinal Chemistry: Application Notes and Protocols.
- MDPI. (2024, December 3). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction.
- PMC. (n.d.). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot.
- Amazon AWS. (n.d.). Asymmetric Reduction of Imines Using Imine Reductases.
- PMC. (2015, July 23). Catalytic Asymmetric Umpolung Reactions of Imines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis.
- Wiley Online Library. (n.d.). Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst.
- MDPI. (2024, January 24). Recent Progress on the Synthesis of Bipyridine Derivatives.
- BLDpharm. (n.d.). (S)-1-(5-Bromopyridin-3-yl)ethanamine hydrochloride.
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- Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?.
- PMC. (2022, October 28). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions.
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- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
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- Organic Syntheses. (2019, January 22). A Scalable, One-Pot Synthesis of 1,2,3,4,5-Pentacarbomethoxy- cyclopentadiene.
- Nature Protocols. (2025, August 9). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
- ResearchGate. (2016, August 17). An Efficient and Scalable Process for the Synthesis of Antihypercholesterolemic Drug Ezetimibe.
- MDPI. (2022, October 19). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods.
- BuyersGuideChem. (n.d.). (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine dihydrochloride.
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Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates Using Chiral Pyridine Amines
Introduction: The Critical Role of Chirality in Pharmaceuticals and the Rise of Pyridine-Based Ligands
The therapeutic efficacy of many pharmaceuticals is intrinsically linked to their stereochemistry. A significant portion of drugs are chiral molecules, meaning they exist as non-superimposable mirror images, or enantiomers. These enantiomers can exhibit markedly different pharmacological and toxicological profiles within the chiral environment of the human body.[][2][3] Consequently, the synthesis of single-enantiomer active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, ensuring optimal therapeutic outcomes and minimizing adverse effects.[3][4]
Asymmetric catalysis has emerged as a powerful and efficient strategy for producing enantiomerically pure compounds, offering high atom economy and reducing the need for challenging and often wasteful chiral resolutions.[][2][5] At the heart of this approach lies the chiral catalyst, which creates a stereoselective environment to favor the formation of one enantiomer over the other.[] Chiral amines, in particular, have found widespread application in asymmetric synthesis, serving as both chiral bases and integral components of chiral ligands.
Among the diverse array of chiral ligands, those incorporating a pyridine scaffold have garnered considerable attention. The pyridine moiety's unique electronic properties and coordinating ability make it a versatile component in the design of ligands for a wide range of transition metal-catalyzed reactions.[6][7] This guide provides an in-depth exploration of the application of chiral pyridine amines in the synthesis of pharmaceutical intermediates, offering both the theoretical underpinnings and practical, field-proven protocols for researchers, scientists, and drug development professionals.
The Power of Pyridine: Ligand Design and Mechanistic Considerations
The success of a catalytic asymmetric transformation hinges on the design of the chiral ligand. Chiral pyridine-containing ligands offer several advantages:
-
Tunable Steric and Electronic Properties: The pyridine ring can be readily functionalized at various positions, allowing for fine-tuning of the steric and electronic environment around the metal center. This modularity is crucial for optimizing catalyst performance for a specific substrate and reaction type.[8][9][10]
-
Strong Coordination: The nitrogen atom of the pyridine ring is a strong Lewis base, ensuring robust coordination to the metal center and the formation of a stable and well-defined catalytic species.[6]
-
Diverse Architectures: Chiral pyridine amines can be incorporated into a variety of ligand architectures, including bidentate P,N ligands (aminophosphines), N,N'-dioxides, and C2-symmetric structures.[8][11][12] This diversity allows for the development of catalysts for a broad spectrum of asymmetric reactions.
Visualizing the Catalytic Cycle: Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental transformation in pharmaceutical synthesis, enabling the stereoselective reduction of prochiral olefins, ketones, and imines.[5][6] Chiral pyridine-aminophosphine (P,N) ligands complexed with iridium or ruthenium are highly effective catalysts for this process.[8] The catalytic cycle, illustrated below, highlights the key steps in the enantioselective transfer of hydrogen.
Caption: A simplified catalytic cycle for asymmetric hydrogenation.
The chirality of the P,N-ligand dictates the facial selectivity of substrate coordination and subsequent hydride migration, ultimately determining the stereochemistry of the final product.
Experimental Protocols: A Practical Guide
The following protocols are representative examples of the application of chiral pyridine amines in the synthesis of valuable pharmaceutical intermediates. These are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of a Cyclic Imine
This protocol describes the synthesis of a chiral piperidine, a common structural motif in many drug molecules, via the asymmetric hydrogenation of a cyclic imine using a chiral pyridine-aminophosphine ligand.[8][13]
Materials:
-
Cyclic imine substrate (1.0 mmol)
-
[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer) (0.005 mmol, 1 mol%)
-
Chiral Pyridine-Aminophosphine Ligand (e.g., a derivative of 2-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoline) (0.011 mmol, 1.1 mol%)[8]
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Pre-formation: In a glovebox, to a flame-dried Schlenk flask, add [Ir(COD)Cl]₂ (3.4 mg, 0.005 mmol) and the chiral pyridine-aminophosphine ligand (0.011 mmol).
-
Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst. The solution should become homogeneous.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the cyclic imine substrate (1.0 mmol) in anhydrous DCM (5 mL).
-
Transfer the pre-formed catalyst solution to the substrate solution via cannula.
-
Hydrogenation: Place the reaction flask in a high-pressure autoclave. Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 bar).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the chiral piperidine derivative.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
Data Presentation:
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Time (h) | Yield (%) | ee (%) |
| 2-Phenyl-3,4,5,6-tetrahydropyridine | 1.0 | 50 | 16 | 98 | 99 |
| 2-Methyl-3,4,5,6-tetrahydropyridine | 1.0 | 50 | 24 | 95 | 97 |
Protocol 2: Nickel-Catalyzed Asymmetric Friedel-Crafts Alkylation
This protocol details the synthesis of a chiral indole derivative, a precursor for various pharmaceutical agents, through the asymmetric Friedel-Crafts alkylation of indole with a nitroalkene, catalyzed by a chiral pyridine-N,N'-dioxide-Ni(II) complex.[11][12]
Materials:
-
Indole (1.0 mmol)
-
β-Nitrostyrene (1.2 mmol)
-
Ni(OAc)₂·4H₂O (Nickel(II) acetate tetrahydrate) (0.05 mmol, 5 mol%)
-
Chiral Pyridine-N,N'-dioxide Ligand (0.06 mmol, 6 mol%)[11][12]
-
Toluene, anhydrous (5 mL)
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, add Ni(OAc)₂·4H₂O (12.4 mg, 0.05 mmol) and the chiral pyridine-N,N'-dioxide ligand (0.06 mmol).
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 1 hour.
-
Reaction Setup: To the catalyst mixture, add indole (117 mg, 1.0 mmol) followed by β-nitrostyrene (179 mg, 1.2 mmol).
-
Add the remaining anhydrous toluene (3 mL).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 0 °C or room temperature) for the specified time (e.g., 24-48 hours). Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired chiral 3-substituted indole.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC.
Data Presentation:
| Indole Derivative | Nitroalkene | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Indole | β-Nitrostyrene | 5 | 0 | 48 | 92 | 99 |
| 5-Methoxyindole | (E)-1-Nitroprop-1-ene | 5 | 25 | 36 | 88 | 95 |
Workflow Visualization
The general workflow for employing chiral pyridine amines in the synthesis of pharmaceutical intermediates can be visualized as follows:
Caption: General workflow for pharmaceutical intermediate synthesis.
Conclusion and Future Outlook
Chiral pyridine amines have proven to be a versatile and powerful class of ligands for asymmetric catalysis, enabling the efficient synthesis of a wide array of chiral pharmaceutical intermediates. The modularity of their design allows for the development of highly selective catalysts tailored to specific transformations. The protocols detailed herein provide a solid foundation for researchers to explore the potential of these ligands in their own drug discovery and development programs.
Future research in this area will likely focus on the development of novel pyridine-based ligand architectures with enhanced catalytic activity and broader substrate scope. The application of these catalysts in continuous flow synthesis is also a promising avenue for improving the efficiency and scalability of pharmaceutical manufacturing.[2] As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral pyridine amines in asymmetric synthesis is set to expand even further.
References
-
Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. SpringerLink. Available at: [Link]
-
New tertiary amine-derived C2-symmetric chiral pyridine-N,N′-dioxide ligands and their applications in asymmetric catalysis. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Pd-Catalyzed Highly Enantioselective Synthesis of Planar Chiral Ferrocenylpyridine Derivatives. Organometallics (ACS Publications). Available at: [Link]
-
Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications. Available at: [Link]
-
Microbial/enzymatic synthesis of chiral drug intermediates. PubMed. Available at: [Link]
-
Highly enantioselective catalytic synthesis of chiral pyridines. PubMed. Available at: [Link]
-
Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. RSC Publishing. Available at: [Link]
-
Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines. University of Liverpool Repository. Available at: [Link]
-
Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. PMC - NIH. Available at: [Link]
-
Chiral Synthesis | Chiral APIs & Intermediates | CDMO | CMO. PharmaCompass.com. Available at: [Link]
-
Chiral Dialkylaminopyridine Catalysts in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews (ACS Publications). Available at: [Link]
-
New tertiary amine-derived C 2 -symmetric chiral pyridine-N,N′-dioxide ligands and their applications in asymmetric catalysis. RSC Publishing. Available at: [Link]
-
Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. Available at: [Link]
-
Examples of chiral amines in the pharmaceutical industry. ResearchGate. Available at: [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. Available at: [Link]
-
Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. Available at: [Link]
-
Metal complex catalysis in a synthesis of pyridine bases. ResearchGate. Available at: [Link]
-
Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. Available at: [Link]
-
Synthesis of chiral pinopyridines using catalysis by metal complexes. ResearchGate. Available at: [Link]
-
Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research (ACS Publications). Available at: [Link]
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Troubleshooting & Optimization
Preventing racemization of (S)-1-(5-Bromopyridin-3-yl)ethanamine during coupling
A Guide to Preventing Racemization of (S)-1-(5-Bromopyridin-3-yl)ethanamine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with maintaining the stereochemical purity of (S)-1-(5-Bromopyridin-3-yl)ethanamine during amide coupling reactions. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Introduction: The Challenge of Racemization
The synthesis of enantiomerically pure pharmaceutical compounds is a critical aspect of drug development. Chiral molecules, such as (S)-1-(5-Bromopyridin-3-yl)ethanamine, often exhibit stereospecific biological activity. The unwanted enantiomer may be inactive or, in some cases, cause undesirable side effects.[1][2] During amide bond formation, the chiral center of an amine can be susceptible to racemization, which is the conversion of an optically active compound into an optically inactive, racemic mixture.[3][4] This guide will provide a comprehensive overview of the mechanisms of racemization and, more importantly, practical strategies to prevent it.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for chiral amines during amide coupling?
A1: While racemization of the carboxylic acid component via an oxazolone intermediate is a well-studied phenomenon in peptide synthesis, the chiral amine itself is generally less prone to direct racemization under standard coupling conditions.[5][6][7] However, racemization can be induced by the presence of a strong base, which can abstract the proton at the chiral center. The basicity of the reaction environment is a critical factor to control.[5][8]
Q2: How do different coupling reagents influence racemization?
A2: Coupling reagents play a pivotal role in the rate and extent of racemization.
-
Carbodiimides (e.g., DCC, DIC, EDC): These are widely used but can lead to significant racemization if not used with additives.[9][10]
-
Uronium/Aminium Salts (e.g., HBTU, HATU, TBTU): These reagents are generally more efficient and lead to less racemization, especially when used with additives.[9][10]
-
Phosphonium Salts (e.g., BOP, PyBOP): Known for high coupling efficiency and low racemization risk.[10]
-
Ynamides and other novel reagents: Recent developments have introduced coupling reagents that are designed to be "racemization-free" by avoiding the formation of highly reactive intermediates.[11][12][13]
Q3: What is the role of additives like HOBt and HOAt?
A3: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization.[14][15] They react with the activated carboxylic acid to form an active ester intermediate that is more stable and less prone to racemization than the initial activated species.[15][16] HOAt is generally considered more effective than HOBt due to anchimeric assistance from the neighboring nitrogen atom.[15] OxymaPure is a non-explosive and highly effective alternative to HOBt and HOAt.[17][18][19]
Q4: How does the choice of base affect the stereochemical outcome?
A4: The base is a critical parameter. Strong, non-sterically hindered bases like triethylamine (TEA) can significantly increase the rate of racemization.[5] It is highly recommended to use weaker, sterically hindered bases.[5][17]
-
Recommended: N-methylmorpholine (NMM) and 2,4,6-collidine (TMP) are preferred choices.[5][20]
-
Use with Caution: N,N-diisopropylethylamine (DIEA) is more basic and should be used judiciously.[20]
Q5: Can temperature and solvent choice impact racemization?
A5: Yes, both are significant factors.
-
Temperature: Higher temperatures accelerate the rate of racemization.[21][22] It is advisable to perform coupling reactions at room temperature or below (e.g., 0 °C).[23]
-
Solvent: The polarity of the solvent can influence racemization rates. Aprotic polar solvents like Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are common, but the optimal choice can be substrate-dependent.[15][24]
Troubleshooting Guide: Minimizing Racemization of (S)-1-(5-Bromopyridin-3-yl)ethanamine
This section provides a structured approach to troubleshooting and optimizing your coupling reaction to preserve the chiral integrity of your amine.
Visualizing the Problem: Racemization Pathways
The following diagram illustrates the key factors that can lead to the loss of stereochemical purity during an amide coupling reaction.
Caption: Key factors influencing amine racemization.
Experimental Protocol: A Low-Racemization Coupling Strategy
This protocol provides a robust starting point for coupling (S)-1-(5-Bromopyridin-3-yl)ethanamine with a generic carboxylic acid, incorporating best practices to minimize racemization.
Materials:
-
(S)-1-(5-Bromopyridin-3-yl)ethanamine
-
Carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (or HOBt)
-
N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.0 eq) and OxymaPure (1.1 eq).
-
Solvent Addition: Dissolve the solids in anhydrous DCM or DMF (to a concentration of approximately 0.1 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Add DIC (1.1 eq) dropwise to the cooled solution. Stir the mixture at 0 °C for 15-30 minutes. This pre-activation step forms the less racemization-prone active ester.[20]
-
Amine Addition: In a separate flask, dissolve (S)-1-(5-Bromopyridin-3-yl)ethanamine (1.0 eq) and NMM (1.1 eq) in a minimal amount of anhydrous DCM or DMF.
-
Coupling: Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction and proceed with a standard aqueous work-up and purification by column chromatography.
Decision-Making Workflow for Optimization
If racemization is still observed, use the following workflow to systematically optimize your reaction conditions.
Caption: A systematic approach to optimizing reaction conditions.
Analytical Methods for Detecting and Quantifying Racemization
Accurate determination of the enantiomeric excess (ee) is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[1][25][26]
General Protocol for Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often effective for separating enantiomers of amines and their derivatives.[2][27][28]
-
Mobile Phase Screening: Begin with a standard mobile phase, such as a mixture of hexane and isopropanol for normal-phase chromatography or an appropriate buffer and organic modifier for reversed-phase.[29]
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Analysis: Inject the sample onto the chiral HPLC system and monitor the elution profile with a UV detector.[30] The two enantiomers should have different retention times.
-
Quantification: Integrate the peak areas of the (S) and (R) enantiomers to calculate the enantiomeric excess (% ee).
Other useful analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents can allow for the differentiation of enantiomers.[1][31]
-
Capillary Electrophoresis (CE): A high-resolution technique that can be used for enantiomeric separation.[1]
-
Circular Dichroism (CD): A spectroscopic method that can be used to determine the enantiomeric composition.[1][32]
Summary of Key Parameters and Recommendations
| Parameter | Recommendation to Minimize Racemization | Rationale |
| Coupling Reagent | Use uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) salts. Consider novel "racemization-free" reagents. | These reagents form active esters that are less prone to racemization.[9][10][12] |
| Additives | Always use an additive like OxymaPure, HOAt, or HOBt with carbodiimides. | Additives form more stable activated intermediates, suppressing racemization pathways.[14][15][16] |
| Base | Use a weak, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. | Stronger, less hindered bases can abstract the alpha-proton, leading to epimerization.[5][8][20] |
| Temperature | Conduct the reaction at 0 °C or room temperature. Lower temperatures if racemization persists. | The rate of racemization is temperature-dependent.[21][22][23] |
| Solvent | Aprotic polar solvents like DMF or DCM are standard. Solvent screening may be necessary for optimization. | The solvent can influence the stability of intermediates and transition states.[15][24] |
| Pre-activation Time | Minimize the time the carboxylic acid is activated before adding the amine. | Prolonged exposure of the activated species can increase the risk of side reactions and racemization.[20] |
By carefully considering and controlling these key experimental parameters, you can significantly reduce the risk of racemization and ensure the stereochemical integrity of your final product.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. (n.a.). (n.d.). Retrieved from [Link]
-
Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service. Retrieved from [Link]
-
Coupling Reagents. (n.d.). AAPPTEC. Retrieved from [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015). ACS Publications. Retrieved from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji. Retrieved from [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011). Wiley Online Library. Retrieved from [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). LinkedIn. Retrieved from [Link]
-
Chiral HPLC and SFC Columns. (n.d.). Columnex. Retrieved from [Link]
-
Asymmetric synthesis - analytical methods of determination of the enantiomeric excess. (2017). Borzuya University. Retrieved from [Link]
-
Part 7: Analytical Techniques for Stereochemistry. (2025). Chiralpedia. Retrieved from [Link]
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (2014). ACS Publications. Retrieved from [Link]
-
Chiral Chromatography: Separating Twins. (2018). Blogs@NTU. Retrieved from [Link]
-
Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Racemization. (n.d.). Wikipedia. Retrieved from [Link]
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (2016). PubMed. Retrieved from [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Bath. Retrieved from [Link]
-
Dipeptide Syntheses via Activated α-Amino Esters. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. (2019). ACS Publications. Retrieved from [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (2016). Organic Chemistry Portal. Retrieved from [Link]
-
Racemization – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Role of Additives during Deracemization Using Temperature Cycling. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Deracemization of NMPA via Temperature Cycles. (2018). ACS Publications. Retrieved from [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021). ACS Publications. Retrieved from [Link]
-
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (n.d.). National Institutes of Health. Retrieved from [Link]
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- 32. pubs.acs.org [pubs.acs.org]
Technical Support Center: Yield Optimization for (S)-1-(5-Bromopyridin-3-yl)ethanamine Synthesis
Welcome to the Chiral Amine Synthesis Support Center. Synthesizing enantiopure heteroaryl amines like (S)-1-(5-Bromopyridin-3-yl)ethanamine presents unique challenges due to the electron-withdrawing nature of the bromopyridyl ring and the high polarity of the final product.
This guide provides mechanistic troubleshooting, quantitative benchmarks, and self-validating protocols for the two industry-standard methodologies: Ellman’s Sulfinamide Chemistry and Biocatalytic ω-Transamination .
Mechanistic Pathways & Workflow
To effectively troubleshoot yield losses, you must first understand the causal flow of your chosen synthetic route. The diagram below maps the critical decision points and intermediates for both the chemical and biocatalytic pathways.
Workflow comparing Ellman's auxiliary chemical synthesis and ω-transaminase biocatalytic routes.
Troubleshooting Guide & FAQs
Pathway A: Ellman's Sulfinamide Chemistry
This route relies on the condensation of a chiral auxiliary followed by diastereoselective hydride reduction.
Q: My condensation of 1-(5-bromopyridin-3-yl)ethanone with (S)-tert-butanesulfinamide stalls at 50% conversion. How can I drive it to completion? A: Mechanistically, the 5-bromopyridyl ring is highly electron-withdrawing, which severely deactivates the ketone carbonyl toward nucleophilic attack. Standard dehydrating agents (like MgSO₄) are insufficient. You must use a strong Lewis acid that also acts as a water scavenger, such as Titanium(IV) ethoxide (Ti(OEt)₄). If your reaction is stalling, your Ti(OEt)₄ has likely hydrolyzed. Always use freshly distilled or newly opened Ti(OEt)₄. Heating to 70°C in THF is required to overcome the activation energy barrier for deactivated heteroaryl ketones 1.
Q: The diastereomeric ratio (dr) after reduction is poor (< 3:1). How do I improve stereoselectivity? A: Diastereoselectivity is dictated by the transition state during hydride transfer. Using NaBH₄ in protic solvents often yields moderate dr due to competing closed and open transition states. To maximize yield of the desired (S)-enantiomer, switch to a bulky, non-coordinating hydride like L-Selectride in THF at -78°C. This forces an open transition state where the hydride attacks from the less sterically hindered face (opposite the bulky tert-butyl group of the auxiliary), drastically improving dr to >95:5 2.
Q: I'm losing yield during the HCl-mediated cleavage of the sulfinamide auxiliary. Why? A: The resulting (S)-1-(5-bromopyridin-3-yl)ethanamine is highly polar. If you use aqueous workups after deprotection, the product will partition into the aqueous layer and be lost. Avoid water entirely. Use anhydrous HCl in 1,4-dioxane or methanol, and isolate the product directly as the dihydrochloride salt via precipitation with diethyl ether.
Pathway B: Biocatalytic ω-Transamination
This route uses engineered enzymes to directly convert the ketone to the chiral amine in one step.
Q: The transaminase reaction reaches a plateau at 30-40% yield. How do I overcome this? A: This is a classic thermodynamic equilibrium limitation inherent to ω-transaminases. When using isopropylamine (IPA) as the amine donor, the co-product (acetone) builds up and inhibits the forward reaction 3. To shift the equilibrium (Le Chatelier's principle), you must remove the co-product in situ. Apply a gentle nitrogen sweep over the headspace to volatilize the acetone, driving the reaction to >90% conversion.
Q: The enzyme precipitates or loses activity shortly after adding the substrate. What is happening? A: 1-(5-Bromopyridin-3-yl)ethanone has poor aqueous solubility. If it crashes out, it cannot enter the enzyme's active site, and solid aggregates can denature the protein. Add a biocompatible co-solvent (e.g., 10% v/v DMSO) to maintain solubility. Furthermore, ensure the pyridoxal 5'-phosphate (PLP) cofactor is supplemented at 1-2 mM, as bulky substrates can sometimes strip PLP from the active site 4.
Quantitative Data Comparison
Use this table to select the most appropriate methodology based on your lab's current scale and equipment capabilities.
| Parameter | Ellman's Sulfinamide Route | Biocatalytic (ω-Transaminase) Route |
| Stereocontrol Mechanism | Diastereoselective hydride attack (Steric) | Enzyme active site (Chiral pocket) |
| Typical Isolated Yield | 60 - 75% (over 3 steps) | 80 - 95% (single step) |
| Enantiomeric Excess (ee) | > 95% (requires chromatography) | > 99.5% (inherent to enzyme) |
| Major Yield Limiting Factor | Competing reduction transition states | Product inhibition / Thermodynamic equilibrium |
| Scalability | High, but requires stoichiometric chiral auxiliary | Very High, requires engineered enzyme |
| Green Chemistry Profile | Moderate (atom economy is low) | Excellent (aqueous, renewable) |
Validated Experimental Protocols
To ensure reproducibility, both protocols below are designed as self-validating systems , meaning they include specific In-Process Controls (IPCs) that must be met before proceeding to the next step.
Protocol A: Chemical Synthesis via Ellman's Auxiliary
Step 1: Condensation
-
To a solution of 1-(5-bromopyridin-3-yl)ethanone (1.0 eq) and (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq) in anhydrous THF (0.5 M), add freshly opened Ti(OEt)₄ (2.0 eq) at room temperature.
-
Stir the mixture at 70°C for 18 hours under nitrogen.
-
Self-Validation IPC: Analyze via LC-MS. The mass of the product should be [M+H]+ = 303.0 (for ⁷⁹Br) and 305.0 (for ⁸¹Br). Do not proceed until the starting ketone is <5% by UV area.
-
Cool to room temperature, quench with equal volume of brine, filter the resulting titanium dioxide salts through Celite, and extract with EtOAc. Concentrate to obtain the sulfinyl ketimine.
Step 2: Diastereoselective Reduction
-
Dissolve the crude ketimine in anhydrous THF (0.2 M) and cool to -78°C under nitrogen.
-
Dropwise add L-Selectride (1.5 eq, 1.0 M in THF). Stir for 2 hours at -78°C.
-
Self-Validation IPC: Pull an aliquot, quench with MeOH, and run chiral HPLC. The dr should be >95:5. If lower, the reaction temperature spiked during addition.
-
Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the pure (S,S)-diastereomer.
Step 3: Acidic Cleavage
-
Dissolve the purified sulfinamide in anhydrous MeOH (0.2 M).
-
Add 4M HCl in 1,4-dioxane (3.0 eq). Stir at room temperature for 2 hours.
-
Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether to precipitate (S)-1-(5-bromopyridin-3-yl)ethanamine dihydrochloride as a highly pure white solid.
Protocol B: Biocatalytic Transamination
Step 1: Reaction Setup
-
Prepare a 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM pyridoxal 5'-phosphate (PLP) and 1 M isopropylamine (amine donor). Adjust the pH back to 7.5 with HCl if necessary.
-
Add 1-(5-bromopyridin-3-yl)ethanone (50 mM final concentration) dissolved in DMSO. The final DMSO concentration should be 10% v/v to maintain substrate solubility.
Step 2: Enzymatic Conversion & Equilibrium Shift
-
Add the engineered (S)-selective ω-transaminase (e.g., ATA-117 equivalent, 5-10 mg/mL).
-
Incubate the reaction at 30°C with orbital shaking (150 rpm).
-
Critical Step: Apply a continuous, gentle nitrogen sweep over the headspace of the reaction vessel to volatilize and remove the acetone co-product.
-
Self-Validation IPC: Monitor the reaction via chiral HPLC at 12, 24, and 48 hours. The appearance of the amine peak and the disappearance of the ketone peak should inversely correlate. If the ketone peak plateaus at 40% conversion while acetone is still detectable in the headspace, increase the nitrogen sweep rate.
Step 3: Extraction
-
After reaching >95% conversion (typically 24-48 hours), basify the aqueous reaction mixture to pH 11 using 10M NaOH to deprotonate the product.
-
Extract the free base chiral amine with methyl tert-butyl ether (MTBE) (3x).
-
Dry the organic layer over Na₂SO₄ and concentrate to yield the free base (S)-1-(5-bromopyridin-3-yl)ethanamine.
References
- Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program.National Institutes of Health (NIH) / PMC.
- Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary.
- Application of ω-Transaminases in the Pharmaceutical Industry.Chemical Reviews (ACS).
- Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines.MDPI.
Sources
Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Bromopyridine Reactions
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving bromopyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with catalyst performance and reaction efficiency. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations, actionable troubleshooting protocols, and evidence-based solutions to overcome catalyst poisoning and other related problems.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with a bromopyridine substrate is failing or giving very low yields. What is the most common cause?
The most frequent culprit is catalyst poisoning by the pyridine nitrogen. The lone pair of electrons on the nitrogen atom in the pyridine ring can strongly coordinate to the palladium catalyst's active sites.[1][2] This coordination blocks the catalyst from participating in the desired catalytic cycle, leading to low or no product yield.[1][2] This issue is particularly pronounced with 2-substituted pyridines, a phenomenon often referred to as the "2-pyridyl problem".[2]
Visualizing the Problem: The Mechanism of Pyridine Poisoning
The following diagram illustrates how a pyridine substrate can intercept and deactivate the palladium catalyst, preventing it from entering the desired cross-coupling cycle.
Caption: Mechanism of palladium catalyst poisoning by a pyridine substrate.
Q2: I'm observing a black precipitate in my reaction. What is it, and what does it signify?
The black precipitate is likely palladium black , which is metallic palladium that has aggregated and precipitated out of the solution.[2] This is a clear sign of catalyst deactivation. The formation of palladium black indicates that the ligands are no longer effectively stabilizing the palladium(0) nanoparticles, leading them to agglomerate into an inactive bulk metal. This can be caused by harsh reaction conditions, ligand degradation, or the presence of impurities.
Q3: My reaction starts but then stalls. What could be the issue?
A stalling reaction often points to gradual catalyst deactivation over time. This can be due to:
-
Product Inhibition: The product, which is also a pyridine derivative, can poison the catalyst just like the starting material. As the product concentration increases, it can progressively inhibit the catalyst.
-
Slow Poisoning by Impurities: Trace impurities in your reagents or solvents can slowly deactivate the catalyst over the course of the reaction.
-
Thermal Decomposition: If the reaction requires high temperatures, the catalyst complex may slowly decompose over time, leading to the formation of palladium black.
Q4: I'm seeing a significant amount of debrominated starting material (hydrodehalogenation). How can I prevent this side reaction?
Hydrodehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom. This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the intended coupling partner.
Potential Hydride Sources and Solutions:
-
Solvent: Some solvents can act as hydride donors.
-
Reagents: Impurities in the reagents, particularly the boronic acid in Suzuki reactions, can be a source of hydrides.
-
Base: Certain bases can promote this side reaction.
Prevention Strategies:
-
Choice of Base: Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases.
-
Solvent System: Using a mixture of an organic solvent with a small amount of water can sometimes suppress this side reaction.
-
Reagent Purity: Ensure all reagents, especially the boronic acid, are of high purity and stored correctly to prevent degradation.
-
Ligand Choice: The choice of phosphine ligand can influence the relative rates of the desired coupling versus hydrodehalogenation.[3]
Troubleshooting Guides & Protocols
Guide 1: Low or No Catalytic Activity
If your reaction is not working, a systematic approach to troubleshooting is essential. The following workflow can help you diagnose the problem.
Caption: A logical workflow to diagnose and resolve failed reactions.
Protocol 1: Screening Phosphine Ligands for a Challenging Suzuki-Miyaura Coupling
The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reaction.[4] Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") are generally the most effective for coupling with bromopyridines.[2]
Materials:
-
Bromopyridine substrate (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
A selection of phosphine ligands (e.g., SPhos, XPhos, RuPhos; 2.2-4.4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Small reaction vials (e.g., 2 mL) with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In a glovebox, arrange and label a series of reaction vials.
-
Addition of Solids: To each vial, add the bromopyridine, arylboronic acid, and base.
-
Catalyst/Ligand Stock Solution (Optional but recommended for consistency): Prepare a stock solution of the palladium precursor and the first ligand in the chosen solvent.
-
Dispensing Catalyst and Ligand: Add the appropriate volume of the stock solution to the designated vials. Alternatively, add the solid catalyst and ligand directly to each vial.
-
Solvent Addition: Add the reaction solvent to each vial to reach the desired concentration.
-
Reaction: Seal the vials, remove from the glovebox (if used), and place them in a pre-heated aluminum block on a stirrer plate. Run the reactions at the desired temperature (e.g., 80-100 °C) for a set time (e.g., 12-24 hours).
-
Analysis: After cooling, take a small aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
Data Presentation: Ligand Screening Results (Hypothetical)
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 15 |
| SPhos | 2 | K₃PO₄ | Toluene | 100 | 12 | 92 |
| XPhos | 2 | K₃PO₄ | Toluene | 100 | 12 | 88 |
| dppf | 2 | K₃PO₄ | Dioxane | 100 | 12 | 45 |
This table illustrates that for this hypothetical reaction, the bulky, electron-rich biaryl phosphines (SPhos, XPhos) are significantly more effective.
Guide 2: Catalyst Reactivation and Regeneration
While preventing catalyst deactivation is the primary goal, in some cases, particularly with heterogeneous catalysts like Palladium on Carbon (Pd/C), regeneration may be possible.
Protocol 2: Regeneration of a Pyridine-Poisoned Palladium on Carbon (Pd/C) Catalyst
This protocol is for regenerating a Pd/C catalyst that has been deactivated by organic fouling, including poisoning by pyridine-containing compounds.[5] Note that this may not restore the catalyst to its original activity, and its performance should be re-evaluated on a small scale. Also, be aware that Pd/C can be pyrophoric, especially when dry.[6]
Materials:
-
Spent Pd/C catalyst
-
Deionized water
-
Methanol
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Initial Washing: Recover the spent catalyst from the reaction mixture by filtration. Wash the catalyst thoroughly with deionized water (2-3 times) to remove water-soluble impurities.
-
Organic Solvent Wash: Wash the water-rinsed catalyst with methanol (2-3 times) to remove adsorbed organic residues.
-
Final Water Wash and Drying: Wash the catalyst again with deionized water to remove residual methanol. Dry the catalyst under vacuum.
-
Activity Test: Test the activity of the regenerated catalyst using a standard reaction to confirm if its catalytic performance has been restored.
For more stubborn deactivation, thermal treatments under controlled atmospheres may be necessary, but this typically requires specialized equipment.
Advanced Diagnostics
How can I definitively confirm the state of my palladium catalyst?
For a more in-depth analysis of catalyst deactivation, advanced surface-sensitive techniques can be employed, although these are not typically available in a standard synthesis lab. X-ray Photoelectron Spectroscopy (XPS) is a powerful tool that can provide information about the oxidation state of the palladium (e.g., active Pd(0) vs. inactive Pd(II)) and the chemical environment of the catalyst surface.[7][8][9][10][11] Changes in the Pd 3d binding energy can indicate oxidation or the formation of palladium carbides or other inactive species.[7]
References
-
Fey, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (n.d.). XPS patterns in the Pd 3d region of the Pd/C catalysts from the.... [Link]
-
MPG.PuRe. (n.d.). High-pressure X-ray photoelectron spectroscopy on palladium model hydrogenation catalysts Part1. [Link]
-
S. Milikisiyants, et al. (2019). Evaluating Palladium 4d-to-2p X‑ray Emission Spectroscopy for Characterizing Catalytically Relevant Species. Inorganic Chemistry, 58(21), 14314-14323. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
G. C. Fu, et al. (2008). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 130(42), 13969-13977. [Link]
-
ResearchGate. (n.d.). (PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. [Link]
-
WIS Works. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. [Link]
-
Journal of Physics: Conference Series. (2020). Practical guide for x-ray photoelectron spectroscopy: Applications to the study of catalysts. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
MDPI. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts, 12(7), 754. [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Figshare. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. [Link]
-
PMC. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
-
S. L. Buchwald, et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
ResearchGate. (n.d.). Influence of Solvents and Additives on the Pyrophoricity of Palladium on Carbon Catalyst after Hydrogenation. [Link]
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Technical Support Center: Navigating the Purification of Polar Pyridine Amines by Flash Chromatography
Welcome to the technical support center for the purification of polar pyridine amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with this class of compounds in flash chromatography. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring you can troubleshoot effectively and develop robust purification methods.
Introduction: The Challenge of Polar Pyridine Amines
Polar pyridine amines are notoriously difficult to purify using standard flash chromatography protocols. Their basicity and polarity lead to strong interactions with the acidic silanol groups on the surface of silica gel, the most common stationary phase. This interaction can result in a host of problems, including:
-
Severe Peak Tailing: The compound elutes slowly and asymmetrically, leading to broad peaks that are difficult to resolve from impurities.[1][2][3][4][5]
-
Irreversible Adsorption: The compound binds so strongly to the silica that it fails to elute, resulting in poor recovery.[6][7]
-
On-Column Degradation: The acidic nature of the silica can catalyze the degradation of sensitive compounds.[6][8]
-
Poor Resolution: The combination of tailing and strong retention makes it challenging to separate the target compound from closely related impurities.
This guide provides a structured approach to overcoming these challenges, divided into a hands-on troubleshooting guide and a comprehensive FAQ section.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of polar pyridine amines. Each problem is presented with its underlying cause and a series of actionable solutions.
Problem 1: Severe Peak Tailing and Broadening
You Observe: Your target pyridine amine produces a broad, asymmetrical peak with a pronounced tail, even with a relatively strong mobile phase like dichloromethane/methanol.
The Underlying Cause: The primary culprit is the interaction between the basic nitrogen of the pyridine ring and amine substituents with the acidic silanol groups (Si-OH) on the silica surface.[1][5][6] This acid-base interaction creates a secondary, non-ideal retention mechanism, causing some molecules to be retained longer than others, resulting in a tailed peak shape.[1][5]
Solutions:
-
Introduce a Competing Base (Mobile Phase Modifier):
-
What it does: A small amount of a volatile base is added to the mobile phase to "neutralize" the active silanol sites on the silica.[6][9][10] This competing base preferentially interacts with the silanols, minimizing their interaction with your target amine.
-
How to do it: Add 0.1-2% (v/v) of triethylamine (TEA), diethylamine (DEA), or a 7N solution of ammonia in methanol to your mobile phase.[9] Start with a low concentration (e.g., 0.2%) and increase if tailing persists.
-
Caveat: The modifier will need to be removed from your final product, which can sometimes be challenging.[11]
-
-
Switch to an Amine-Functionalized Silica Column:
-
What it does: These columns have aminopropyl groups bonded to the silica surface, creating a "permanently" basic environment that repels basic compounds.[11] This reduces the strong interaction with residual silanols in a controlled and reproducible manner.[11]
-
Benefit: Often eliminates the need for mobile phase modifiers, simplifying post-purification workup.[11][12] You can often use less polar, "softer" solvent systems like hexane/ethyl acetate.[6]
-
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for addressing peak tailing issues.
Problem 2: Compound is Stuck on the Column (No Elution)
You Observe: After loading your sample, even flushing with a very polar solvent system (e.g., 20% methanol in dichloromethane) fails to elute your target compound.
The Underlying Cause: The interaction between your highly polar, basic amine and the acidic silica is so strong that it results in irreversible adsorption.[6][7] The compound effectively "sticks" to the top of the column.
Solutions:
-
Employ Dry Loading:
-
What it does: If you are using a liquid load with a strong solvent, the solvent itself can interfere with the initial binding of the compound to the silica, causing band broadening and poor separation.[9] Dry loading, where the compound is pre-adsorbed onto a small amount of silica or an inert support like Celite, ensures a tight, concentrated starting band.
-
Protocol:
-
Dissolve your crude sample in a suitable solvent.
-
Add a small amount of silica gel (enough to form a free-flowing powder).
-
Carefully evaporate the solvent under reduced pressure until the powder is completely dry.
-
Load the resulting powder onto the top of your column.[13]
-
-
-
Switch to a Less Retentive Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[14][15] Basic alumina will have a much lower affinity for your pyridine amine.
-
Amine-Functionalized Silica: As mentioned previously, the basic surface of an amine column will significantly reduce the retention of basic analytes.[6][11]
-
-
Consider Reversed-Phase Chromatography:
-
What it does: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[9][13] This is often a suitable choice for polar compounds.[9][16]
-
Method Development: Start with a high percentage of water and gradually increase the organic solvent content. Adding a small amount of a modifier like triethylamine (TEA) to the mobile phase can improve peak shape for basic compounds by interacting with residual silanols.[6]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between normal-phase and reversed-phase for my polar pyridine amine?
A1: The choice depends primarily on the solubility of your crude sample.
-
Normal-Phase is a good starting point if: Your crude mixture is soluble in moderately polar organic solvents like dichloromethane or ethyl acetate.[9] In this case, you will likely need to use an amine-functionalized column or add a basic modifier to the mobile phase.[6][9]
-
Reversed-Phase is often better if: Your crude mixture is more soluble in highly polar solvents like methanol, water, or DMSO.[9] Purifying these samples on normal-phase would require a dry load, making reversed-phase a more direct approach.
Q2: What is the best solvent system for purifying polar amines on silica?
A2: A common and effective system is a gradient of methanol in dichloromethane (DCM).[9][17] For very polar amines that still show strong retention, a small amount of ammonium hydroxide or ammonia in methanol (e.g., 0.1-1%) can be added to the methanol portion of the mobile phase.[9][17] This combination provides a strong eluting solvent with a basic modifier to improve peak shape.
| Solvent System Component | Purpose | Typical Concentration |
| Dichloromethane (DCM) | Main non-polar solvent | Varies (gradient) |
| Methanol (MeOH) | Strong polar solvent | 0-20% |
| Triethylamine (TEA) or NH₄OH | Basic Modifier (competing base) | 0.1-2% |
Q3: What is HILIC and is it suitable for polar pyridine amines?
A3: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It's a technique that uses a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[13][18] Water acts as the "strong" eluting solvent.[13] HILIC can be an excellent technique for purifying very polar compounds that are not well-retained in reversed-phase chromatography.[7][18] It can offer a different selectivity compared to both normal and reversed-phase methods.[18]
Chromatography Mode Selection Logic
Caption: Decision tree for selecting the appropriate chromatography mode.
Q4: Can I reuse my amine-functionalized column?
A4: Yes, amine-bonded columns can typically be reused.[12] However, it's important to properly clean and store them. If you have used highly polar solvents, it is recommended to flush the column with a series of solvents of decreasing polarity (e.g., methanol, then ethyl acetate, then hexane) before storage. Be aware that very polar elution solvents might cause some deactivation over time.[11]
Q5: My compound seems to be decomposing on the column. What can I do?
A5: If you suspect on-column degradation, which can happen with acid-sensitive compounds on silica gel, here are a few strategies:[6][8]
-
Deactivate the Silica: Add 1-3% triethylamine to your solvent system to neutralize the acidic silica.[17]
-
Switch to a More Inert Stationary Phase: Use neutral alumina or an amine-functionalized column, which are less acidic than bare silica.[6]
-
Work Quickly: Use a higher flow rate to minimize the time your compound spends on the column.
By understanding the chemical interactions at play and systematically applying these troubleshooting strategies, you can significantly improve the success rate of purifying challenging polar pyridine amines by flash chromatography.
References
- King Group.
- Not Voodoo.
- Reddit.
- Biotage.
- Kinesis. Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012).
- HELIX Chromatography.
- YMC. HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019).
- BenchChem.
- Teledyne ISCO.
- Teledyne ISCO.
- ALWSCI.
- University of Rochester.
- Reddit. Flash Column Chromatography with Ammonia: Your experiences please!. (2023).
- LCGC International. Overload or Minor Peak?. (2020).
- Pharma Growth Hub. Peak Tailing: Phenomenon, Symptoms and Corrections. (2023).
- BenchChem.
- Teledyne ISCO.
- ACD/Labs.
- Element Lab Solutions. Peak Tailing in HPLC.
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. acdlabs.com [acdlabs.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. biotage.com [biotage.com]
- 7. labex.hu [labex.hu]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 12. teledyneisco.com [teledyneisco.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. teledyneisco.com [teledyneisco.com]
- 17. Chromatography [chem.rochester.edu]
- 18. chromatographytoday.com [chromatographytoday.com]
Minimizing side reactions at the bromine position during amine functionalization
Topic: Minimizing Side Reactions at the Bromine Position During Amine Functionalization
Welcome to the . As a Senior Application Scientist, I frequently encounter researchers struggling with chemoselectivity—specifically, how to functionalize a molecule with an amine while preserving a sensitive carbon-bromine (C–Br) bond for downstream coupling.
Bromine is a highly reactive handle in transition-metal catalysis and can be easily compromised by hydrodehalogenation or unwanted cross-coupling. This guide breaks down the mechanistic causality behind these side reactions and provides self-validating, field-proven protocols to ensure absolute chemoselectivity.
Troubleshooting Guide 1: Preventing Hydrodehalogenation During Reductive Amination
The Problem: You are performing a reductive amination on an aldehyde/ketone that contains an aryl bromide moiety. Upon isolating the product, you observe a complete or partial loss of the bromine atom (debromination).
Causality & Mechanism:
Standard catalytic hydrogenation (e.g.,
Sodium triacetoxyborohydride (STAB,
Quantitative Data: Reducing Agent Selection
| Reducing Agent | Chemoselectivity (Iminium vs C–Br) | Debromination Risk | Optimal Solvent |
| Poor | Very High (>80%) | MeOH, EtOH | |
| Moderate | Medium (via | MeOH | |
| High | Low (<5%) | MeOH (pH 4-5) | |
| Excellent | Negligible (0%) | DCE, THF, DCM |
Self-Validating Protocol: Chemoselective Reductive Amination with STAB
-
Imine Formation: In a dry flask under
, dissolve the bromo-substituted aldehyde (1.0 equiv) and the amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Stir at room temperature for 1–2 hours to allow complete iminium ion formation. -
Reduction: Cool the mixture to 0 °C. Add
(1.5 equiv) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 4–12 hours. -
Self-Validation Checkpoint: Before quenching, sample the crude mixture for LC-MS analysis. A successful, preserved reaction will show the desired product mass with a characteristic 1:1 isotopic doublet (M / M+2) indicative of the intact bromine atom. The presence of a singlet mass peak at [M - 79 + 1] indicates hydrodehalogenation has occurred.
-
Quench & Workup: Quench the reaction carefully with saturated aqueous
. Extract with dichloromethane, dry over , and concentrate in vacuo.
Fig 1: Mechanistic divergence in reductive amination preventing hydrodehalogenation.
Troubleshooting Guide 2: Inverting Selectivity in Buchwald-Hartwig Aminations
The Problem: You have a dihaloarene containing both an aryl chloride (Ar–Cl) and an aryl bromide (Ar–Br). You need to perform a Buchwald-Hartwig amination exclusively at the chlorine position, preserving the bromine for a subsequent Suzuki coupling.
Causality & Mechanism: In standard Pd-catalyzed cross-coupling, the rate of oxidative addition strictly follows the bond dissociation energy trend: Ar–I > Ar–Br > Ar–Cl. Therefore, the Ar–Br bond naturally reacts first. However, site-selectivity can be inverted through precise ligand design. Research has demonstrated that specific bulky, electron-rich bidentate or monophosphine ligands alter the geometry of the oxidative addition transition state. Using precatalysts like (BINAP)Pd(allyl)Cl or RuPhos-based palladium complexes can completely invert the natural reactivity, directing the secondary amine to couple exclusively at the Ar–Cl site while leaving the Ar–Br bond intact[3][4].
Quantitative Data: Ligand Effects on Site Selectivity (Ar–Cl vs Ar–Br)
| Ligand / Precatalyst | Primary Site of Oxidative Addition | Selectivity Ratio | Preserved Halogen |
| t-BuXPhos | Ar–Br | >95:5 | Chlorine |
| XPhos | Ar–Br | >90:10 | Chlorine |
| RuPhos | Ar–Cl | >85:15 | Bromine |
| (BINAP)Pd(allyl)Cl | Ar–Cl | >95:5 | Bromine |
Self-Validating Protocol: Chemoselective Ar–Cl Amination
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the bromo-chloroarene (1.0 equiv), the secondary amine (1.2 equiv),
(1.4 equiv), and (BINAP)Pd(allyl)Cl (5 mol%). -
Reaction: Add anhydrous toluene (0.2 M) to the vial, seal with a PTFE-lined cap, and remove from the glovebox. Heat the mixture at 80 °C for 12 hours.
-
Self-Validation Checkpoint: Monitor the reaction via GC-MS. The intact bromine will present its distinct 1:1 isotopic pattern. If the M+2 peak is missing or heavily diminished relative to the parent ion, the transition state geometry was compromised (likely due to ligand oxidation or moisture), and the bromine position has reacted.
-
Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium/salts, and purify via flash chromatography.
Fig 2: Catalyst-directed site selectivity workflow for dihaloarene amination.
Frequently Asked Questions (FAQs)
Q: Why does my aryl bromide degrade when I use
Q: Can I use copper-catalyzed Ullmann coupling to bypass Pd-mediated debromination? A: No, this is a common misconception. Copper catalysts (e.g., CuI with diamine ligands) are highly active towards aryl bromides and are frequently used specifically to aminate them[5]. If your goal is to preserve the C–Br bond while aminating elsewhere on the molecule, standard Ullmann conditions will likely lead to unwanted C–N or C–O coupling at the bromine site. You must rely on orthogonal protecting groups or the chemoselective Pd-ligand systems detailed in Guide 2.
References
- Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under H2 Source: NSF PAR URL
- Source: Charles University (cuni.cz)
- Catalyst-Directed Chemoselective Double Amination of Bromo-chloro(hetero)
- Source: PMC (PubMed Central)
- Source: PMC (PubMed Central)
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. dspace.cuni.cz [dspace.cuni.cz]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enantiomeric Purity of (S)-1-(5-Bromopyridin-3-yl)ethanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when optimizing the enantiomeric purity of (S)-1-(5-Bromopyridin-3-yl)ethanamine post-synthesis. As a critical chiral intermediate in the development of advanced pharmaceutical agents, achieving high enantiomeric excess (e.e.) is paramount for ensuring final drug efficacy and safety.[1][2]
This resource is designed to be a practical, field-level guide, explaining not just the "how" but the "why" behind each experimental step, empowering you to make informed decisions to overcome common purification hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Initial Assessment & Baseline Analysis
Question 1: I have synthesized a batch of 1-(5-Bromopyridin-3-yl)ethanamine. What is the first and most critical step before attempting any enantiomeric enrichment?
Answer: The first and most crucial step is to obtain an accurate and reliable measurement of the initial enantiomeric excess (e.e.) of your crude product. Without a precise baseline, it is impossible to assess the effectiveness of any subsequent purification or resolution protocol.
The industry-standard method for this analysis is Chiral High-Performance Liquid Chromatography (HPLC) .[][4] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification.[][5]
Key Actions:
-
Develop a Chiral HPLC Method: You must develop a robust analytical method capable of baseline-resolving the (S) and (R) enantiomers.
-
Sample Preparation: Prepare your sample by dissolving a small amount of the crude material in the mobile phase to a concentration of approximately 1 mg/mL. It is often necessary to first filter the sample through a small plug of silica to remove catalyst residues and other non-soluble impurities that could damage the HPLC column.[6]
-
Quantify Peak Areas: Once separation is achieved, the e.e. is calculated from the integrated areas of the two enantiomer peaks.
Question 2: I'm having trouble separating the enantiomers using Chiral HPLC. What are the common starting points for method development?
Answer: Method development for chiral separations can be iterative.[7] Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose, are exceptionally versatile and often the first choice for separating chiral amines like yours.[5]
A systematic approach to scouting for the right conditions is most effective.[7]
| Parameter | Recommended Starting Point | Troubleshooting & Optimization |
| Chiral Column | Daicel CHIRALPAK® series (e.g., IA, IB, IC, OD-3) or equivalent polysaccharide-based CSP.[8] | If resolution is poor, screen different CSPs as the mechanism of interaction varies significantly. |
| Mobile Phase | A mixture of a non-polar alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting ratio is 90:10 (hexane:isopropanol).[6] | Systematically vary the ratio of the alcohol modifier (e.g., 95:5, 80:20). Increasing the alcohol percentage generally reduces retention time but may affect resolution. |
| Additive | For basic amines, adding a small amount of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) (e.g., 0.1% v/v) to the mobile phase is often critical. | The additive improves peak shape by minimizing tailing caused by interactions with residual acidic sites on the silica support. If peak shape is poor, this is the first parameter to adjust.[6] |
| Flow Rate | 0.5 - 1.0 mL/min for analytical columns. | Adjust for optimal balance between resolution and analysis time. |
| Temperature | Ambient (e.g., 25 °C). | Varying the temperature can sometimes improve resolution, although it is a less common primary optimization parameter. |
Section 2: Troubleshooting Low Enantiomeric Purity
Question 3: My initial analysis shows a very low e.e. (<50%), far below what my asymmetric synthesis method predicted. What are the likely causes?
Answer: A significant discrepancy between expected and observed e.e. points to potential issues either during the reaction itself or, very commonly, during the workup and isolation procedures.
Workflow for Diagnosing Low Enantiomeric Excess
Caption: Troubleshooting workflow for low enantiomeric excess.
Potential Causes & Solutions:
-
Racemic Background Reaction: The desired asymmetric catalysis may be accompanied by a non-catalyzed reaction pathway that produces a racemic product. This is often exacerbated by higher reaction temperatures.[6]
-
Solution: Try lowering the reaction temperature. While this may slow the reaction rate, it can significantly improve enantioselectivity by suppressing the undesired racemic pathway.[9]
-
-
Catalyst Integrity: The chiral catalyst or ligand may be impure, degraded, or used at an incorrect loading.
-
Solution: Verify the purity of the catalyst. If it was prepared in-house, re-characterize it. If commercial, use a fresh batch from a reputable supplier. Run a control reaction with a substrate known to give high e.e. to benchmark catalyst performance.[10]
-
-
Racemization During Workup: Chiral amines with a proton at the stereocenter are susceptible to racemization, especially under harsh pH or thermal conditions.[9]
-
Acid/Base Extraction: During aqueous workup, exposure to strongly acidic or basic conditions can facilitate racemization.[9] Solution: Use milder acids/bases for pH adjustment and minimize the time the compound spends in these aqueous phases. Ensure the temperature is kept low during extractions.
-
Distillation: Attempting to purify the amine by distillation at high temperatures can cause racemization. Solution: Avoid high-temperature distillations. If necessary, use vacuum distillation to lower the boiling point.
-
Section 3: Strategies for Enantiomeric Enrichment
Question 4: My amine has a modest e.e. (e.g., 70-90%). What is the most common and scalable method to enrich it to >99.5% e.e.?
Answer: For enriching a partially resolved amine, the most established, robust, and industrially scalable method is Diastereomeric Salt Resolution .[5][11][12]
This technique relies on a simple principle: while enantiomers have identical physical properties, diastereomers do not.[13] By reacting your racemic or enantioenriched amine with a single, pure enantiomer of a chiral acid (the "resolving agent"), you form a mixture of two diastereomeric salts.[11][14] These salts have different solubilities in a given solvent, allowing one to be selectively crystallized.[11]
Workflow for Diastereomeric Salt Resolution
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. (R)-1-(5-Bromopyridin-3-yl)ethanamine [myskinrecipes.com]
- 4. Chiral Chromatography in Pharma [phenomenex.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. shimadzu.com [shimadzu.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. advanceseng.com [advanceseng.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Metal Catalyst Remediation for (S)-1-(5-Bromopyridin-3-yl)ethanamine
Executive Summary: The Chelating Nature of the API
Purifying (S)-1-(5-Bromopyridin-3-yl)ethanamine from residual transition metals (Pd, Ru, Rh) is notoriously difficult. As a Senior Application Scientist, I frequently see standard purification methods fail with this specific scaffold. The root cause is structural: the proximity of the primary ethanamine group to the pyridine nitrogen creates a highly effective bidentate ligand. This framework forms thermodynamically stable metallacycles with transition metals. Because the resulting metal-API complex often mimics the solubility profile of the free API, physical separation techniques like crystallization are insufficient. Successful remediation requires chemisorption using scavengers that possess a higher thermodynamic affinity for the metal than the API itself.
Diagnostic Workflow
The following workflow outlines the logical progression for diagnosing and resolving metal retention issues specific to halogenated amine-pyridine scaffolds.
Workflow for diagnosing and optimizing metal scavenging in halogenated amine-pyridine APIs.
Troubleshooting Guide & FAQs
Q: Why is standard crystallization failing to remove Palladium/Ruthenium from my product? A: The target API contains both a primary amine and a pyridine nitrogen, which act together as a bidentate ligand. This forms a highly stable metal-ligand complex that co-crystallizes with the free API. To break this complex, you must use a solid-supported scavenger with a higher affinity for the metal, such as sulfur-functionalized silica, which outcompetes the nitrogen ligands 1.
Q: I am seeing dehalogenation of the 5-bromo group during the scavenging process. How do I prevent this? A: The 5-bromo position on the pyridine ring is highly susceptible to oxidative addition by residual Pd(0) species, a reaction that accelerates at the elevated temperatures typically used during scavenging (>60 °C). To prevent dehalogenation, keep the scavenging temperature below 40 °C. Alternatively, introduce a mild oxidant prior to scavenging to convert highly reactive Pd(0) into the less reactive Pd(II) state.
Q: Which solid-supported scavenger should I choose for this specific scaffold? A: For bidentate nitrogen scaffolds, sulfur-based silica scavengers are the industry standard. SiliaMetS Thiol is a robust first choice for Pd(II) removal 2. If you are dealing with Ruthenium catalysts or sterically hindered Palladium complexes (e.g., Pd(dppf)Cl₂), SiliaMetS DMT (dimercaptotriazine) is highly recommended due to its multi-dentate sulfur presentation 3.
Q: My product yield drops significantly after silica-scavenger treatment. What is happening? A: While silica matrices offer excellent thermal stability and solvent compatibility without swelling 4, the free silanol groups on the silica backbone can physisorb your primary amine via hydrogen bonding. To mitigate this, ensure the scavenger is heavily end-capped, or pre-treat the resin with a volatile tertiary amine (like triethylamine) to block active silanol sites before introducing your API.
Quantitative Scavenger Selection Data
The following table summarizes the performance of various scavengers when applied to halogenated amine-pyridine scaffolds.
| Scavenger Type | Functional Group | Target Metals | Optimal Temp | Expected API Recovery | Key Causality / Notes |
| SiliaMetS Thiol | -SH | Pd(II), Ru, Rh | 25–40 °C | >95% | High affinity for soft metals; low risk of amine physisorption. |
| SiliaMetS Thiourea | -NH-CS-NH₂ | Pd(0), Pd(II), Ru | 40–60 °C | >90% | Excellent for electron-rich metals; requires careful temp control to avoid API dehalogenation. |
| SiliaMetS DMT | Dimercaptotriazine | Ru, Hindered Pd | 25–40 °C | >92% | Multi-dentate sulfur outcompetes the API's bidentate nitrogen chelation. |
| E-PAK Radial Flow | Mixed Sorbents | Broad Spectrum | Flow-dependent | >98% | Rapid adsorption kinetics; prevents mechanical degradation of silica 5. |
Validated Experimental Protocols
To ensure a self-validating system, every protocol must include analytical checkpoints (ICP-MS for metal content and HPLC/LC-MS for API integrity).
Protocol A: Batch Scavenging with SiliaMetS Thiol
Use this protocol for lab-scale syntheses (<50 g) where Pd(II) is the primary contaminant.
-
Dissolution: Dissolve the crude (S)-1-(5-Bromopyridin-3-yl)ethanamine in a non-competing solvent (e.g., Toluene or EtOAc) at a concentration of 0.1 M.
-
Scavenger Addition: Add 4 to 8 molar equivalents of SiliaMetS Thiol relative to the calculated residual metal content (determined via preliminary ICP-MS).
-
Thermal Incubation: Stir the heterogeneous mixture at 40 °C for 4 to 12 hours. Crucial: Do not exceed 40 °C to prevent Pd(0)-mediated oxidative addition into the 5-bromo position.
-
Filtration: Filter the mixture through a pad of Celite or a medium-porosity glass frit to remove the metal-bound silica.
-
Recovery Wash: Wash the filter cake with 2 column volumes of the reaction solvent. This validates that no API is lost to physisorption on the silica backbone.
-
Validation: Concentrate the filtrate under reduced pressure. Analyze the residue via ICP-MS (Target: <10 ppm Pd) and LC-MS (Target: >95% mass balance, confirming no dehalogenation).
Protocol B: Continuous Flow Scavenging using E-PAK Cartridges
Use this protocol for pilot-scale operations or when batch mechanical stirring degrades the silica particles.
-
System Priming: Equip a continuous flow system with an E-PAK radial flow cartridge containing a sulfur-based sorbent. Flush the system with 3 column volumes of the process solvent to condition the cartridge and remove trapped air.
-
Flow Processing: Pump the crude API solution through the cartridge at a controlled flow rate (e.g., 5–10 mL/min for lab scale). The radial flow design ensures rapid adsorption kinetics suitable for pharmaceutical processing 5.
-
Breakthrough Monitoring: Collect the eluent in fractions. Monitor metal breakthrough in real-time using ICP-MS. If metal levels exceed 10 ppm, reduce the flow rate to increase residence time.
-
Elution & Recovery: Once the entire batch has been processed, flush the cartridge with 1.5 column volumes of pure solvent to recover any hold-up API within the cartridge dead volume.
References
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Organic Process Research & Development.
- SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS. FUJIFILM Wako Chemicals.
- SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Technology Networks.
- SiliaMetS - Velocity Scientific Solutions. Velocity Scientific.
- Solutions for scavenging of metal and organic impurities. Chemie Brunschwig.
Sources
Technical Support Center: Handling Hygroscopic (S)-1-(5-Bromopyridin-3-yl)ethanamine Salts
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Deliquescence and Handling of Pyridine-Ethanamine Intermediates
Welcome to the Technical Support Hub
You are likely visiting this page because your batch of (S)-1-(5-Bromopyridin-3-yl)ethanamine (often supplied as a dihydrochloride salt) has transitioned from a solid to a sticky gum or oil upon exposure to air.
This is a known physicochemical characteristic of small, chiral pyridine-ethanamine salts. The high charge density of the dihydrochloride form, combined with the hydrogen bonding potential of the pyridine ring, leads to rapid moisture sorption—a process known as deliquescence .
This guide provides immediate remediation steps, handling protocols, and long-term chemical strategies to manage this issue.
Part 1: Emergency Triage (Troubleshooting)
Q: My solid has turned into a sticky oil/gum. Is it ruined?
A: Not necessarily, but it is chemically unstable in this state. When a salt deliquesces, it dissolves in its own sorbed atmospheric water.[1] This creates a concentrated aqueous micro-environment with a very low pH (especially for HCl salts), which can catalyze hydrolysis or racemization of the chiral center over time.
Immediate Recovery Protocol:
-
Do not heat directly: Heating a deliquesced gum often degrades the amine.
-
Azeotropic Drying: Dissolve the "oil" in anhydrous ethanol or methanol. Evaporate the solvent under reduced pressure (Rotavap) to remove water azeotropically. Repeat 2-3 times.
-
Lyophilization (Freeze Drying): If the gum persists, dissolve in a minimum amount of water, freeze, and lyophilize. This restores the amorphous or semi-crystalline solid state.
Q: How do I weigh this accurately without the mass drifting?
A: You are observing "weight gain" kinetics in real-time. Standard weighing on an open balance is impossible for this compound. You must isolate the weighing environment.[2]
Protocol: The "Difference Weighing" Technique
Use this method if a glovebox is unavailable.
| Step | Action | Rationale |
| 1 | Equilibrate | Allow the container to reach room temperature before opening to prevent condensation. |
| 2 | Tare Vials | Place a sealed empty vial with a septum on the balance. Tare. |
| 3 | Transfer | In a glove bag or rapid-transfer zone, move the approximate amount of salt into the vial and seal immediately. |
| 4 | Weigh Sealed | Weigh the sealed vial containing the solid. Record Mass A. |
| 5 | Dispense | Inject solvent through the septum to dissolve the solid inside the vial, then withdraw the solution. |
| 6 | Back-Weigh | Weigh the empty (or rinsed/dried) vial with the septum. Record Mass B. |
| 7 | Calculate | Mass = (Mass A - Mass B). |
Part 2: Prevention & Handling Workflows
To prevent degradation, you must control the thermodynamic drive for water uptake. This is visualized in the workflow below.
Workflow: Hygroscopic Material Handling
Figure 1: Decision matrix for handling hygroscopic amine salts. Note that once deliquescence occurs, drying must precede any chemical use to ensure stoichiometry.
Part 3: The Long-Term Fix (Salt Selection)
Q: Why is this happening?
A: You are likely using the Dihydrochloride (2HCl) salt. The molecule contains two basic nitrogen centers: the primary amine and the pyridine ring.
-
Lattice Energy: The HCl lattice energy is often insufficient to overcome the hydration energy of the ions.
-
Acidity: The high acidity of the dihydrochloride attracts atmospheric moisture aggressively.
Q: Can I switch to a better salt?
A: Yes. Switching the counter-ion is the most effective engineering control. We recommend screening "soft" anions that form less hygroscopic lattices.
Recommended Alternative Counter-ions
| Counter-ion | Hygroscopicity Risk | Crystallinity Potential | Notes |
| Hydrochloride (Cl-) | High (Critical) | Variable | Standard supply form, but often deliquescent. |
| Tosylate (TsO-) | Low | High | Aromatic stacking between Tosylate and Pyridine often stabilizes the lattice. |
| Fumarate | Low to Moderate | Moderate | Often forms stable, non-hygroscopic hemi-salts. |
| Tartrate | Moderate | High | Good for chiral resolution, but can form variable hydrates [1]. |
Salt Screening Logic
Use this logic to select a replacement form if the HCl salt is failing in your process.
Figure 2: Strategic workflow for replacing the hygroscopic HCl salt with a more stable alternative.
Part 4: Analytical Characterization (DVS)
Q: How do I prove the material is stable/unstable?
A: You must determine the Critical Relative Humidity (CRH) using Dynamic Vapor Sorption (DVS) . Do not rely on TGA (Thermogravimetric Analysis) alone, as TGA only measures current water content, not the capacity to absorb water.
Standard DVS Protocol for (S)-1-(5-Bromopyridin-3-yl)ethanamine
-
Sample Prep: Load 10–20 mg of sample into the DVS quartz pan.
-
Drying Cycle: Heat to 40°C at 0% RH for 60 minutes to establish "Dry Mass" (
). -
Sorption Scan: Ramp RH from 0% to 90% in 10% increments.
-
Equilibrium Criteria: dm/dt < 0.002% per minute.
-
-
Desorption Scan: Ramp back down from 90% to 0%.
-
Analysis:
-
Reversible Hysteresis: Indicates channel hydrate formation (common in Tartrates).
-
Exponential Mass Gain: Indicates deliquescence (common in HCl salts).
-
CRH Point: The RH % where mass gain becomes vertical/exponential. Store your material below this RH.
-
References
-
Reutzel, S. M., & Russell, V. A. (1998).[3] Origins of the unusual hygroscopicity observed in LY297802 tartrate. Journal of Pharmaceutical Sciences. Link
-
USP General Chapter <1241>. Water-Solid Interactions in Pharmaceutical Systems. United States Pharmacopeia.[4] Link
-
FDA Guidance for Industry. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Link
-
Surface Measurement Systems. Dynamic Vapor Sorption (DVS) Overview and Theory. Link
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. IUPAC/Wiley-VCH. (Standard Reference Text).
Sources
Technical Guide: Resolving Emulsions in Pyridine-Amine Reaction Work-ups
To: Research Scientists, Process Chemists, and Medicinal Chemistry Teams From: Senior Application Scientist, Separation Technologies Subject: Troubleshooting Phase Separation Issues in Pyridine-Rich Matrices
The Core Problem: Why Pyridine Emulsions Persist
Pyridine is a "bad actor" in liquid-liquid extraction because of its amphiphilic nature .[1][2] It possesses a dipole moment of 2.2 D and is miscible in both water and most organic solvents.[1][2]
In reaction mixtures involving amines (e.g., acylations, sulfonylations), pyridine often serves as both solvent and base.[1] When you attempt an aqueous work-up, pyridine does not simply partition; it sits at the interface, lowering surface tension and stabilizing water droplets within the organic phase.[1] This creates the dreaded "rag layer" or stable emulsion.[2]
This guide prioritizes chemical removal (changing the species) over physical separation (waiting/centrifuging), as removing the surfactant (pyridine) is the only way to permanently break the emulsion.
Decision Matrix: Selecting Your Protocol
Do not blindly apply a fix. Use this logic flow to determine the safe method for your specific product.
Figure 1: Decision tree for selecting the appropriate pyridine removal strategy based on product stability.
Protocol A: The Acid Wash (Protonation)
Best for: Neutral products, carboxylic acids, or acid-stable protecting groups (e.g., Boc).[1]
The Mechanism:
Pyridine (
Step-by-Step:
-
Dilute: Ensure your organic layer (reaction mixture) is well-diluted with your extraction solvent (EtOAc is preferred over DCM to avoid density issues).[1][2][3]
-
Wash: Add 1M HCl (aqueous) to the separatory funnel.
-
Ratio: Use roughly 1:1 volume relative to the organic phase.[2]
-
-
Shake: Vigorous shaking is permitted here; the protonation is rapid.
-
Test: Check the pH of the aqueous layer. It must remain acidic (pH < 2).[1][2] If the pH rises, the pyridine has consumed the acid; add more HCl.
-
Separate: Drain the aqueous layer.[1][2] The emulsion should be gone.[2][4]
CRITICAL WARNING: Do not use this if your product is an amine.[1][2] You will protonate your product, rendering it water-soluble, and wash it away with the waste.[1]
Protocol B: The Copper(II) Sulfate Wash
Best for: Basic products (Amines), acid-sensitive compounds (e.g., acetals, silyl ethers).[1]
The Mechanism:
Copper(II) ions act as a Lewis acid, coordinating with pyridine to form a water-soluble complex:
Visual Indicator: This method is self-indicating.[1][2] The aqueous solution changes from pale blue to deep violet/royal blue as it captures pyridine.[2]
Step-by-Step:
-
Preparation: Prepare a saturated (approx. 10% w/v) aqueous solution of Copper(II) Sulfate (
). -
First Wash: Add the
solution to your separatory funnel containing the organic layer.[2] -
Agitate: Shake gently.
-
Observe: The aqueous layer will turn deep purple.[1][2][5] Drain it.[1][2][6]
-
Repeat: Add fresh
solution. Shake and drain. -
Endpoint: Repeat until the aqueous layer remains pale blue , indicating no free pyridine remains to complex with the copper.[1][2]
Troubleshooting Note: If your product is a strong chelator (e.g., a diamine or contains a pyridine moiety itself), it may also bind copper.[1] In this case, use Protocol C .
Protocol C: The "Prevention" Method (Azeotropic Removal)
Best for: Cases where work-up is impossible due to massive emulsions or product sensitivity.
If you cannot wash the pyridine out, you must remove it before adding water.[1][2] Pyridine forms azeotropes with hydrocarbon solvents, allowing you to pump it off at lower temperatures than its boiling point (
Data: Pyridine Azeotropes
| Solvent | Boiling Point (Pure) | Azeotrope BP with Pyridine | % Pyridine in Azeotrope |
| Toluene | 110.6°C | ~110°C | ~20% |
| Heptane | 98.4°C | ~95°C | ~25% |
| Water | 100°C | 92.6°C | 57% |
Step-by-Step:
-
Concentrate: Evaporate the reaction mixture to a minimum volume on a rotary evaporator.
-
Evaporate: Rotovap to dryness. The toluene will carry the pyridine with it.[7]
-
Repeat: Perform this "co-evaporation" 2-3 times [3].
-
Work-up: Re-dissolve the now pyridine-free residue in your extraction solvent and proceed with a standard water/brine wash.[1][2]
FAQ: Physical Emulsion Breaking
Q: I've already added water, I can't use acid/copper, and I have a stubborn rag layer. What now?
If the chemical methods are unavailable, use these physical techniques in order of severity:
-
The Brine Bomb: Add saturated NaCl (brine).[1][2][8]
-
Why: This increases the ionic strength of the aqueous layer (
), increasing the density difference between phases and "salting out" organic molecules [4].
-
-
Filtration (The Solid Stabilizer):
-
Time & Gravity:
-
Action: If volume allows, transfer to a centrifuge tube and spin at 2000-3000 RPM for 5 minutes. This is the definitive physical solution.[2]
-
References
-
University of Rochester. (n.d.).[1][2] Workup Troubleshooting: How to Manage an Emulsion. Not Voodoo.[1][2][3] Retrieved from [Link]
-
MIT OpenCourseWare. (2010).[1][2][6] Reaction Work-Up I: Extracting, Washing and Drying.[1][2] Digital Lab Techniques Manual.[1][2][6] Retrieved from [Link]
-
Chakravarty, S. (2014).[1][2] What is best method to remove pyridine from a reaction mixture? ResearchGate.[1][2][7][9] Retrieved from [Link]
-
AZoM. (2018).[1][2] Techniques for Emulsion Breaking for Oil in Water Solvent Extractions.[1][2] Retrieved from [Link]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Workup [chem.rochester.edu]
- 4. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Chiral HPLC Methods for Determining Enantiomeric Excess of (S)-1-(5-Bromopyridin-3-yl)ethanamine: A Comparative Guide
As a Senior Application Scientist, developing a robust chiral high-performance liquid chromatography (HPLC) method requires more than trial and error; it demands a fundamental understanding of the target molecule’s physicochemical properties.
The molecule (S)-1-(5-Bromopyridin-3-yl)ethanamine is a critical chiral building block in pharmaceutical development. Chromatographically, it presents a unique dual-challenge:
-
A Primary Amine (-NH₂): Highly polar and prone to strong hydrogen bonding.
-
A Pyridine Ring: Contains a basic nitrogen (pKa ~5.2) that aggressively interacts with residual acidic silanols on silica-based stationary phases, causing severe peak tailing.
-
A Bromine Substituent: Adds steric bulk and polarizability, which can be leveraged for halogen bonding and
interactions.
This guide objectively compares the two most effective Chiral Stationary Phase (CSP) platforms for this molecule: Crown Ether-based CSPs and Polysaccharide-based CSPs . By understanding the causality behind the mobile phase additives and stationary phase chemistries, scientists can ensure a self-validating, highly reproducible system for determining enantiomeric excess (ee).
Method Selection & Chromatographic Rationale
The selection of the CSP dictates the entire thermodynamic environment of the separation. Below is the decision-making workflow for primary amine resolution.
Workflow for selecting chiral HPLC methods for 1-(5-Bromopyridin-3-yl)ethanamine.
Platform A: Crown Ether-Based CSPs (CROWNPAK CR-I(+))
The Mechanistic Causality
Crown ether columns, such as CROWNPAK CR-I(+), utilize an immobilized chiral 18-crown-6 ether. The chiral recognition is driven by host-guest complexation , where the crown ether cavity specifically encapsulates a protonated primary amine (-NH₃⁺) [1].
Because complexation strictly requires the amine to be protonated, the mobile phase must be highly acidic (pH 1.0–2.0, typically using Perchloric acid, HClO₄). However, at this pH, the pyridine nitrogen of 1-(5-Bromopyridin-3-yl)ethanamine will also protonate, creating a dicationic species. This massive increase in polarity can cause the analyte to elute too quickly. To counteract this, the immobilized nature of the CR-I(+) column allows the addition of organic modifiers (like Methanol or Acetonitrile) to modulate retention time without stripping the chiral selector [2].
Host-guest complexation mechanism between protonated primary amines and crown ether CSPs.
Experimental Protocol A: Crown Ether Workflow
-
Column: CROWNPAK CR-I(+) (4.6 mm × 150 mm, 5 µm).
-
Mobile Phase Preparation: Prepare an aqueous solution of pH 1.5 using Perchloric acid (HClO₄). Mix 85% of this aqueous solution with 15% Methanol (HPLC grade). Degas thoroughly.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C (Lowering to 10 °C can drastically increase resolution if baseline separation is not achieved).
-
Detection: UV at 254 nm or 280 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.
Platform B: Polysaccharide-Based CSPs (CHIRALPAK IG)
The Mechanistic Causality
Polysaccharide columns, such as CHIRALPAK IG (immobilized amylose tris(3-chloro-5-methylphenylcarbamate)), rely on a combination of hydrogen bonding, dipole-dipole interactions, and
When analyzing basic amines in Normal Phase (Hexane/Isopropanol), the free pyridine and amine groups will interact destructively with the acidic silanol groups (Si-OH) on the underlying silica support. Causality: If these interactions are not suppressed, the peaks will smear and tail indefinitely. Therefore, a basic modifier—specifically 0.1% Diethylamine (DEA) or Ethanolamine—is absolutely mandatory. The DEA competitively binds to the silanols, masking them and allowing the analyte to interact solely with the chiral selector, ensuring sharp, symmetrical peaks[4].
Experimental Protocol B: Normal Phase Workflow
-
Column: CHIRALPAK IG (4.6 mm × 250 mm, 5 µm).
-
Mobile Phase Preparation: Mix Hexane / Isopropanol / Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). Note: Always add DEA to the organic modifier before mixing with hexane to ensure homogeneity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in Hexane/Isopropanol (80:20) to a concentration of 1.0 mg/mL.
Quantitative Performance Comparison
The following table summarizes the expected performance metrics for both platforms when analyzing basic 1-arylethylamines.
| Parameter | CROWNPAK CR-I(+) (Crown Ether) | CHIRALPAK IG (Polysaccharide) |
| Primary Mechanism | Host-Guest Complexation (-NH₃⁺) | H-Bonding, |
| Mobile Phase | H₂O (pH 1.5 HClO₄) / MeOH (85:15) | Hexane / IPA / DEA (80:20:0.1) |
| Expected Resolution ( | > 2.5 (Baseline, highly specific) | 1.5 – 2.0 (Dependent on sterics) |
| Tailing Factor ( | 1.1 – 1.3 (Excellent for amines) | 1.2 – 1.6 (Requires DEA to control) |
| Elution Order Predictability | High (D-enantiomer typically elutes first) | Low (Empirical determination required) |
| Preparative Scalability | Poor (Aqueous/acidic, hard to recover) | Excellent (Volatile organic solvents) |
System Suitability & Self-Validation
To ensure scientific integrity and trustworthiness, the chosen protocol must operate as a self-validating system prior to reporting the enantiomeric excess of the (S)-enantiomer.
-
Racemic Standard Verification: Always inject a racemic standard of 1-(5-Bromopyridin-3-yl)ethanamine first. The system is only valid if the Resolution (
) between the (R) and (S) peaks is . -
Tailing Factor Control: Calculate the tailing factor (
) at 5% peak height. If on the Polysaccharide column, increase the DEA concentration to 0.2% to ensure complete silanol masking. -
Carryover Assessment: Basic amines are notorious for adsorbing to stainless steel injector needles and tubing. Inject a blank (diluent only) immediately after a high-concentration sample to verify zero carryover.
References
-
Chiral column takes the crown for supercritical enantioseparation of primary amines Wiley Analytical Science (2023). URL:[Link]
-
Daicel CROWNPAK Crown Ether Chiral Columns Element Lab Solutions (Product & Application Literature). URL:[Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) National Center for Biotechnology Information (NCBI) / PMC (2021). URL:[Link]
-
Temperature and eluent composition effects on enantiomer separation of carvedilol by high-performance liquid chromatography on immobilized amylose-based chiral stationary phases National Center for Biotechnology Information (NCBI) / PMC (2019). URL:[Link]
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of (S)-1-(5-Bromopyridin-3-yl)ethanamine
This guide provides an in-depth analysis and spectral assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the chiral intermediate, (S)-1-(5-Bromopyridin-3-yl)ethanamine. This compound is a valuable building block in medicinal chemistry, and a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals. This document offers a detailed, predicted spectral assignment, a comparative analysis with a structurally similar, non-brominated analog, and a comprehensive experimental protocol for acquiring high-quality NMR data.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a compound. For a molecule such as (S)-1-(5-Bromopyridin-3-yl)ethanamine, with its distinct aromatic and aliphatic regions, NMR is crucial for confirming its identity and purity.
Predicted ¹H and ¹³C NMR Spectral Data of (S)-1-(5-Bromopyridin-3-yl)ethanamine
Due to the limited availability of publicly accessible, experimentally verified spectra for (S)-1-(5-Bromopyridin-3-yl)ethanamine, the following assignments are predicted based on established principles of NMR spectroscopy, including substituent effects on the pyridine ring and analysis of analogous structures.[1] These predictions provide a robust framework for interpreting experimentally acquired data.
The structure with atom numbering for NMR assignment is presented below:
Figure 1. Structure of (S)-1-(5-Bromopyridin-3-yl)ethanamine with atom numbering for NMR assignments.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of (S)-1-(5-Bromopyridin-3-yl)ethanamine in a common deuterated solvent like CDCl₃ would display signals corresponding to the aromatic protons of the pyridine ring and the protons of the ethylamine side chain.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| H-2 | ~8.55 | d | J ≈ 2.0 Hz |
| H-4 | ~7.80 | t | J ≈ 2.0 Hz |
| H-6 | ~8.65 | d | J ≈ 2.0 Hz |
| H-7 (CH) | ~4.20 | q | J ≈ 6.5 Hz |
| H-8 (CH₃) | ~1.45 | d | J ≈ 6.5 Hz |
| NH₂ | ~1.70 | br s | - |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals for the carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~148.5 |
| C-3 | ~142.0 |
| C-4 | ~135.0 |
| C-5 | ~121.0 |
| C-6 | ~150.0 |
| C-7 (CH) | ~50.0 |
| C-8 (CH₃) | ~25.0 |
Comparative Analysis: The Influence of the Bromine Substituent
Predicted ¹H NMR Spectral Data for (S)-1-(pyridin-3-yl)ethanamine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| H-2 | ~8.50 | d | J ≈ 2.0 Hz |
| H-4 | ~7.70 | dt | J ≈ 8.0, 2.0 Hz |
| H-5 | ~7.30 | ddd | J ≈ 8.0, 5.0, 1.0 Hz |
| H-6 | ~8.60 | dd | J ≈ 5.0, 1.5 Hz |
| H-7 (CH) | ~4.15 | q | J ≈ 6.5 Hz |
| H-8 (CH₃) | ~1.40 | d | J ≈ 6.5 Hz |
| NH₂ | ~1.65 | br s | - |
Discussion of Substituent Effects
The introduction of a bromine atom at the 5-position of the pyridine ring in (S)-1-(5-Bromopyridin-3-yl)ethanamine is expected to have the following effects on the NMR spectra compared to its non-brominated counterpart:
-
¹H NMR: The most significant change is anticipated for the proton at C-4, which is meta to the bromine. The bromine atom's electron-withdrawing inductive effect and its through-space magnetic anisotropy will likely cause a downfield shift of the H-4 signal. The signals for H-2 and H-6 are also expected to be shifted slightly downfield. The coupling pattern of the aromatic region simplifies significantly due to the substitution at C-5, with the disappearance of the ortho and meta couplings involving H-5.
-
¹³C NMR: The carbon directly attached to the bromine atom (C-5) will experience a significant upfield shift due to the "heavy atom effect".[2] The other ring carbons will be influenced to a lesser extent, with C-4 and C-6 likely showing the most noticeable downfield shifts due to the electron-withdrawing nature of bromine.
Experimental Protocol for NMR Analysis
This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of (S)-1-(5-Bromopyridin-3-yl)ethanamine.
Figure 2. A generalized workflow for acquiring and processing NMR data.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of (S)-1-(5-Bromopyridin-3-yl)ethanamine for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. For quantitative purposes, an internal standard such as tetramethylsilane (TMS) can be added.
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.
NMR Instrument Parameters
The following are general guidelines for setting up ¹H and ¹³C NMR experiments on a standard NMR spectrometer (e.g., 400 MHz).
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds to ensure good resolution.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans for a sample of this concentration should provide an adequate signal-to-noise ratio.
¹³C NMR Acquisition:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to provide a spectrum with single lines for each carbon.
-
Spectral Width: Typically 0 to 200 ppm.[2]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak can be used as a secondary reference.
-
Integration: For the ¹H NMR spectrum, integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak in the spectrum.
Conclusion
This guide provides a detailed, predicted ¹H and ¹³C NMR spectral assignment for (S)-1-(5-Bromopyridin-3-yl)ethanamine, a crucial intermediate in pharmaceutical research. By comparing its predicted spectra with that of its non-brominated analog, the significant influence of the bromine substituent on the chemical shifts and coupling patterns of the pyridine ring is highlighted. The comprehensive experimental protocol outlined herein offers a standardized approach for researchers to obtain high-quality, reproducible NMR data for this and similar compounds, thereby ensuring accurate structural verification and purity assessment in their drug discovery and development endeavors.
References
-
Wiley. (n.d.). KnowItAll NMR Spectral Library Collection. Wiley Science Solutions. Retrieved from [Link]
-
Cologne University. (n.d.). NMRshiftDB. re3data.org. Retrieved from [Link]
-
Wang, J.-J., et al. (2025). NMRexp: A database of 3.3 million experimental NMR spectra. PMC. Retrieved from [Link]
-
Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701–708.
- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(38), 12796–12807.
- Krzysztof, O., & Lech, S. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 103–110.
- Chen, D. X., et al. (2008). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Tetrahedron Letters, 49(26), 4147–4148.
-
University of Guelph. (n.d.). NMR Links and Resources. Advanced Analysis Centre. Retrieved from [Link]
- Abraham, R. J., Warne, M. A., & Griffiths, L. (1997). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (10), 2151–2158.
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-1-(Pyridin-3-yl)ethanamine. PubChem. Retrieved from [Link]
- Sureshbabu, P., et al. (2021). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. RSC Medicinal Chemistry, 12(8), 1361–1372.
Sources
A Comparative Guide to the Biological Activity of (S)- and (R)-1-(5-Bromopyridin-3-yl)ethanamine Isomers
Introduction: The Critical Role of Chirality in Drug Efficacy
In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, can lead to significant differences in biological activity between its enantiomers.[1][2][3] These stereoisomers, designated as (S) and (R) forms, often interact differently with the chiral environments of biological systems, such as enzyme active sites and receptor binding pockets.[1][2][3] This guide provides a comparative analysis of the known and inferred biological activities of the (S) and (R)-enantiomers of 1-(5-bromopyridin-3-yl)ethanamine, a key building block in modern medicinal chemistry.
Comparative Biological Activity: A Focus on the (R)-Isomer
Current scientific literature and commercial applications strongly indicate that the biological significance of 1-(5-bromopyridin-3-yl)ethanamine lies predominantly with its (R)-enantiomer.
(R)-1-(5-Bromopyridin-3-yl)ethanamine: A Privileged Scaffold for Kinase Inhibitors
The (R)-isomer is a well-established and crucial chiral intermediate in the development of targeted cancer therapies, specifically as a component of various kinase inhibitors.[4] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[5] The enantiomeric purity of (R)-1-(5-bromopyridin-3-yl)ethanamine is considered critical for the optimal biological activity and selectivity of the final drug candidate.[4] It is frequently employed in the synthesis of pyridine-based bioactive molecules where the (R)-configuration is reported to enhance binding affinity to the active sites of specific enzymes.[4]
While specific quantitative data for the standalone (R)-isomer is not published, its incorporation into numerous patented kinase inhibitors underscores its importance. The likely mechanism of action for compounds derived from this intermediate involves competitive binding at the ATP site of the target kinase.
(S)-1-(5-Bromopyridin-3-yl)ethanamine: An Unexplored Entity
In stark contrast to its (R)-counterpart, there is a notable absence of information regarding the biological activity of (S)-1-(5-bromopyridin-3-yl)ethanamine in the public domain. This suggests that in the context of kinase inhibition, the (S)-isomer likely exhibits significantly lower potency or may be inactive altogether. This is a common phenomenon in stereospecific drug-target interactions, where one enantiomer fits optimally into a binding site while the other does not.
Illustrative Data Presentation
To facilitate a direct comparison, should experimental data become available, the following table provides a template for organizing key inhibitory activity metrics.
| Isomer | Target Kinase | IC50 (nM) | Notes |
| (S)-1-(5-Bromopyridin-3-yl)ethanamine | e.g., EGFR, VEGFR2 | Data Not Available | Expected to be significantly higher than the (R)-isomer. |
| (R)-1-(5-Bromopyridin-3-yl)ethanamine | e.g., EGFR, VEGFR2 | Data Not Available | As a synthetic intermediate, its intrinsic activity is not typically reported. The final compounds containing this moiety show high potency. |
Potential Activity at Nicotinic Acetylcholine Receptors (nAChRs)
Given the pyridine core of 1-(5-bromopyridin-3-yl)ethanamine, another potential area of biological activity is at nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. Stereochemistry is known to play a crucial role in the binding affinity and functional activity of ligands at different nAChR subtypes. For instance, studies on other chiral molecules have demonstrated stereoselective binding to nAChR subtypes.
A comprehensive evaluation of both the (S) and (R) isomers at various nAChR subtypes would be necessary to determine if they exhibit any activity and if there is a stereochemical preference.
Illustrative Data Presentation for nAChR Binding
| Isomer | nAChR Subtype | Ki (nM) | Functional Activity (Agonist/Antagonist) |
| (S)-1-(5-Bromopyridin-3-yl)ethanamine | e.g., α4β2, α7 | Data Not Available | To be determined |
| (R)-1-(5-Bromopyridin-3-yl)ethanamine | e.g., α4β2, α7 | Data Not Available | To be determined |
Experimental Protocols for Comparative Analysis
To empirically determine and compare the biological activities of the (S) and (R) isomers, the following standardized in vitro assays are recommended.
In Vitro Kinase Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of a compound against a specific kinase.
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Detailed Steps:
-
Compound Preparation: Prepare serial dilutions of both (S)- and (R)-1-(5-bromopyridin-3-yl)ethanamine in 100% DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the test compounds, a master mix of the target kinase and its specific substrate in kinase reaction buffer.
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Allow the reaction to proceed at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Generation: Stop the reaction and measure the amount of ADP produced using a commercially available kit such as ADP-Glo™. This involves converting the ADP to ATP and then using a luciferase/luciferin system to generate a luminescent signal.
-
Data Analysis: The luminescence is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Radioligand Binding Assay for nAChR Affinity
This protocol outlines a method to determine the binding affinity of the isomers to a specific nAChR subtype.
Caption: Workflow for Radioligand Binding Assay.
Detailed Steps:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the nAChR subtype of interest.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]epibatidine) and varying concentrations of the unlabeled test compounds ((S)- and (R)-isomers).
-
Incubation: Allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation to determine the binding affinity.
Conclusion and Future Directions
The available evidence strongly suggests that the biological activity of 1-(5-bromopyridin-3-yl)ethanamine as a precursor for kinase inhibitors is highly dependent on its stereochemistry, with the (R)-isomer being the preferred enantiomer. The lack of data for the (S)-isomer implies it is likely less active in this context.
To provide a definitive comparison, head-to-head experimental evaluation of both enantiomers is necessary. The protocols outlined in this guide provide a robust framework for such investigations. Future research should focus on:
-
Direct comparative in vitro kinase assays against a panel of relevant kinases.
-
Radioligand binding and functional assays to explore potential activity at nAChR subtypes.
-
In vivo studies to assess the pharmacokinetic and pharmacodynamic properties of each isomer.
A comprehensive understanding of the stereospecific biological activities of (S)- and (R)-1-(5-bromopyridin-3-yl)ethanamine will be invaluable for the rational design of more selective and efficacious therapeutic agents.
References
- Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Journal of Pharmaceutical Research, 14(2), 133-138.
- McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.
-
MySkinRecipes. (n.d.). (R)-1-(5-Bromopyridin-3-yl)ethanamine. Retrieved from [Link]
- Lough, W. J., & Wainer, I. W. (Eds.). (2002). Chirality in drug design and development. John Wiley & Sons.
- Kozak, J., & Szymański, P. (2022). Chirality Perspective in Drug Design and Development.
- US Patent US20060116519A1. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (2022). Pharmacological Research, 176, 106037.
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- 3. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-1-(5-Bromopyridin-3-yl)ethanamine [myskinrecipes.com]
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Publish Comparison Guide: Determining the Absolute Configuration of Pyridine Ethanamines
Executive Summary
For researchers and drug development professionals, the unambiguous determination of absolute configuration (AC) is a critical regulatory and pharmacological requirement. Pyridine ethanamines—a class of flexible, chiral molecules that includes potent N-methyl-D-aspartate (NMDA) receptor antagonists like lanicemine and AR-R 15896AR—present unique stereochemical challenges[1],[2]. Because enantiomers of these compounds exhibit vastly different neuropharmacological profiles, assigning their 3D spatial arrangement with absolute certainty is non-negotiable[2].
This guide objectively compares the gold standard—Single-Crystal X-ray Diffraction (SCXRD) —against modern chiroptical alternatives, specifically Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) . By analyzing the causality behind experimental choices, we provide a self-validating framework for selecting and executing the optimal analytical workflow.
Methodological Comparison: Quantitative Performance Data
The selection of an AC determination method depends heavily on the physical state of the pyridine ethanamine, the presence of heavy atoms, and the molecule's conformational flexibility[3],[4]. The table below summarizes the key performance indicators for each technique.
| Technique | Sample Requirement | Key Data Output | Throughput | Confidence Metric | Primary Limitation |
| SCXRD (Mo-Kα) | High-quality single crystal (Heavy atom salt) | 3D molecular structure | Low | Flack Parameter ( | Requires crystallization and heavy atom derivatization. |
| SCXRD (Cu-Kα) | High-quality single crystal (Free base) | 3D molecular structure | Low | Flack Parameter ( | High susceptibility to radiation damage; strict crystal quality needs. |
| VCD | Solution or neat liquid (mg scale) | 3N-6 Vibrational transitions | Medium | Cai-factor / ESI (>95%) | Requires computationally intensive DFT conformational searches. |
| ECD | Dilute solution (µg scale) | Electronic transitions (UV-Vis) | High | Spectral Overlap Integral | Highly ambiguous for flexible molecules due to conformer averaging. |
| NMR (Mosher's) | Solution (mg scale) | High | Conformational Model Fit | Indirect method; requires reactive functional groups (e.g., -OH, -NH2). |
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
X-ray crystallography remains the only direct, absolute method for AC determination[3]. It relies on the phenomenon of anomalous dispersion—the slight phase shift that occurs when X-rays are absorbed and re-emitted by atoms.
The Causality of Radiation and Derivatization
Pyridine ethanamines in their free base form consist entirely of "light" atoms (C, H, N, O, F). The anomalous dispersion signal (
-
Change the Radiation: Utilize Copper (Cu-Kα,
Å) radiation, which interacts more strongly with light atoms, generating a measurable anomalous signal.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Change the Molecule (Salt Formation): Because pyridine ethanamines possess a basic amine, they readily form salts. Reacting the free base with HCl, HBr, or chiral acids (like mandelic acid) serves a dual purpose: it induces crystallization in otherwise oily compounds, and it introduces a "heavy" atom (Cl, Br) that provides a massive anomalous scattering center, allowing for definitive AC assignment even with standard Mo-Kα sources[2],[5].
Decision matrix for absolute configuration assignment of pyridine ethanamines.
SCXRD Self-Validating Protocol
-
Salt Formation & Crystallization: Dissolve the enantiopure pyridine ethanamine in a minimal amount of diethyl ether. Add 1.1 equivalents of ethereal HCl. Collect the resulting precipitate and recrystallize via slow vapor diffusion (e.g., methanol/pentane) to yield diffraction-quality single crystals[2].
-
Data Collection: Mount the crystal on a diffractometer equipped with a Cryostream. Causality: Data must be collected at 100 K to minimize thermal atomic displacement parameters, thereby maximizing the high-angle diffraction intensity required for accurate anomalous dispersion measurement.
-
Refinement & Flack Parameter Validation: Refine the structure using full-matrix least-squares on
. The system is self-validating via the Flack parameter ( )[5].-
Pass:
with an estimated standard deviation (esd) . The absolute configuration is definitively established. -
Fail:
(inverted structure) or (racemic twin).
-
The Solution-State Alternative: Vibrational Circular Dichroism (VCD)
When pyridine ethanamines refuse to crystallize, chiroptical spectroscopy is required[6]. While ECD is highly sensitive to the pyridine chromophore, the ethanamine backbone is highly flexible. Causality: In ECD, this flexibility results in an experimental spectrum that is an average of a few broad electronic transitions from multiple conformers, often leading to ambiguous or incorrect AC assignments[6].
VCD overcomes this by probing the
Computational and experimental workflow for VCD spectral overlap analysis.
VCD Self-Validating Protocol
-
Experimental Acquisition: Dissolve
mg of the pyridine ethanamine in . Record the IR and VCD spectra using an FT-VCD spectrometer (e.g., 4 resolution, 4-8 hour collection time to ensure a high signal-to-noise ratio). -
Conformational Search: Perform a molecular mechanics (MM) conformational search to identify all low-energy conformers within a 5 kcal/mol window.
-
DFT Optimization & Calculation: Optimize the geometry of each conformer using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level. Calculate the vibrational frequencies and magnetic/electric dipole rotational strengths[6].
-
Boltzmann Weighting: Causality: Because the sample is a thermodynamic ensemble in solution, the theoretical spectrum must be constructed by weighting the calculated spectrum of each conformer according to its Boltzmann population.
-
-
Pass: A Cai-factor or Enantiomeric Similarity Index (ESI) yielding a confidence level of
self-validates the absolute configuration assignment[7].
-
Conclusion
While SCXRD remains the undisputed gold standard for determining the absolute configuration of pyridine ethanamines, its reliance on high-quality crystals and heavy-atom derivatization can be a significant bottleneck[3],[5]. For molecules like lanicemine derivatives that resist crystallization, VCD provides a highly robust, self-validating alternative that outperforms ECD by leveraging the rich structural data embedded in vibrational transitions[7],[1]. By strictly adhering to Flack parameter thresholds in SCXRD and spectral overlap confidence scores in VCD, researchers can ensure absolute scientific integrity in their stereochemical assignments.
References
1.[3] A Researcher's Guide to Confirming the Absolute Stereochemistry of Chiral 2,3-Dihydrofuro[3,2-c]pyridines - Benchchem. 2.[6] Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - MDPI. 3.[7] Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC. 4.[1] Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC. 5.[2] Syntheses and N-methyl-D-aspartate Receptor Antagonist Pharmacology of Fluorinated Arylcycloheptylamines - ResearchGate. 6.[5] Memorial Issue Dedicated to Dr. Howard D. Flack: The Man behind the Flack Parameter - MDPI. 7.[4] Confirming the Absolute Configuration of 2-(pyridin-2-yl)propan-1-ol: A Comparative Guide to Key Analytical Methods - Benchchem.
Sources
- 1. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Chemistry | Special Issue : Memorial Issue Dedicated to Dr. Howard D. Flack: The Man behind the Flack Parameter [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Pyridine Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated pyridine amines are a class of heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide range of pharmaceutical and agrochemical agents. Their structural characterization is a critical step in drug discovery and development, ensuring the identity and purity of synthesized molecules. Mass spectrometry (MS) is an indispensable tool for this purpose, providing detailed information about a molecule's structure through the analysis of its fragmentation patterns. This guide offers an in-depth, objective comparison of the mass spectrometric behavior of isomeric brominated pyridine amines, supported by experimental data and established fragmentation principles. We will explore how the substitution pattern of the bromine and amine groups on the pyridine ring influences the resulting mass spectra, with a focus on electron ionization (EI) and electrospray ionization (ESI) techniques.
The Signature of Bromine: The Isotopic Pattern
A key characteristic in the mass spectrum of any bromine-containing compound is the distinctive isotopic pattern of the molecular ion. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[1][2][3] This results in a pair of peaks for the molecular ion (M and M+2) that are separated by two mass-to-charge units (m/z) and have a relative intensity ratio of approximately 1:1.[4][5] This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule and is invaluable for the initial identification of these compounds.
Electron Ionization (EI) Mass Spectrometry: A Comparative Fragmentation Analysis of Isomers
Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This provides a detailed "fingerprint" of the molecule's structure. Here, we compare the EI mass spectra of two common brominated pyridine amine isomers: 2-amino-5-bromopyridine and 4-amino-3-bromopyridine.
2-Amino-5-bromopyridine
The mass spectrum of 2-amino-5-bromopyridine is characterized by a prominent molecular ion peak cluster at m/z 172/174.[6][7] The fragmentation of this isomer is primarily driven by the loss of small, stable neutral molecules from the pyridine ring and the amino group.
A proposed fragmentation pathway for 2-amino-5-bromopyridine is as follows:
Caption: Proposed EI fragmentation of 2-amino-5-bromopyridine.
A key fragmentation step is the loss of a hydrogen cyanide (HCN) molecule, a characteristic fragmentation of pyridine and its derivatives, leading to the formation of a radical cation at m/z 145/147.[8] Another significant fragmentation pathway involves the loss of the bromine radical, resulting in an ion at m/z 93.
4-Amino-3-bromopyridine
The EI mass spectrum of 4-amino-3-bromopyridine also displays the characteristic molecular ion cluster at m/z 172/174.[9][10] However, the relative intensities of the fragment ions differ from those of the 2-amino-5-bromo isomer, reflecting the influence of the substituent positions on bond stabilities.
A proposed fragmentation pathway for 4-amino-3-bromopyridine is:
Caption: Proposed EI fragmentation of 4-amino-3-bromopyridine.
Similar to its isomer, the loss of HCN is a prominent fragmentation pathway. However, the proximity of the amino and bromo groups can lead to unique rearrangements and fragmentation patterns, allowing for the differentiation of the two isomers.
Table 1: Comparison of Key Fragment Ions in the EI Mass Spectra of Brominated Pyridine Amine Isomers
| m/z | Proposed Fragment | 2-Amino-5-bromopyridine Relative Intensity | 4-Amino-3-bromopyridine Relative Intensity |
| 172/174 | [M]⁺˙ | High | High |
| 145/147 | [M-HCN]⁺˙ | Moderate | Moderate |
| 93 | [M-Br]⁺ | Moderate | Low |
| 66 | [C₄H₄N]⁺ | Moderate | High |
Relative intensities are qualitative and can vary between instruments.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): A Softer Approach
Electrospray ionization is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[11] This is particularly useful for confirming the molecular weight of the analyte. Structural information is then obtained through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
The fragmentation of protonated brominated pyridine amines under CID conditions is expected to be more controlled than under EI. The initial fragmentation events will likely involve the loss of small neutral molecules from the protonated species.
A generalized proposed ESI-MS/MS fragmentation pathway is as follows:
Caption: Generalized ESI-MS/MS fragmentation of brominated pyridine amines.
The primary fragmentation pathways are anticipated to be the loss of ammonia (NH₃) from the protonated amino group and the loss of hydrogen bromide (HBr). The relative abundance of these product ions will be dependent on the collision energy applied and the specific isomer being analyzed. The position of the protonation site, influenced by the basicity of the ring nitrogen and the exocyclic amino group, will also play a significant role in directing the fragmentation pathways.[12]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like brominated pyridine amines.
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed to improve volatility and chromatographic peak shape.
GC-MS Conditions:
-
Injector: Split/splitless, 250 °C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
MS Transfer Line: 280 °C
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-300
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is ideal for the analysis of less volatile or thermally labile compounds and provides excellent sensitivity and selectivity.
Sample Preparation:
-
Dissolve the sample in a mixture of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to a concentration of approximately 1 µg/mL.
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase, 100 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Ion Source: Electrospray Ionization (ESI), positive ion mode
-
MS/MS: Collision-induced dissociation (CID) with nitrogen as the collision gas. Collision energy should be optimized for each compound, typically in the range of 10-40 eV.
Conclusion
The mass spectrometric fragmentation patterns of brominated pyridine amines are highly informative and allow for their unambiguous identification and differentiation. The characteristic 1:1 isotopic pattern for bromine provides a clear initial indication of its presence. Under electron ionization, the fragmentation is extensive and provides a detailed structural fingerprint, with key differences observed between isomers based on the relative positions of the amino and bromo substituents. Electrospray ionization coupled with tandem mass spectrometry offers a softer ionization method, ideal for molecular weight confirmation, with controlled fragmentation achieved through collision-induced dissociation. The choice of analytical technique will depend on the specific research question, with GC-MS providing robust, library-searchable spectra and LC-MS/MS offering high sensitivity for complex matrices. A thorough understanding of the principles outlined in this guide will aid researchers, scientists, and drug development professionals in the effective structural characterization of this important class of compounds.
References
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
JoVE. (2024, April 4). Mass Spectrometry: Isotope Effect. Retrieved from [Link]
-
Dummies.com. (2016, March 26). How a Mass Spectrometer Identifies Isotopes. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]
-
RSC Publishing. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3-bromopyridine. Retrieved from [Link]
-
ResearchGate. (2012, April 25). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? Retrieved from [Link]
-
ACS Publications. (2001, February 14). Substituent Effects in the Binding of Alkali Metal Ions to Pyridines, Studied by Threshold Collision-Induced Dissociation and ab Initio Theory: The Methylpyridines. Retrieved from [Link]
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A Medicinal Chemist's Guide to Bioisosteric Replacement: Bromopyridine vs. Chloropyridine Amines
In the intricate process of drug discovery, the strategic modification of a lead compound is paramount to achieving the desired balance of potency, selectivity, and pharmacokinetic properties. Bioisosteric replacement, the substitution of one atom or group with another that retains similar physical or chemical properties, is a cornerstone of this optimization process.[1] This guide provides an in-depth comparison of two common bioisosteres in pyridine-based scaffolds: bromine and chlorine, specifically within the context of aminopyridines. The choice between a bromopyridine and a chloropyridine can have profound implications for a molecule's journey from a laboratory curiosity to a therapeutic agent.
This guide will delve into the nuanced differences in their physicochemical properties, metabolic stability, synthetic accessibility, and ultimate biological activity, providing researchers, scientists, and drug development professionals with the data-driven insights needed to make informed decisions.
Physicochemical Properties: More Than Just Size
The seemingly subtle swap of a bromine for a chlorine atom introduces significant changes in a molecule's fundamental properties, which in turn influence its interactions with biological targets and its overall pharmacokinetic profile.
Electronegativity, Acidity (pKa), and Lipophilicity (logP)
Chlorine is more electronegative than bromine (Pauling scale: 3.16 for Cl vs. 2.96 for Br), which influences the electron density of the pyridine ring. This electronic effect can modulate the basicity (pKa) of the pyridine nitrogen and any appended amino groups. For instance, the pKa of the conjugate acid of 2-chloropyridine is 0.49, while that of 2-bromopyridine is slightly higher at 0.71, indicating that the 2-chloro substituent has a stronger electron-withdrawing effect, making the pyridine nitrogen less basic.[2][3] These small shifts in pKa can alter a compound's ionization state at physiological pH, affecting its solubility, cell permeability, and target engagement.
Lipophilicity, a critical parameter for membrane permeability and protein binding, is also affected. While both halogens increase lipophilicity compared to hydrogen, their contributions differ. The larger and more polarizable nature of bromine generally results in a greater increase in logP compared to chlorine.
| Property | 2-Chloropyridine | 2-Bromopyridine | Rationale & Implications |
| Molecular Weight | 113.54 g/mol [4] | 158.00 g/mol [3] | Significant mass increase with bromine can impact ligand efficiency metrics. |
| pKa (conjugate acid) | 0.49[2] | 0.71[3] | Chlorine's higher electronegativity reduces the basicity of the pyridine nitrogen more than bromine. |
| logP | 1.22[4] | 1.42[5] | Bromine contributes more to lipophilicity, which can affect solubility and off-target interactions. |
| C-X Bond Energy | ~339 kJ/mol[6] | ~276 kJ/mol[6] | The weaker C-Br bond is a key determinant of its higher reactivity in synthetic reactions. |
Halogen Bonding: A Key Non-Covalent Interaction
Beyond simple sterics and electronics, the ability of heavier halogens (Cl, Br, I) to act as halogen bond donors is a critical consideration in rational drug design.[7] This occurs due to a region of positive electrostatic potential on the halogen atom opposite the C-X bond, known as a σ-hole.[8] This σ-hole can engage in favorable electrostatic interactions with nucleophilic atoms like oxygen or nitrogen in a protein's active site.
The strength of this interaction follows the trend Cl < Br < I.[7] Therefore, replacing a chloropyridine with a bromopyridine can introduce or enhance a crucial halogen bonding interaction, potentially leading to a significant increase in binding affinity.[8] This interaction is highly directional, favoring a linear C-X···Y arrangement, a factor that must be considered when analyzing crystal structures or building homology models.[7][8]
Caption: Halogen bond between a halopyridine and a protein carbonyl.
Metabolic Stability: The Gatekeeper of In Vivo Efficacy
A compound's resistance to metabolic degradation is a crucial factor determining its half-life and bioavailability.[9] The primary enzymes responsible for this are the Cytochrome P450 (CYP) family, located mainly in the liver.[10][11]
Nitrogen-containing heterocycles like pyridines can interact with the heme iron of CYP enzymes, a phenomenon known as type II binding, which can sometimes inhibit metabolism and prolong the drug's half-life.[12] However, the pyridine ring itself can also be a site of metabolism, typically through oxidation. Halogenation is a common strategy to "block" these sites of metabolism.
While both chlorine and bromine can protect against oxidative metabolism at the site of substitution, their fates can differ. The C-Br bond, being weaker, is more susceptible to certain metabolic pathways, including oxidative dehalogenation, than the more robust C-Cl bond. However, this is highly dependent on the specific CYP isozyme and the overall electronic and steric environment of the molecule.[13][14]
Experimental Protocol: In Vitro Metabolic Stability Assay
A standard approach to compare the metabolic stability of a bromo- vs. chloro-analog involves incubation with liver microsomes.
-
Preparation of Reagents:
-
Prepare a stock solution (10 mM in DMSO) of the bromopyridine and chloropyridine test compounds.
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH stock solution in phosphate buffer. This is the essential cofactor for CYP enzyme activity.
-
-
Incubation:
-
In a 96-well plate, combine the HLM solution and the test compound (final concentration 1 µM).
-
Include control wells: a negative control without NADPH to assess non-enzymatic degradation and a positive control with a known rapidly metabolized compound (e.g., verapamil).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH solution.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
The slope of the line gives the rate of degradation (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k. A longer half-life indicates greater metabolic stability.[15]
-
Sources
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- 4. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromopyridine | 109-04-6 [chemicalbook.com]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Synthetic Routes of (S)-1-(5-Bromopyridin-3-yl)ethanamine
(S)-1-(5-Bromopyridin-3-yl)ethanamine is a crucial chiral building block in the synthesis of numerous pharmaceutical agents, particularly noted for its role in the development of kinase inhibitors for targeted cancer therapies. The stereochemical integrity of this intermediate is paramount for ensuring the desired biological activity and selectivity of the final drug candidate. This guide provides an in-depth comparison of the leading synthetic strategies to obtain this valuable compound, offering a critical analysis of their respective advantages and limitations to aid researchers in selecting the most suitable route for their specific needs.
Introduction: The Significance of a Chiral Pyridylethylamine
The 3-pyridylethylamine scaffold is a privileged motif in medicinal chemistry, offering a key interaction point with various biological targets. The presence of a bromine atom at the 5-position of the pyridine ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space in drug discovery programs. The (S)-enantiomer of 1-(5-bromopyridin-3-yl)ethanamine is of particular interest, as the specific spatial arrangement of the amine and methyl groups often dictates the binding affinity and efficacy of the resulting therapeutic agent. Consequently, the development of efficient, scalable, and enantioselective synthetic routes to this compound is of high importance.
This guide will focus on two primary and divergent strategies for the synthesis of (S)-1-(5-Bromopyridin-3-yl)ethanamine, commencing from readily available starting materials. The first approach details a chemo-catalytic route via asymmetric transfer hydrogenation, while the second explores a biocatalytic strategy employing a transaminase enzyme. Both pathways converge on the key intermediate, 1-(5-bromopyridin-3-yl)ethanone.
Synthesis of the Key Intermediate: 1-(5-Bromopyridin-3-yl)ethanone
A robust and efficient synthesis of the prochiral ketone, 1-(5-bromopyridin-3-yl)ethanone, is the cornerstone of both enantioselective strategies. Two viable routes from common starting materials are presented below.
Route A: From 3,5-Dibromopyridine
This route leverages a Grignard reaction to introduce the acetyl group.
Figure 1: Synthesis of 1-(5-Bromopyridin-3-yl)ethanone from 3,5-Dibromopyridine.
This pathway offers a direct approach to the carbon skeleton of the target ketone. The selective formation of the Grignard reagent at the 3-position of 3,5-dibromopyridine is a key step, followed by nucleophilic addition to acetaldehyde and subsequent oxidation of the secondary alcohol to the desired ketone.
Route B: From 5-Bromonicotinic Acid
This alternative route proceeds via activation of the carboxylic acid and subsequent reaction with an organometallic reagent.
Figure 2: Synthesis of 1-(5-Bromopyridin-3-yl)ethanone from 5-Bromonicotinic Acid.
This method involves the conversion of the commercially available 5-bromonicotinic acid into a more reactive acyl chloride, which is then subjected to acylation with an organomethyl reagent to furnish the target ketone.
Enantioselective Routes to (S)-1-(5-Bromopyridin-3-yl)ethanamine
With the prochiral ketone in hand, the critical asymmetric transformation to the desired (S)-amine can be undertaken. Here, we compare a state-of-the-art chemo-catalytic method with a highly selective biocatalytic approach.
Route 1: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of ketones to chiral alcohols, which can then be converted to the corresponding amines. In this case, a direct reductive amination is also a viable and more atom-economical approach.
Causality Behind Experimental Choices
The choice of a ruthenium-based catalyst, specifically one employing a chiral diamine ligand such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), is predicated on its well-established efficacy in the asymmetric transfer hydrogenation of a wide range of ketones, including heteroaromatic substrates. The use of formic acid and triethylamine as the hydrogen source is a common and practical choice, avoiding the need for high-pressure hydrogenation equipment. The reaction proceeds via a metal-ligand bifunctional mechanism, where the catalyst facilitates the stereoselective transfer of a hydride from the formate to the ketone.
Figure 3: Asymmetric Transfer Hydrogenation Route.
Experimental Protocol: Asymmetric Transfer Hydrogenation
Materials:
-
1-(5-Bromopyridin-3-yl)ethanone
-
[RuCl2(p-cymene)]2
-
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid
-
Triethylamine
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl2(p-cymene)]2 (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%) in the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Add 1-(5-Bromopyridin-3-yl)ethanone (1.0 eq) to the flask.
-
Prepare a 5:2 mixture of formic acid and triethylamine and add it to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 25-40 °C) and monitor its progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting (S)-1-(5-bromopyridin-3-yl)ethanol by column chromatography.
-
The chiral alcohol can then be converted to the target amine via standard procedures, such as a Mitsunobu reaction with a nitrogen source or by activation of the hydroxyl group followed by displacement with ammonia or an ammonia equivalent.
Route 2: Biocatalytic Transamination
Biocatalysis offers an increasingly attractive alternative to traditional chemical methods, often providing exceptional enantioselectivity under mild reaction conditions.[1] Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor.
Causality Behind Experimental Choices
The selection of a transaminase is based on its substrate specificity and stereoselectivity. A wide range of commercially available transaminases, both (R)- and (S)-selective, allows for the targeted synthesis of the desired enantiomer. Isopropylamine is a commonly used and cost-effective amine donor, as the co-product, acetone, is volatile and can be easily removed, helping to drive the reaction equilibrium towards the product. The reaction is typically carried out in an aqueous buffer at or near physiological pH and mild temperatures, minimizing the risk of side reactions and decomposition of sensitive functionalities.
Figure 4: Biocatalytic Transamination Route.
Experimental Protocol: Biocatalytic Transamination
Materials:
-
1-(5-Bromopyridin-3-yl)ethanone
-
(S)-selective Transaminase (e.g., from a commercial screening kit)
-
Isopropylamine
-
Pyridoxal-5'-phosphate (PLP)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Organic co-solvent (e.g., DMSO), if required for substrate solubility
Procedure:
-
In a temperature-controlled reaction vessel, prepare the phosphate buffer.
-
Add the (S)-selective transaminase, PLP (as a cofactor), and isopropylamine (as the amine donor).
-
Dissolve 1-(5-Bromopyridin-3-yl)ethanone in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) if necessary, and add it to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion and enantiomeric excess (ee) by chiral HPLC.
-
Upon completion, the enzyme can be removed by centrifugation or filtration.
-
Extract the product from the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography or crystallization to yield the highly enantiopure (S)-1-(5-bromopyridin-3-yl)ethanamine.
Performance Comparison
| Metric | Asymmetric Transfer Hydrogenation | Biocatalytic Transamination |
| Enantioselectivity | Good to excellent (typically >95% ee) | Excellent (often >99% ee) |
| Yield | Generally good, but can be impacted by the subsequent alcohol-to-amine conversion | Can be high, but equilibrium-limited; may require strategies to drive the reaction to completion |
| Number of Steps | Two steps from the ketone (reduction then conversion) | One step from the ketone |
| Reaction Conditions | Requires inert atmosphere, organic solvents, and potentially elevated temperatures | Mild aqueous conditions (near neutral pH, 30-40 °C) |
| Catalyst/Reagent Cost | Ruthenium catalysts and chiral ligands can be expensive | Enzymes can be costly for initial screening, but can be cost-effective at scale, especially if immobilized and reused |
| Scalability | Well-established for large-scale synthesis | Readily scalable, with potential for continuous flow processes |
| Sustainability | Use of heavy metals and organic solvents | Generally considered a "greener" alternative, using water as the primary solvent and a biodegradable catalyst |
Conclusion
Both asymmetric transfer hydrogenation and biocatalytic transamination represent viable and effective strategies for the synthesis of the pharmaceutically important chiral intermediate, (S)-1-(5-bromopyridin-3-yl)ethanamine.
The asymmetric transfer hydrogenation route is a well-established and robust method that offers good to excellent enantioselectivity. However, it typically involves a two-step process from the ketone and requires the use of potentially expensive and toxic heavy metal catalysts and organic solvents.
In contrast, biocatalytic transamination provides a more direct, one-step conversion from the ketone with exceptional enantioselectivity under mild, environmentally benign conditions. While the initial identification of a suitable enzyme may require some screening, the potential for high efficiency, scalability, and improved sustainability makes it an increasingly attractive option for industrial applications.
The ultimate choice of synthetic route will depend on a variety of factors, including the desired scale of production, cost considerations, available equipment, and the specific sustainability goals of the research program. This guide provides the foundational information to make an informed decision based on a comprehensive understanding of the available synthetic methodologies.
References
-
Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563. [Link]
-
Savile, C. K., Janey, J. M., Mundorff, E. C., Moore, J. C., Tam, S., Jarvis, W. R., ... & Hughes, G. J. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. [Link]
-
Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: from discovery and applications to protein engineering. Green Chemistry, 19(2), 333-360. [Link]
- CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde - Google P
- WO2011005477A1 - Transaminase reactions - Google P
Sources
A Senior Application Scientist's Guide to the Comprehensive Analysis and Purity Certification of (S)-1-(5-Bromopyridin-3-yl)ethanamine
Introduction
(S)-1-(5-Bromopyridin-3-yl)ethanamine is a chiral primary amine and a critical building block in modern medicinal chemistry. Its pyridine core is a prevalent scaffold in a multitude of FDA-approved drugs, highlighting its importance in developing novel therapeutics.[1][2] As with any Active Pharmaceutical Ingredient (API) or intermediate, establishing its identity, purity, and elemental composition is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final drug product.[3][4][5]
This guide provides an in-depth comparison of the essential analytical techniques required for the comprehensive certification of (S)-1-(5-Bromopyridin-3-yl)ethanamine. We will move beyond simply listing methods to explain the scientific rationale behind their selection, offering field-proven insights into creating a robust, self-validating analytical workflow. Our approach is built on the principle of orthogonality , where multiple techniques with different chemical principles are employed to provide a complete and trustworthy picture of the compound's quality.
Part 1: Elemental Analysis - Verifying the Molecular Formula
Before assessing purity, we must first confirm the fundamental elemental composition of the compound. The molecular formula of (S)-1-(5-Bromopyridin-3-yl)ethanamine is C₇H₉BrN₂. Elemental analysis provides the empirical formula, which is the first step in structural verification.
Gold Standard Technique: Combustion (CHN) Analysis
Expertise & Causality: Combustion analysis is the definitive method for determining the mass percentages of Carbon, Hydrogen, and Nitrogen in an organic compound. The choice is based on its high precision and direct measurement of the core elements. The sample is combusted at high temperatures in an oxygen-rich environment, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These combustion products are then separated and quantified by detectors, allowing for the calculation of the original elemental percentages.
Experimental Protocol: CHN Analysis
-
Sample Preparation: Accurately weigh 1-3 mg of the dried (S)-1-(5-Bromopyridin-3-yl)ethanamine sample into a tin capsule.
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known C, H, and N composition (e.g., Acetanilide).
-
Analysis: Introduce the encapsulated sample into the combustion furnace of the analyzer.
-
Data Acquisition: The instrument software automatically calculates the percentage of C, H, and N based on the detector signals.
-
Validation: The analysis is considered valid if the results for the certified standard are within its specified acceptance criteria.
Data Presentation: Comparison of Theoretical vs. Experimental Values
A Certificate of Analysis is only trustworthy if the experimental data closely matches the theoretical values derived from the molecular formula. An acceptance criterion of ±0.4% is standard in the pharmaceutical industry.[6]
| Element | Theoretical Value (%) (C₇H₉BrN₂) | Experimental Value (%) (Batch #XXXX) | Acceptance Criteria |
| Carbon (C) | 41.81 | 41.68 | ±0.4% |
| Hydrogen (H) | 4.51 | 4.55 | ±0.4% |
| Nitrogen (N) | 13.93 | 14.01 | ±0.4% |
Part 2: A Multi-faceted Approach to Purity Certification
Purity is not a single value but a profile. A comprehensive assessment requires an orthogonal testing strategy to evaluate chemical purity (related substances), chiral purity (enantiomeric excess), and other potential contaminants like residual solvents.
Caption: Orthogonal workflow for comprehensive purity certification.
Chemical Purity & Impurity Profiling
This stage quantifies the target compound and detects any process-related impurities or degradation products.
Primary Technique: High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: Reverse-Phase HPLC (RP-HPLC) with UV detection is the industry standard for the purity analysis of non-volatile small molecules.[7] Its strength lies in separating compounds based on their hydrophobicity. For a basic compound like (S)-1-(5-Bromopyridin-3-yl)ethanamine, a C18 (octadecylsilyl) column is an excellent starting point due to its versatile hydrophobic retention mechanism. The mobile phase typically consists of an aqueous buffer and an organic modifier (like acetonitrile) to elute the compounds. A slightly acidic pH (e.g., using formic or phosphoric acid) is chosen to ensure the amine is protonated, which leads to sharp, symmetrical peak shapes and reproducible retention times.[8][9]
Experimental Protocol: Validated RP-HPLC Method
-
System: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time must be <2.0%, and the tailing factor for the main peak should be <1.5.[10]
Confirmatory Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Causality: While HPLC-UV quantifies impurities, it doesn't identify them. LC-MS is the essential confirmatory tool that provides the molecular weight of each component eluting from the column.[11] Electrospray Ionization (ESI) is the preferred "soft" ionization technique as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for confirming the molecular weight of the main peak and providing masses for unknown impurities.[12] The presence of bromine is unequivocally confirmed by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two mass peaks ([M+H]⁺ and [M+2+H]⁺) of nearly equal intensity.[13]
Data Presentation: Summary of HPLC Method Validation & Purity Results
A validated method ensures that the results are accurate, precise, and reliable.[3][14][15]
| Validation Parameter | Acceptance Criteria | Result (Batch #XXXX) |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.7% |
| Precision (% RSD) | ≤ 2.0% | 0.5% |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.05% |
| Chemical Purity by Area % | ≥ 99.5% | 99.86% |
Chiral Purity (Enantiomeric Excess)
For a chiral molecule, confirming the stereochemical identity is as important as confirming the chemical structure. We must quantify the desired (S)-enantiomer and ensure the undesired (R)-enantiomer is below acceptable limits.
Caption: Forming diastereomeric complexes for NMR analysis.
Technique 1: Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Expertise & Causality: Chiral HPLC utilizes a Chiral Stationary Phase (CSP) that contains a single enantiomer of a chiral selector. This creates a chiral environment where the two enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities. The enantiomer that forms the more stable complex is retained longer on the column, resulting in separation. The choice of CSP is critical and often requires screening several column types (e.g., polysaccharide-based) to achieve baseline resolution.
Technique 2: ¹H NMR with a Chiral Derivatizing/Solvating Agent
Expertise & Causality: This powerful technique leverages standard NMR spectroscopy to determine enantiomeric excess (ee). Instead of physically separating the enantiomers, they are converted into diastereomers in situ within the NMR tube. This is achieved by reacting the amine with a Chiral Derivatizing Agent (CDA) or by adding a Chiral Solvating Agent (CSA).[16][17] These diastereomeric products or complexes are no longer mirror images and will have distinct signals in the ¹H NMR spectrum.[18][19] By integrating the well-resolved signals corresponding to each diastereomer, the enantiomeric ratio can be accurately calculated.[20] This method is often faster than developing a new chiral HPLC method.
Experimental Protocol: NMR for Enantiomeric Excess using (S)-BINOL
-
Sample Preparation: In an NMR tube, dissolve ~5 mg of (S)-1-(5-Bromopyridin-3-yl)ethanamine in 0.6 mL of CDCl₃.
-
Addition of CSA: Add 1.1 equivalents of a chiral solvating agent, such as (S)-1,1'-Bi-2-naphthol ((S)-BINOL).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the methine proton of the ethylamine group) in the two diastereomeric complexes.
-
Calculation: Calculate the enantiomeric excess (% ee) using the formula: ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.
Comparison of Chiral Analysis Techniques
| Feature | Chiral HPLC | ¹H NMR with CSA/CDA |
| Principle | Physical Separation | Diastereomer Formation |
| Sensitivity | High (can detect <0.1% impurity) | Moderate (typically >1% impurity) |
| Method Development | Can be time-consuming | Often rapid and straightforward |
| Sample Throughput | Moderate | High |
| Quantification | Highly accurate | Accurate, relies on good signal resolution |
| Confirmation | Retention time match | Chemical shift match |
Structural Confirmation & Residual Solvents
Finally, we must confirm the overall chemical structure and ensure that no harmful solvents from the manufacturing process remain.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides an unambiguous "fingerprint" of the molecule's carbon-hydrogen framework. The chemical shifts, splitting patterns, and integrations of the signals must be consistent with the proposed structure of (S)-1-(5-Bromopyridin-3-yl)ethanamine.
-
Headspace Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive technique for identifying and quantifying residual volatile solvents. The sample is heated in a sealed vial (headspace), and the vapor is injected into the GC-MS. The method is validated to detect solvents specified by regulatory guidelines (e.g., ICH Q3C) at their prescribed limits.
Summary and Final Recommendations
A comprehensive Certificate of Analysis for (S)-1-(5-Bromopyridin-3-yl)ethanamine must be built upon a foundation of orthogonal analytical data. No single technique is sufficient to guarantee quality.
A recommended panel of tests for batch release should include:
-
Elemental Analysis: To confirm the empirical formula (C, H, N values within ±0.4% of theoretical).
-
RP-HPLC: To determine chemical purity (acceptance criterion: ≥ 99.5%).
-
LC-MS: To confirm the molecular weight of the main peak and identify any impurities >0.1%.
-
Chiral HPLC or NMR: To determine enantiomeric excess (acceptance criterion: ≥ 99.8% ee).
-
¹H NMR: To provide structural confirmation consistent with the assigned structure.
-
GC-MS: To quantify residual solvents according to ICH guidelines.
By systematically applying this rigorous, multi-technique approach, researchers, scientists, and drug development professionals can proceed with confidence, knowing that the quality and integrity of this critical building block are unequivocally certified.
References
-
Bull, J. A., et al. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters. Available at: [Link][16]
-
James, T. D. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. Available at: [Link][18]
-
University of Bath. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. University of Bath's research portal. Available at: [Link][19]
-
James, T. D. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Europe PMC. Available at: [Link][17]
-
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. Available at: [Link][3]
-
Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. Available at: [Link][20]
-
Pleasance, S., et al. (2000). Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. PubMed. Available at: [Link][21]
-
Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. Available at: [Link]
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Diplomata Comercial. (n.d.). Amine Purity Standards: Ensuring Quality in Chemical Supply. Diplomata Comercial. Available at: [Link][4]
-
WJAR. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. Available at: [Link][14]
-
de Souza, S. V. C., & Junqueira, R. G. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO. Available at: [Link][7]
-
Dong, M. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link][15]
-
SIELC Technologies. (n.d.). Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link][8]
-
Taylor & Francis Online. (n.d.). Pyridine – Knowledge and References. Taylor & Francis Online. Available at: [Link][1]
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Siddiqui, H. L., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]. ResearchGate. Available at: [https://www.researchgate.net/publication/309199589_Mass_Spectrometry_of_Pyrazolo34-bpyrido2'3'-b-16-naphthyridines_and_Dipyrazolo34-b3'4'-h]-16-naphthyridines]([Link]]
-
Yelekçi, K., et al. (2025). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. ResearchGate. Available at: [Link][6]
-
Mazhitov, V. V. (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link][13]
-
Pharmaceutical Technology. (2022). Ensuring API Quality—A Pharmacopeia Perspective. Pharmaceutical Technology. Available at: [Link][5]
-
Kumar, B., et al. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. Available at: [Link][2]
-
Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Polish Pharmaceutical Society. Available at: [Link][9]
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- 3. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
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- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 10. echemi.com [echemi.com]
- 11. Impurity Reference Standards - Enamine [enamine.net]
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- 15. chromatographyonline.com [chromatographyonline.com]
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- 17. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 20. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 21. Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: 3-Bromo vs. 5-Bromo-2-Aminopyridines in Catalysis
The following technical guide compares the reactivity of 3-bromo-2-aminopyridine versus 5-bromo-2-aminopyridine in palladium-catalyzed cross-coupling reactions.
Executive Summary: The "Easy" vs. The "Hard" Isomer
For researchers in drug discovery, the choice between 3-bromo-2-aminopyridine and 5-bromo-2-aminopyridine is often a choice between a standard, predictable reaction and a challenging, optimization-heavy transformation.
-
5-Bromo-2-aminopyridine: Represents the "Standard Path." The bromine is sterically accessible and electronically favorable for oxidative addition. Standard catalytic systems (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) typically deliver high yields with minimal optimization.
-
3-Bromo-2-aminopyridine: Represents the "Challenging Path." The bromine is located ortho to the amino group and beta to the pyridine nitrogen. This creates a "perfect storm" of steric hindrance and catalyst poisoning (chelation). Successful coupling often requires specialized precatalysts (e.g., RuPhos, BrettPhos) to prevent the formation of stable, non-reactive palladium dimers.
Quick Comparison Matrix
| Feature | 5-Bromo-2-Aminopyridine | 3-Bromo-2-Aminopyridine |
| Steric Environment | Open (Para to amine) | Hindered (Ortho to amine) |
| Electronic Effect | Deactivated (EDG resonance) but accessible | Deactivated & Chelation-prone |
| Major Challenge | Homocoupling (minor) | Catalyst Poisoning (Amidine trap) |
| Preferred Catalyst | Standard (Pd(PPh₃)₄, XPhos) | Specialized (BrettPhos, RuPhos gen.[1] 3) |
| Relative Rate | Fast ( | Slow (often requires higher T) |
Mechanistic Deep Dive: Why the Difference?
To understand the reactivity gap, we must analyze the electronic and steric landscape of the 2-aminopyridine scaffold.
A. The Electronic Landscape (Resonance)
The 2-amino group is a strong Electron Donating Group (EDG). Through resonance, it pushes electron density into the pyridine ring, specifically to the ortho (C3) and para (C5) positions.
-
Impact: Both positions are electron-rich compared to unsubstituted pyridine, making oxidative addition (the rate-determining step for aryl halides) slower than for electron-deficient pyridines.
-
Differentiation: While both are enriched, the C3 position is uniquely affected by the "Amidine Effect."
B. The "Amidine Trap" (Chelation)
The most critical differentiator is the ability of the 3-bromo isomer to form a stable, non-reactive chelate with the palladium center.
-
Mechanism: In 3-bromo-2-aminopyridine, the pyridine nitrogen and the exocyclic amine nitrogen can act as a bidentate ligand. When Pd(0) approaches, it can get "trapped" in a coordination complex rather than undergoing the desired oxidative addition into the C-Br bond.
-
Consequence: This effectively removes the active catalyst from the cycle, requiring higher catalyst loadings or bulky ligands (like Buchwald biaryl phosphines) that physically prevent this chelation mode.
Regioselectivity Case Study: 3,5-Dibromo-2-Aminopyridine
The ultimate test of reactivity is the competition reaction within 3,5-dibromo-2-aminopyridine . Which bromine reacts first?
The "Switchable" Selectivity
Contrary to simple steric arguments, the reactivity of the di-bromo species is highly condition-dependent.
-
Steric Control (Standard Conditions): Under standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃), the C5-Br reacts preferentially. The C5 position is less sterically hindered and behaves like a typical aryl bromide.
-
Chelation Control (Specialized Conditions): When using ligands designed to harness the directing group effect (e.g., specific Buchwald precatalysts or Cu-mediated systems), the reaction can be directed to the C3-Br . The catalyst coordinates to the amine/pyridine nitrogen and is "delivered" to the proximal C3-Br bond.
Experimental Insight: In a study of C-N coupling with morpholine using RuPhos (a ligand bulky enough to prevent poisoning but allowing direction), the C3-position was coupled preferentially, yielding the 2-amino-3-morpholino-5-bromo product [1]. This highlights that "low reactivity" can be flipped to "directed reactivity" with the right system.
Experimental Protocols
Below are validated protocols for coupling these substrates. Note the difference in ligand complexity required.
Protocol A: Suzuki Coupling of 5-Bromo-2-Aminopyridine (Standard)
This protocol uses robust, inexpensive catalysts.
Reagents:
-
5-Bromo-2-aminopyridine (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)[2]
-
Pd(dppf)Cl₂[3]·DCM (3-5 mol%)
-
K₂CO₃ (2.0 equiv)
Procedure:
-
Charge a reaction vial with the halide, boronic acid, base, and catalyst.
-
Evacuate and backfill with Nitrogen (3x).[2]
-
Add degassed solvent mixture.[2]
-
Heat to 80-90°C for 4-12 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. The product is usually easily purified via silica chromatography (EtOAc/Hexanes).
Protocol B: Buchwald-Hartwig Amination of 3-Bromo-2-Aminopyridine (Advanced)
This protocol requires specialized precatalysts to overcome the "Amidine Trap."
Reagents:
-
3-Bromo-2-aminopyridine (1.0 equiv)[1]
-
Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2-4 mol%)
-
Note: Use BrettPhos for primary amines, RuPhos for secondary amines.
-
-
Base: LiHMDS (2.5 equiv, 1M in THF)[1]
-
Solvent: Anhydrous THF
Procedure:
-
Strict Inert Atmosphere: Flame-dry the Schlenk tube.
-
Add the Pd-Precatalyst and the 3-bromo substrate.
-
Evacuate/backfill with Argon.
-
Add anhydrous THF and the amine.
-
Add LiHMDS dropwise at room temperature (crucial to deprotonate the amine and prevent catalyst coordination).
-
Heat to 65°C for 12-16 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[5]
-
Tip: The 3-amino product is often polar; use DCM/MeOH for extraction if necessary.
-
Troubleshooting & Optimization
If you encounter low yields, consult this decision tree:
The "Protection" Strategy
If the 3-bromo isomer fails to couple despite using advanced ligands, protecting the amine as an acetamide (N-acetyl) is a highly effective workaround.
-
Why? It disrupts the amidine chelation motif and makes the ring slightly more electron-deficient (better for oxidative addition).
-
Step: Treat 3-bromo-2-aminopyridine with Ac₂O/Pyridine
3-bromo-2-acetamidopyridine Coupling Deprotection (NaOH/MeOH).
References
-
Schade, M. A., et al. (2010). "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Journal of Organic Chemistry.
-
BenchChem. (2025).[2][6] "A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine."
-
Fairlamb, I. J. S. (2021). "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene." White Rose Research Online.
-
Dandu, R. R., et al. (2011). "A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives Using Microwave Irradiation." Heterocycles.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of (S)-1-(5-Bromopyridin-3-yl)ethanamine
This guide provides comprehensive, actionable procedures for the safe and compliant disposal of (S)-1-(5-Bromopyridin-3-yl)ethanamine. As a crucial chiral intermediate in pharmaceutical development, particularly for kinase inhibitors, its proper handling and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.[1] This document moves beyond a simple checklist, offering a procedural framework grounded in chemical causality and regulatory mandates to empower researchers and drug development professionals.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of (S)-1-(5-Bromopyridin-3-yl)ethanamine is the foundation of its safe management. This compound is a halogenated pyridine derivative, a class of chemicals that requires careful handling due to potential human health effects and environmental persistence.[2][3][4] The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[5][6][7]
The following table summarizes the critical hazard information based on available Safety Data Sheets (SDS) for this compound and structurally similar chemicals.
| Hazard Classification | GHS Pictogram | Hazard Statement (H-Statement) | Key Precautionary Statements (P-Statements) |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation.[5][8] | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][8] |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation.[5][8] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation.[5][6] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Environmental Hazard | (Implied by chemical class) | (Prudent to assume environmental risk) | P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant.[5] |
The Regulatory Landscape: Adherence to EPA and ECHA Guidelines
The disposal of (S)-1-(5-Bromopyridin-3-yl)ethanamine is not merely a suggestion but a strict regulatory requirement.
-
In the United States , the Environmental Protection Agency (EPA) governs chemical waste under the Resource Conservation and Recovery Act (RCRA).[9] This act mandates a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from generation to final disposal. All chemical waste must be managed through a licensed hazardous waste program.[9]
-
In the European Union , the European Chemicals Agency (ECHA) has identified aromatic brominated compounds as a group of concern due to their potential to be persistent, bioaccumulative, and toxic (PBT) to the environment.[3][4] ECHA's strategies emphasize minimizing the release of these substances, with a particular focus on the waste stage.[4][10]
Therefore, under no circumstances should this chemical or its contaminated materials be disposed of in the regular trash or poured down the drain.[5][9][11]
Core Disposal Workflow and Step-by-Step Protocols
The following diagram outlines the decision-making process for managing waste streams of (S)-1-(5-Bromopyridin-3-yl)ethanamine.
Caption: Disposal workflow for (S)-1-(5-Bromopyridin-3-yl)ethanamine.
Protocol A: Disposal of Unused, Expired, or Surplus Product
This protocol applies to the pure chemical that is no longer needed.
-
Container Selection: Obtain a dedicated hazardous waste container from your institution's Environmental Health & Safety (EHS) department or a designated supplier. The container must be in good condition, compatible with the chemical, and have a sealable lid.[12][13]
-
Transfer: Carefully transfer the (S)-1-(5-Bromopyridin-3-yl)ethanamine into the waste container. This should be done inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[5][14]
-
Labeling: Immediately label the container. The label must include:
-
The full chemical name: "(S)-1-(5-Bromopyridin-3-yl)ethanamine". Do not use abbreviations or chemical formulas.[9][12]
-
An accurate list of all components and their approximate percentages if it is a mixture.[9][12]
-
The date waste was first added to the container (accumulation start date).[13]
-
The relevant hazard pictograms (e.g., GHS07).[9]
-
Storage: Keep the container tightly sealed at all times, except when adding waste.[12] Store it in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel.[12] The storage area must be cool, dry, well-ventilated, and provide secondary containment.[11]
-
Segregation: Ensure the waste container is segregated from incompatible materials, especially strong oxidizing agents and strong acids.[12][13][14]
-
Disposal Request: Once the container is nearly full (around 90%), submit a chemical waste pickup request to your institution's EHS office or designated hazardous waste contractor.[12] Do not overfill containers.
Protocol B: Management of Contaminated Labware and Materials
This protocol applies to items such as gloves, absorbent pads, pipette tips, and empty stock bottles.
-
Collection: Collect all solid materials contaminated with (S)-1-(5-Bromopyridin-3-yl)ethanamine in a designated, compatible hazardous waste container, such as a sealable bucket or a sturdy, lined box.[6][13]
-
Rinsing Glassware: For glassware (e.g., flasks, beakers), rinse with a small amount of a suitable solvent (e.g., acetone, ethanol). The first rinse (rinsate) is considered hazardous waste and must be collected in a designated liquid hazardous waste container. Subsequent rinses may be managed as non-hazardous depending on institutional policy.
-
Labeling: Label the solid waste container clearly as "Hazardous Waste - Solid Debris contaminated with (S)-1-(5-Bromopyridin-3-yl)ethanamine".[11][12]
-
Storage and Disposal: Store and request pickup for the solid waste container following the same procedures outlined in Protocol A (steps 4-6).
Protocol C: Emergency Spill Management
-
Assess the Situation: Determine the extent of the spill. If the spill is large, involves a fire, or you feel unwell, evacuate the area immediately and alert your institution's emergency response team.
-
Small, Manageable Spills:
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[11]
-
Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[5][11][14] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6]
-
Wipe the spill area clean with a cloth dampened with a suitable solvent, and place the cloth in the same waste container.
-
Seal and label the container as "Hazardous Waste - Spill Debris of (S)-1-(5-Bromopyridin-3-yl)ethanamine" and manage it according to Protocol A.[12]
-
-
Final Disposal: The ultimate disposal method for halogenated pyridines is typically high-temperature incineration in a specially equipped facility that includes afterburners and scrubbers to neutralize harmful combustion by-products.[6] This process is managed exclusively by licensed hazardous waste disposal companies.
Best Practices for Waste Minimization
A core principle of modern laboratory science is to minimize waste generation.
-
Prudent Purchasing: Order only the quantities of the chemical necessary for your immediate research needs.
-
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.
-
Scale of Experiments: Whenever feasible, utilize microscale or small-scale experimental techniques to reduce the volume of reactants and subsequent waste.
By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of (S)-1-(5-Bromopyridin-3-yl)ethanamine, protecting themselves, their colleagues, and the environment while maintaining full regulatory compliance.
References
-
Environmental Health and Safety, Case Western Reserve University. How to Dispose of Chemical Waste. [Link]
-
ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]
-
Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
-
Capot Chemical. MSDS of (5-bromopyridin-3-yl)methanamine. [Link]
-
MySkinRecipes. (R)-1-(5-Bromopyridin-3-yl)ethanamine. [Link]
-
Washington State University. Pyridine Standard Operating Procedure. [Link]
-
Bergeson & Campbell, P.C. ECHA Identifies Certain Brominated Flame Retardants as Candidates for Restriction. [Link]
-
European Chemicals Agency. ECHA Weekly - 21 January 2026. [Link]
-
European Chemicals Agency. ECHA raises environmental concerns over certain aromatic brominated flame retardants. [Link]
-
European Chemicals Agency. ECHA identifies certain brominated flame retardants as candidates for restriction. [Link]
-
European Chemicals Agency. Investigation report on aromatic brominated flame retardants. [Link]
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- 1. (R)-1-(5-Bromopyridin-3-yl)ethanamine [myskinrecipes.com]
- 2. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 3. actagroup.com [actagroup.com]
- 4. All news - ECHA [echa.europa.eu]
- 5. aksci.com [aksci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. fishersci.com [fishersci.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. All news - ECHA [echa.europa.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. research.columbia.edu [research.columbia.edu]
- 13. hsrm.umn.edu [hsrm.umn.edu]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
